molecular formula C15H10O2 B1235358 Aurone CAS No. 582-04-7

Aurone

Cat. No.: B1235358
CAS No.: 582-04-7
M. Wt: 222.24 g/mol
InChI Key: OMUOMODZGKSORV-UVTDQMKNSA-N
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Description

Aurone ((Z)-2-benzylidene-1-benzofuran-3(2H)-one) is a tricyclic flavonoid, recognized as a privileged scaffold in medicinal chemistry for its unique benzofuranone structure and diverse pharmacological activities. This compound serves as a key chemical tool in the development of multi-target-directed ligands (MTDLs) for complex conditions like neurodegenerative diseases. Research highlights its potent function as a versatile enzyme inhibitor, targeting key enzymes including cholinesterases (AChE, BuChE), monoamine oxidase (MAO), cathepsin B, cyclooxygenase (COX), and xanthine oxidase (XO). Its efficacy extends to significant neuroprotective applications; studies demonstrate that this compound derivatives can reverse cognitive impairment, reduce oxidative stress, and counteract neuroinflammation in experimental models, showing promise for Alzheimer's disease research by modulating inflammatory and oxidative pathways. Furthermore, this compound exhibits substantial anti-inflammatory potential by inhibiting the release of prostaglandin E2 (PGE2) in macrophages, with activity superior to reference drugs like ibuprofen. It also shows compelling anti-diabetic properties through the inhibition of α-amylase and α-glucosidase. Additional research areas include its antifungal, anticancer, and antiviral activities, as well as its application as a fluorescent probe for sensing and bio-imaging due to its solvatochromic properties and high quantum yield. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2Z)-2-benzylidene-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUOMODZGKSORV-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure of Aurones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurones represent a distinct and biologically significant subclass of flavonoids, characterized by their striking yellow-to-orange hues found in various flowering plants. Structurally, they are isomers of the more prevalent flavones and flavonols. While historically considered minor flavonoids due to their less frequent occurrence in nature, aurones have garnered substantial scientific interest for their diverse and potent pharmacological activities. These activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, establish aurones as a privileged scaffold in modern medicinal chemistry and drug discovery programs.[1] This guide provides a detailed examination of their fundamental chemical structure, supported by spectroscopic data, synthetic protocols, and structural visualizations.

Core Chemical Structure and Stereochemistry

The foundational chemical structure of an aurone is (Z)-2-benzylidenebenzofuran-3(2H)-one .[2][3] This scaffold is constructed upon the characteristic C6-C3-C6 skeleton of flavonoids. However, unlike flavones which possess a six-membered chromane ring, aurones are defined by a five-membered benzofuranone heterocyclic system. This core is linked at the C2 position to a phenyl ring (designated as the B-ring) through an exocyclic carbon-carbon double bond.

The numbering of the this compound scaffold follows standard IUPAC nomenclature for heterocyclic compounds, as illustrated in the diagram below. The benzofuranone system comprises the A- and C-rings, while the appended phenyl group is the B-ring.

Geometric Isomerism

A critical feature of the this compound structure is the exocyclic double bond, which gives rise to geometric isomerism, allowing aurones to exist in two stereoisomeric forms: (Z) and (E). The (Z)-isomer is generally the more thermodynamically stable configuration and is the form predominantly found in nature.[2] The assignment of configuration can be determined by the chemical shift of the vinylic proton in ¹H NMR spectroscopy.[2]

Visualization of the Core Scaffold

The following diagram illustrates the basic chemical structure of the this compound scaffold with the standard IUPAC numbering system.

Figure 1: Basic chemical scaffold of an this compound with IUPAC numbering.

Quantitative Data: Spectroscopic Characterization

The identity and purity of synthesized aurones are confirmed using various spectroscopic techniques. The tables below summarize characteristic spectral data for a selection of representative this compound derivatives.

NMR and Mass Spectrometry Data
Compound IDSubstituents¹H NMR (600 MHz, DMSO-d₆) δ (ppm)¹³C NMR (151 MHz, DMSO-d₆) δ (ppm)Mass Spec (EI-MS) [M]˙⁺
12 4,6-Dibromo, 4'-Chloro8.29 (s, 1H), 8.09 (d, J=12.0 Hz, 2H), 7.41–6.85 (m, 4H)181.4, 161.3, 150.1, 148.2, 148.1, 144.56, 141.1, 126.3, 125.0, 124.4, 119.6, 116.6, 114.4, 107.2, 103.2Calcd: 411.8501, Found: 411.8505
3a 2'-(3-methylbut-2-enyloxy)7.91 (d, J=8.1 Hz, 1H), 7.68 (t, J=7.8 Hz, 1H), 7.51 (s, 1H), 7.47 (d, J=8.4 Hz, 1H), 7.39 (t, J=7.5 Hz, 1H), 7.11 (t, J=7.5 Hz, 1H), 7.0 (d, J=8.4 Hz, 1H), 5.5 (t, J=6.3 Hz, 1H), 4.69 (d, J=6.3 Hz, 2H), 1.83 (s, 3H), 1.77 (s, 3H)184.7, 166.5, 158.0, 147.8, 138.8, 137.9, 131.8, 127.3, 125.4, 122.9, 121.2, 120.9, 113.8, 112.5, 111.4, 65.4, 25.8, 18.2-
3c 5-Bromo, 6-Hydroxy, 2'-(3-methylbut-2-enyloxy)11.74 (s, 1H), 7.91 (d, J=7.8 Hz, 1H), 7.64 (s, 1H), 7.47 (s, 1H), 7.12 (t, J=7.8 Hz, 1H), 7.0 (d, J=8.4 Hz, 1H), 6.76 (s, 1H), 5.5 (t, J=6.6 Hz, 1H), 4.69 (d, J=6.6 Hz, 2H), 1.83 (s, 3H), 1.74 (s, 3H)181.1, 167.9, 166.6, 156.3, 147.8, 138.0, 133.1, 132.9, 125.7, 123.0, 118.9, 114.2, 113.0, 112.7, 112.6, 102.6, 98.6, 65.5, 25.5, 18.0-

Data for compound 12 sourced from[3]. Data for compounds 3a and 3c sourced from[2][4].

UV-Visible and IR Spectroscopic Data
Compound IDSubstituentsUV-vis λₘₐₓ (CH₂Cl₂) (nm)FTIR (cm⁻¹)
12 4,6-Dibromo, 4'-Chloro3793075, 2948, 1711 (C=O), 1650 (C=C), 1489, 1282, 733, 631
2a Unsubstituted-1690 (C=O), 1645 (C=C), 760
2b 4'-Methoxy-1692 (C=O), 1643 (C=C), 755

Data for compound 12 sourced from[3]. Data for compounds 2a and 2b sourced from[5].

Experimental Protocols for this compound Synthesis

The synthesis of aurones is versatile, with several established methods. The two most prevalent and reliable routes are the oxidative cyclization of 2'-hydroxychalcones and the direct condensation of benzofuran-3(2H)-ones with aromatic aldehydes.

Protocol 1: Synthesis via Oxidative Cyclization of a 2'-Hydroxychalcone

This widely used two-step method first involves a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized.

Step 1: Synthesis of 2'-Hydroxychalcone Intermediate

  • Dissolve equimolar quantities of a substituted 2-hydroxyacetophenone and a substituted benzaldehyde in ethanol.

  • Add a 40% aqueous solution of sodium hydroxide (NaOH) to the mixture to act as a catalyst.

  • Stir the reaction mixture at room temperature. Monitor reaction completion by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid (1N HCl) to precipitate the 2'-hydroxychalcone product.

  • Filter the precipitate, wash thoroughly with cold water, and dry to obtain the chalcone intermediate.[1]

Step 2: Oxidative Cyclization to the this compound

  • Dissolve the synthesized 2'-hydroxychalcone in pyridine.

  • Add a solution of mercuric acetate (Hg(OAc)₂) to the mixture.

  • Reflux the resulting solution with continuous stirring for approximately 60 minutes.[1]

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify with a 1N HCl solution to precipitate the final this compound product.

  • Filter, wash with water, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

workflow_chalcone start 2-Hydroxyacetophenone + Benzaldehyde step1 Claisen-Schmidt Condensation (Ethanol, 40% NaOH) start->step1 intermediate 2'-Hydroxychalcone (Precipitate) step1->intermediate step2 Oxidative Cyclization (Pyridine, Hg(OAc)₂) intermediate->step2 product This compound Product (Precipitate) step2->product purify Recrystallization (Ethanol) product->purify final Pure this compound purify->final

Figure 2: Workflow for this compound synthesis via a chalcone intermediate.
Protocol 2: Synthesis via Acid-Catalysed Aldol Condensation

This protocol provides a more direct route to aurones through the condensation of a benzofuranone with an aldehyde.

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzofuran-3(2H)-one (100 mg, 0.75 mmol) and 7.5 mL of glacial acetic acid at room temperature.

  • To the resulting solution, add the desired substituted benzaldehyde (0.9 mmol, 1.2 equiv.).

  • Add 3 drops of concentrated hydrochloric acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into approximately 50 mL of cold distilled water.

  • Cool the resulting suspension in an ice bath for 15 minutes to ensure complete precipitation of the product.

  • Collect the precipitate by vacuum filtration, washing with cold distilled water.

  • Dry the product in an oven at 100 °C to a constant weight to yield the pure this compound.[1]

workflow_aldol start Benzofuran-3(2H)-one + Benzaldehyde step1 Aldol Condensation (Glacial Acetic Acid, HCl) start->step1 step2 Precipitation (Cold Water) step1->step2 step3 Isolation (Filtration & Drying) step2->step3 final Pure this compound step3->final

Figure 3: Workflow for this compound synthesis via Aldol condensation.

References

The Golden Chalice: A Technical Guide to the Discovery and Isolation of Novel Aurones from Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurones, a captivating subclass of flavonoids, are the chemical artisans behind the vibrant yellow hues of many flowers, fruits, and other plant tissues.[1] Structurally, they are isomers of the more commonly known flavones, distinguished by a unique (Z)-2-benzylidenebenzofuran-3(2H)-one core.[1][2] While historically overshadowed by other flavonoids, aurones have emerged from the shadows in recent decades, capturing the attention of the scientific community for their potent and diverse biological activities.[2][3] This in-depth technical guide serves as a comprehensive resource for professionals in pharmacology and natural product chemistry, detailing the methodologies for the discovery, isolation, and characterization of novel aurones from plant sources. We will explore the biosynthetic origins of these golden compounds, provide detailed experimental protocols, present quantitative data on recently discovered aurones, and visualize the intricate pathways they modulate.

Biosynthesis of Aurones in Plants

The biosynthesis of aurones is a fascinating offshoot of the general flavonoid pathway. The journey begins with the conversion of chalcones, which serve as the immediate precursors.[4] Two key enzymes orchestrate this transformation: chalcone 4′-O-glucosyltransferase (4'CGT) and aureusidin synthase (AmAS1), a polyphenol oxidase homolog.[2] In a well-studied pathway in snapdragon (Antirrhinum majus), chalcones are first glucosylated in the cytoplasm by 4'CGT. These glucosylated chalcones are then transported to the vacuole, where aureusidin synthase catalyzes their oxidative cyclization to form aurone 6-O-glucosides.[2]

This compound Biosynthesis Pathway cluster_0 Cytoplasm cluster_1 Vacuole Chalcone Chalcone Chalcone_Glucoside Chalcone 4'-O-glucoside Chalcone->Chalcone_Glucoside Glucosylation Aurone_Glucoside This compound 6-O-glucoside Chalcone_Glucoside->Aurone_Glucoside Oxidative Cyclization Cytoplasm Cytoplasm Vacuole Vacuole Enzyme1 Chalcone 4'-O-glucosyltransferase (4'CGT) Enzyme2 Aureusidin Synthase (AmAS1)

This compound Biosynthesis Pathway.

Experimental Protocols: From Plant to Pure Compound

The journey from a plant sample to a purified, structurally elucidated novel this compound is a meticulous process involving several key stages. The following protocols provide a detailed guide for researchers.

Extraction of Crude this compound-Containing Mixture

This protocol outlines a general procedure for the extraction of aurones from dried plant material.

  • Materials:

    • Dried and powdered plant material (e.g., flowers, leaves)

    • Methanol or Ethanol (ACS grade)

    • Mechanical grinder or blender

    • Soxhlet apparatus (optional)

    • Rotary evaporator

    • Filter paper

  • Procedure:

    • Sample Preparation: Grind the air-dried plant material into a fine powder to maximize the surface area for extraction.

    • Maceration: Submerge the powdered plant material in methanol or ethanol (typically a 1:10 solid-to-solvent ratio by weight) in a sealed container. Allow to stand at room temperature for 24-48 hours with occasional agitation.

    • Soxhlet Extraction (Alternative): For a more exhaustive extraction, place the powdered plant material in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.

    • Filtration: Separate the extract from the solid plant residue by vacuum filtration.

    • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

Isolation and Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation of individual aurones from the complex crude extract.

  • Materials:

    • Crude plant extract

    • Silica gel (60-120 mesh) or Sephadex LH-20

    • Glass chromatography column

    • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, chloroform)

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates and developing chamber

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pour it into the column, allowing it to settle into a packed bed without air bubbles. For more polar flavonoids, Sephadex LH-20 with an alcoholic mobile phase can be effective.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, extract-coated silica gel onto the top of the column.

    • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.

    • Fraction Collection: Collect the eluate in separate fractions of a fixed volume.

    • Monitoring: Monitor the separation by running TLC on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm and 366 nm). Combine the fractions that show a similar TLC profile and contain the this compound of interest (aurones often appear as yellow or orange spots).

Purity Assessment and Final Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is employed for the final purification and to assess the purity of the isolated this compound.

  • Instrumentation and Materials:

    • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile or Methanol (HPLC Grade)

    • Syringe filters (0.45 µm)

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the partially purified this compound fraction in the mobile phase and filter through a 0.45 µm syringe filter.

    • Analytical HPLC: Inject the sample into the HPLC system. A typical gradient elution for aurones on a C18 column would be a linear gradient from a lower to a higher percentage of acetonitrile in water (both with 0.1% formic acid) over 30-40 minutes.

    • Detection: Monitor the elution profile at the maximum absorption wavelength (λmax) for aurones, which is typically in the range of 390-430 nm.

    • Preparative HPLC (if necessary): If the isolate is not yet pure, scale up the separation using a preparative HPLC column and the optimized gradient conditions from the analytical run to obtain a highly pure compound.

Structure Elucidation

The definitive structure of a novel this compound is determined using a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon-hydrogen framework and the connectivity between different parts of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its molecular formula.

  • UV-Visible Spectroscopy:

    • The characteristic absorption spectrum, with a maximum typically between 390 and 430 nm, is a hallmark of the this compound scaffold.[1]

Experimental_Workflow Plant Plant Material (e.g., Flowers, Leaves) Grinding Drying and Grinding Plant->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel / Sephadex) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC HPLC Preparative/Analytical HPLC Fractions->HPLC TLC->Column_Chromatography Guide Fraction Pooling Pure_this compound Pure Novel this compound HPLC->Pure_this compound Structure_Elucidation Structure Elucidation Pure_this compound->Structure_Elucidation NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR MS HRMS Structure_Elucidation->MS UV UV-Vis Spectroscopy Structure_Elucidation->UV

General Experimental Workflow for this compound Isolation.

Data Presentation: Recently Discovered Novel Aurones

The following tables summarize quantitative data for some recently discovered or analyzed aurones from various plant sources, highlighting their content and biological activities.

Table 1: Quantitative Analysis of Aurones in Coreopsis lanceolata Flowers

CompoundContent (mg/g of MeOH extract)Reference
Leptosidin2.8 ± 0.3[5]
Leptosin18.0 ± 0.9[5]

Table 2: Bioactivity of Novel Aurones from Artocarpus altilis

CompoundBioactivityIC₅₀ (µM)Reference
Altilisin Hα-glucosidase inhibition4.9[6]
Altilisin Iα-glucosidase inhibition5.4[6]
Altilisin Jα-glucosidase inhibition5.1[6]
Artocarpthis compoundNitric oxide radical scavengingModerate Activity[7]

Table 3: Selected Bioactivities of Other Recently Investigated Aurones

This compound DerivativeBiological Target/AssayIC₅₀Reference
AureusidinRNA polymerase RdRp (HCV)5.2 µM[1]
Indole-substituted this compoundRNA polymerase RdRp (HCV)2.2 µM[1]
Pseudodimeric this compoundRNA polymerase RdRp (HCV)1.3 µM[1]
BFO25Protein kinase CK23 nM[8]
This compound 8qAnti-SARS-CoV-2 (Calu-3 cells)EC₅₀ = 0.4 µM[9]
This compound analog 8eCytotoxicity (AGS cancer cell line)6.5 ± 0.024 µM[6]
This compound analog 8fCytotoxicity (AGS cancer cell line)6.6 ± 0.035 µM[6]

Signaling Pathways Modulated by Aurones

Aurones exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory and antioxidant properties are of particular interest for drug development.

Anti-inflammatory Signaling Pathway of Aureusidin

Aureusidin has been shown to exhibit potent anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated macrophages, aureusidin can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[10] One of the key mechanisms is the inhibition of the NF-κB signaling pathway.[10] Additionally, aureusidin can activate the Nrf2/HO-1 signaling pathway, which is a crucial cellular defense mechanism against oxidative stress and inflammation.[10] It has also been found to directly target the myeloid differentiation protein-2 (MD2), which is essential for the activation of the TLR4/MD2 signaling complex by LPS, thereby inhibiting downstream inflammatory responses.

Aureusidin_Anti_Inflammatory_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates NFkB_Pathway NF-κB Pathway TLR4_MD2->NFkB_Pathway Activates Inflammation Pro-inflammatory Mediators (NO, TNF-α) NFkB_Pathway->Inflammation Upregulates Aureusidin Aureusidin Aureusidin->TLR4_MD2 Inhibits Aureusidin->NFkB_Pathway Inhibits Nrf2_Pathway Nrf2/HO-1 Pathway Aureusidin->Nrf2_Pathway Activates Antioxidant_Response Antioxidant & Anti-inflammatory Response Nrf2_Pathway->Antioxidant_Response Leads to

Anti-inflammatory action of Aureusidin.

Conclusion

The field of this compound research is experiencing a golden age. No longer relegated to the footnotes of flavonoid chemistry, these vibrant molecules are now recognized as a promising scaffold for the development of new therapeutic agents.[2][3] Their diverse biological activities, from anticancer and antiviral to anti-inflammatory and antioxidant, make them a compelling subject for further investigation. This technical guide provides a robust framework for researchers to embark on the discovery and isolation of novel aurones from the vast and largely untapped botanical world. The detailed protocols and compiled data herein are intended to facilitate and accelerate the process of identifying new lead compounds that may one day translate into life-saving medicines. The continued exploration of nature's chemical diversity, with a focused lens on these golden compounds, holds immense potential for the future of drug discovery.

References

An In-depth Technical Guide to the Aurone Biosynthesis Pathway in Antirrhinum majus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aurone biosynthesis pathway in Antirrhinum majus (the common snapdragon). Aurones are a class of flavonoids responsible for the vibrant yellow coloration in the flowers of this and other species. Beyond their role in pigmentation, aurones and their derivatives are of increasing interest to the pharmaceutical industry due to their diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This document details the core enzymatic steps, presents available quantitative data, and provides detailed experimental protocols to facilitate further research and development in this area.

The Core Biosynthetic Pathway

The biosynthesis of aurones in Antirrhinum majus is a specialized branch of the general flavonoid pathway. It involves three key enzymes that convert phenylpropanoid precursors into the characteristic this compound glucosides. The pathway begins with the production of chalcones, which are then glucosylated and subsequently oxidized to form aurones within the cell.

Key Enzymes and Reactions

The central enzymes in the this compound biosynthesis pathway are:

  • Chalcone Synthase (CHS): This enzyme catalyzes the initial step in flavonoid biosynthesis, condensing one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form 2',4',4',6'-tetrahydroxychalcone (THC). In A. majus, the specific isoform involved is AmCHS1 (also known as Nivea). This enzyme can also utilize caffeoyl-CoA as a starter substrate to produce 2',3,4,4',6'-pentahydroxychalcone (PHC).[1]

  • Chalcone 4'-O-glucosyltransferase (4'CGT): This cytosolic enzyme is crucial for this compound biosynthesis in vivo.[2] It transfers a glucose moiety from UDP-glucose to the 4'-hydroxyl group of THC and PHC, forming their respective 4'-O-glucosides. This glucosylation step is believed to facilitate the transport of chalcones into the vacuole.

  • Aureusidin Synthase (AUS): This vacuolar enzyme, a member of the polyphenol oxidase (PPO) family, catalyzes the final oxidative cyclization of the chalcone 4'-O-glucosides to form this compound 6-O-glucosides. Specifically, it converts THC-4'-O-glucoside to aureusidin-6-O-glucoside and PHC-4'-O-glucoside to bracteatin-6-O-glucoside.[3][4] The enzyme in A. majus is designated as AmAS1.[4]

Subcellular Localization and Pathway Organization

The this compound biosynthesis pathway in A. majus exhibits a notable spatial separation of its enzymatic steps. Chalcone Synthase (CHS) and Chalcone 4'-O-glucosyltransferase (4'CGT) are localized in the cytoplasm. The resulting chalcone 4'-O-glucosides are then transported into the vacuole, where Aureusidin Synthase (AUS) carries out the final conversion to this compound glucosides. This compartmentalization is a key feature of the pathway.

Aurone_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole pCoumaroyl_CoA 4-Coumaroyl-CoA CHS Chalcone Synthase (CHS/AmCHS1) Cytoplasm pCoumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS THC 2',4',4',6'-Tetrahydroxychalcone (THC) CGT Chalcone 4'-O-glucosyltransferase (4'CGT) Cytoplasm THC->CGT THC_Glc THC 4'-O-glucoside AUS Aureusidin Synthase (AUS/AmAS1) Vacuole THC_Glc->AUS Aureusidin_Glc Aureusidin 6-O-glucoside Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_CoA->CHS PHC 2',3,4,4',6'-Pentahydroxychalcone (PHC) PHC->CGT PHC_Glc PHC 4'-O-glucoside PHC_Glc->AUS Bracteatin_Glc Bracteatin 6-O-glucoside CHS->THC CHS->PHC CGT->THC_Glc CGT->PHC_Glc AUS->Aureusidin_Glc AUS->Bracteatin_Glc

Fig. 1: this compound Biosynthesis Pathway in Antirrhinum majus.

Quantitative Data on Pathway Enzymes

Table 1: Biochemical Properties of this compound Biosynthesis Enzymes in Antirrhinum majus

EnzymeGene NameSubcellular LocalizationOptimal pHMolecular Weight (kDa)Other Properties
Chalcone SynthaseNivea (AmCHS1)Cytoplasm~7.5~43-
Chalcone 4'-O-glucosyltransferaseAm4'CGTCytoplasmNot reported~51-
Aureusidin SynthaseAmAS1Vacuole5.0 - 7.0~39 (mature protein)Glycoprotein, Copper-containing

Table 2: Substrate Specificity and Relative Activity of Aureusidin Synthase (AmAS1)

SubstrateProductRelative Activity (%)
2',4',4',6'-Tetrahydroxychalcone (THC)Aureusidin100
2',3,4,4',6'-Pentahydroxychalcone (PHC)Bracteatin & Aureusidin2210
THC 4'-O-glucosideAureusidin 6-O-glucoside220
PHC 4'-O-glucosideBracteatin 6-O-glucoside & Aureusidin 6-O-glucoside2496

Note: Relative activities are based on THC as the reference substrate. Data is compiled from Nakayama et al. (2000).[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway in Antirrhinum majus.

Heterologous Expression and Purification of AmCHS1

This protocol describes the expression of AmCHS1 in E. coli and its subsequent purification.

Workflow for Heterologous Expression and Purification

Expression_Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR amplification of AmCHS1 cDNA Ligation Ligation PCR->Ligation Vector pET Expression Vector Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Culture of transformed E. coli Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Affinity_Chromatography Ni-NTA Affinity Chromatography Centrifugation->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Dialysis Dialysis Elution->Dialysis

Fig. 2: Workflow for heterologous expression and purification of AmCHS1.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET expression vector with an N-terminal His-tag

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Cloning: Subclone the full-length coding sequence of AmCHS1 into a pET expression vector.

  • Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: a. Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 28°C. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: a. Resuspend the cell pellet in 20 mL of lysis buffer. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with 10 column volumes of wash buffer. f. Elute the His-tagged protein with 5 column volumes of elution buffer. g. Analyze the fractions by SDS-PAGE to check for purity. h. Pool the pure fractions and dialyze against a suitable storage buffer.

Chalcone Synthase (CHS) Enzyme Assay

This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

  • Purified recombinant AmCHS1

  • 100 mM potassium phosphate buffer (pH 7.5)

  • p-Coumaroyl-CoA

  • Malonyl-CoA

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 µM p-coumaroyl-CoA, and 30 µM malonyl-CoA.

  • Add a known amount of purified AmCHS1 to initiate the reaction.

  • Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of naringenin chalcone (ε = 29,000 M⁻¹cm⁻¹).

Aureusidin Synthase (AUS) Enzyme Assay

This assay is adapted from Nakayama et al. (2000) and involves HPLC-based detection of the this compound product.[4]

Materials:

  • Partially purified or recombinant AmAUS

  • 100 mM sodium acetate buffer (pH 5.5)

  • 2',4',4',6'-Tetrahydroxychalcone (THC) or THC 4'-O-glucoside

  • Ascorbic acid

  • HPLC system with a C18 column and a diode array detector (DAD)

Procedure:

  • Prepare a reaction mixture containing 100 mM sodium acetate buffer (pH 5.5), 50 µM substrate (THC or THC 4'-O-glucoside), and 1 mM ascorbic acid.

  • Add the enzyme preparation to start the reaction and incubate at 30°C.

  • Stop the reaction at different time points by adding an equal volume of methanol.

  • Centrifuge to pellet any precipitate.

  • Analyze the supernatant by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Detection: Monitor at 390 nm for aureusidin derivatives.

  • Quantify the product formation by comparing the peak area to a standard curve of aureusidin.

Gene Expression Analysis by Northern Blot

This protocol outlines the detection of AmAS1 transcripts in different floral tissues of A. majus.

Workflow for Northern Blot Analysis

Northern_Blot_Workflow RNA_Extraction Total RNA Extraction from A. majus tissues Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Transfer Transfer to Nylon Membrane Gel_Electrophoresis->Transfer Hybridization Hybridization with Labeled AmAS1 Probe Transfer->Hybridization Detection Detection of Hybridized Probe Hybridization->Detection

Fig. 3: Workflow for Northern blot analysis.

Materials:

  • Antirrhinum majus floral tissues (e.g., petals, sepals, etc.)

  • TRIzol reagent or similar RNA extraction kit

  • Formaldehyde, agarose, MOPS buffer

  • Nylon membrane

  • DNA probe corresponding to a part of the AmAS1 coding sequence

  • Radioactive or non-radioactive probe labeling kit

  • Hybridization buffer

  • X-ray film or digital imaging system

Procedure:

  • RNA Extraction: Extract total RNA from different floral tissues of A. majus using TRIzol reagent according to the manufacturer's instructions.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA on a 1.2% agarose gel containing formaldehyde.

  • Transfer: Transfer the separated RNA to a nylon membrane by capillary blotting overnight.

  • Probe Labeling: Label the AmAS1 DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) label.

  • Hybridization: a. Pre-hybridize the membrane in hybridization buffer for 2-4 hours at 65°C. b. Add the labeled probe to the hybridization buffer and incubate overnight at 65°C.

  • Washing: Wash the membrane with increasing stringency to remove the unbound probe.

  • Detection: Expose the membrane to X-ray film or a digital imaging system to visualize the hybridized probe.

Regulation of the this compound Biosynthesis Pathway

The expression of this compound biosynthetic genes and the resulting pigmentation patterns are tightly regulated in Antirrhinum majus. Several genetic loci have been identified that control the intensity and distribution of the yellow this compound pigments.

  • Sulfurea (Sulf): This locus acts as a negative regulator of this compound biosynthesis. Recessive sulf alleles lead to an increased production and broader distribution of aurones in the flower.

  • Violacea (Vio): This locus is a positive regulator, and mutations in Vio can lead to reduced this compound production.

  • MYB Transcription Factors: The promoters of this compound biosynthetic genes, such as AmAS1, contain consensus binding sites for MYB-type transcription factors. These transcription factors are known to be key regulators of the flavonoid pathway, suggesting that they play a role in coordinating the expression of the this compound biosynthetic genes.[5]

The interplay of these regulatory factors determines the final pigmentation pattern of the Antirrhinum majus flower, often creating intricate patterns that are important for pollinator attraction.

This technical guide provides a foundational understanding of the this compound biosynthesis pathway in Antirrhinum majus. The provided protocols and data serve as a starting point for researchers interested in further elucidating the biochemical and regulatory intricacies of this pathway, and for those exploring the potential of aurones in drug development.

References

The Golden Chalice of Flavonoids: A Technical Guide to the Natural Sources and Distribution of Aurones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurones, a vibrant class of flavonoid compounds, are responsible for the brilliant yellow hues in the flowers of numerous plant species. Beyond their aesthetic significance in attracting pollinators, these golden molecules possess a diverse array of biological activities, making them a compelling subject for scientific research and drug development. This technical guide provides an in-depth exploration of the natural sources, distribution, and biosynthesis of aurone compounds. It further details the experimental protocols for their extraction, isolation, and characterization, and presents quantitative data on their occurrence. Finally, this guide illustrates the key signaling pathways associated with this compound biosynthesis and their role in plant-pollinator interactions.

Natural Sources and Distribution of this compound Compounds

Aurones are found throughout the plant kingdom, from bryophytes to angiosperms, indicating their ancient evolutionary origin.[1][2] They are particularly abundant in the flowers and leaves of several plant families, where they serve as key pigments and protective agents.[1]

1.1. Distribution in Plant Families

This compound compounds have been identified in a variety of plant families. The Asteraceae family is a prominent source, with many species producing 4-deoxy-aurones like sulfuretin and maritimetin.[1] Genera such as Coreopsis, Cosmos, and Dahlia are well-known for their this compound-rich yellow flowers.[1][3][4] The Plantaginaceae family, particularly the genus Antirrhinum (snapdragon), is a significant source of 4-hydroxylated aurones like aureusidin and bracteatin.[1] Other notable families include:

  • Fabaceae (Legume Family): Species like Retama raetam and Psophocarpus tetragonolobus have been found to contain aurones such as hispidol and leptosidin in their seeds.[1]

  • Anacardiaceae (Cashew Family): The young stems of Cotinus coggygria (smoke tree) are rich in sulfuretin.[1]

  • Moraceae (Mulberry Family): This family is known for producing structurally diverse auronols, as well as prenylated and geranylated aurones.[5]

  • Bryophytes: The presence of aurones in primitive plants like bryophytes suggests their fundamental role in plant biology.[1][2]

Aurones have also been identified in marine organisms, such as the brown alga Spatoglossum variabile, which produces halogenated this compound derivatives.[6]

1.2. Common this compound Compounds and Their Sources

The structural diversity of aurones arises from different hydroxylation, methoxylation, and glycosylation patterns on the benzofuranone core and the benzylidene ring.

This compound CompoundNatural Source(s)Plant Part(s)
Aureusidin Antirrhinum majus (Snapdragon)Flowers[3][7][8][9][10][11][12][13]
Bracteatin Antirrhinum majus (Snapdragon)Flowers[1]
Sulfuretin Coreopsis spp., Cosmos sulphureus, Cotinus coggygriaFlowers, Leaves, Stems[1]
Maritimetin Coreopsis spp., Bidens spp.Flowers, Leaves[1]
Leptosidin Coreopsis spp., Psophocarpus tetragonolusFlowers, Seeds[1]
Hispidol Retama raetam, Psophocarpus tetragonolobusSeeds[1]
4'-Chlorothis compound Spatoglossum variabile (Brown Alga)-[6]

Biosynthesis of this compound Compounds

The biosynthesis of aurones is a branch of the general flavonoid pathway, originating from chalcones.[11][14][15] The key enzymatic steps involve hydroxylation and oxidative cyclization of a chalcone precursor.[10][13]

2.1. Key Enzymes and Reactions

Two primary enzymes are crucial for the biosynthesis of aurones in vivo:

  • Chalcone 4'-O-glucosyltransferase (4'CGT): This enzyme catalyzes the glucosylation of chalcones in the cytoplasm. This step is essential for the subsequent transport and conversion of chalcones into aurones.[4][16][17]

  • Aureusidin Synthase (AS): This enzyme, a polyphenol oxidase (PPO) homolog, is located in the vacuole and catalyzes the conversion of glucosylated chalcones into this compound glucosides.[3][7][8][9][10][11][12][13][18] It performs both the hydroxylation of the B-ring of the chalcone and the oxidative cyclization to form the characteristic five-membered ring of aurones.[10][13] Some plants have independently evolved other enzymes, such as peroxidases, to catalyze this compound synthesis.[2][19]

The biosynthesis of aureusidin 6-O-glucoside in snapdragon provides a well-studied example of this pathway.[4][16]

Aurone_Biosynthesis cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole Chalcone 2',4,4',6'-Tetrahydroxychalcone (THC) Chalcone_Glucoside THC 4'-O-glucoside Chalcone->Chalcone_Glucoside 4'CGT Aureusidin_Glucoside Aureusidin 6-O-glucoside Chalcone_Glucoside->Aureusidin_Glucoside Aureusidin Synthase Cytoplasm Cytoplasm Vacuole Vacuole

Biosynthetic pathway of aureusidin 6-O-glucoside.

Experimental Protocols

The extraction, isolation, and characterization of this compound compounds from natural sources require a systematic approach employing various analytical techniques.

3.1. Extraction of this compound Compounds

The initial step involves the extraction of aurones from the plant material.

  • Materials:

    • Dried and powdered plant material (e.g., flowers of Coreopsis lanceolata)

    • Methanol or ethanol

    • Soxhlet apparatus or maceration setup

    • Rotary evaporator

  • Protocol (Maceration):

    • Weigh the powdered plant material.

    • Suspend the powder in methanol or ethanol at a 1:10 (w/v) ratio in a sealed container.

    • Agitate the mixture at room temperature for 24-48 hours.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[9][14][20]

3.2. Isolation by Column Chromatography

Column chromatography is a standard method for separating individual this compound compounds from the crude extract.

  • Materials:

    • Silica gel (100-200 mesh)

    • Glass column

    • Elution solvents (e.g., hexane, ethyl acetate, chloroform, methanol)

    • Fraction collector

    • TLC plates for monitoring

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica gel to settle, ensuring no air bubbles are trapped.[5][21][22]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the top of the silica gel bed.

    • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). A common solvent system for flavonoids is a gradient of hexane-ethyl acetate or chloroform-methanol.[23]

    • Fraction Collection: Collect the eluate in separate fractions.

    • Monitoring: Monitor the separation by TLC to identify fractions containing the desired this compound.

    • Purification: Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.[21][22]

Experimental_Workflow Plant_Material Dried & Powdered Plant Material Extraction Extraction (Maceration/Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Monitoring Fractions->TLC Pure_this compound Purified this compound TLC->Pure_this compound Combine Pure Fractions HPLC_Analysis HPLC Analysis (Purity Check) Pure_this compound->HPLC_Analysis Characterization Structural Characterization (NMR, Mass Spec) Pure_this compound->Characterization

General workflow for this compound extraction and analysis.

3.3. Characterization Techniques

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation, quantification, and purity assessment of aurones.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Protocol (Analytical):

    • Sample Preparation: Dissolve the sample in methanol or DMSO to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

    • Gradient Elution: A typical gradient starts with a low percentage of acetonitrile, which is gradually increased. For example, a linear gradient from 5% to 95% B over 20 minutes can be used for initial screening.[3][24][25][26][27]

    • Detection: Monitor the eluate at the maximum absorption wavelength of the this compound, typically in the range of 390-430 nm.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of aurones.

  • 1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

  • 13C NMR: Provides information about the carbon skeleton.[28][29][30]

Typical Chemical Shifts for the this compound Skeleton (in CDCl3):

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
H-α (benzylidene)~6.8~112
C-2-~146
C-3-~182 (C=O)
C-3a-~117
C-4~7.2-7.8~122-130
C-5~7.2-7.8~122-130
C-6~7.2-7.8~122-130
C-7~7.2-7.8~122-130
C-7a-~165
C-1'-~125-135
C-2', C-6'~7.3-7.9~128-132
C-3', C-5'~7.3-7.9~128-132
C-4'~7.3-7.9~128-132
Note: Chemical shifts can vary depending on the substitution pattern and the solvent used.[28][31][32]

3.4. Enzyme Assays

3.4.1. Aureusidin Synthase Assay

This assay measures the activity of aureusidin synthase by monitoring the formation of aureusidin from its chalcone precursor.

  • Principle: The formation of aureusidin is monitored spectrophotometrically by the increase in absorbance at approximately 415 nm.[7]

  • Reagents:

    • Purified aureusidin synthase or crude enzyme extract

    • 2',4,4',6'-tetrahydroxychalcone (THC) substrate

    • Reaction buffer (e.g., pH 4.5)

  • Protocol:

    • Prepare a reaction mixture containing the buffer and the THC substrate.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 415 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of aureusidin formation.[7][10][18]

3.4.2. Chalcone 4'-O-glucosyltransferase (4'CGT) Assay

This assay measures the activity of 4'CGT by detecting the formation of the glucosylated chalcone.

  • Principle: The transfer of a glucose moiety from UDP-glucose to the chalcone is quantified, often using radiolabeled UDP-glucose or by HPLC analysis of the product.[6][33]

  • Reagents:

    • Purified 4'CGT or crude enzyme extract

    • Chalcone substrate (e.g., THC)

    • UDP-glucose (or radiolabeled UDP-[14C]glucose)

    • Reaction buffer

  • Protocol (HPLC-based):

    • Set up a reaction containing the buffer, chalcone substrate, and UDP-glucose.

    • Start the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 37°C).

    • Stop the reaction at different time points by adding a quenching agent (e.g., acid or organic solvent).

    • Analyze the reaction mixture by HPLC to quantify the formation of the chalcone glucoside.[33]

Quantitative Data on this compound Compounds

The concentration of aurones in plants can vary significantly depending on the species, developmental stage, and environmental conditions. HPLC is the most common method for quantifying aurones in plant extracts.

This compound CompoundPlant SpeciesPlant PartConcentration (mg/g dry weight)
LeptosidinCoreopsis lanceolataFlowers2.8 ± 0.3[9][14][20][34]
LeptosinCoreopsis lanceolataFlowers17.9 ± 0.9[9][14][20][34]

Signaling Pathways and Biological Roles

Aurones play crucial roles in plant survival and reproduction, primarily through their functions in pollinator attraction and defense against pathogens.

5.1. Pollinator Attraction

The bright yellow color of aurones serves as a visual cue to attract pollinators, such as bees.[1][35][36][37] This visual signal is often part of a complex interplay of factors, including floral scent and nectar rewards, that guide pollinators to the flower.[1][35][36][37] The specific distribution of aurones within the flower can create nectar guides, further directing pollinators to the reproductive structures.[1]

Pollinator_Attraction Aurone_Biosynthesis This compound Biosynthesis in Petals Yellow_Pigmentation Bright Yellow Pigmentation Aurone_Biosynthesis->Yellow_Pigmentation Nectar_Guide Nectar Guide Formation Aurone_Biosynthesis->Nectar_Guide Pollinator_Vision Pollinator Visual System (e.g., Bee) Yellow_Pigmentation->Pollinator_Vision Visual Cue Attraction Pollinator Attraction Pollinator_Vision->Attraction Pollination Successful Pollination Attraction->Pollination Nectar_Guide->Pollinator_Vision Visual Cue

References

Spectroscopic properties (UV-Vis, NMR) of aurones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of Aurones

Aurones represent a significant subclass of flavonoids, characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one core structure. They are known for their vibrant yellow color, contributing to the pigmentation of various flowers and plants.[1][2] Beyond their role as natural pigments, aurones have garnered substantial interest from researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[3][4] This guide provides a comprehensive overview of the key spectroscopic properties of aurones, focusing on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, intended for researchers, scientists, and professionals in drug development.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within the aurone scaffold. The color of aurones is a direct result of their absorption of light in the visible region of the electromagnetic spectrum.[1]

General Spectral Features

The UV-Vis spectra of aurones are typically characterized by two main absorption bands, a feature common to many flavonoids.[2][5]

  • Band I is associated with the electronic transitions in the cinnamoyl system (B-ring and the adjacent C3-bridge). This band appears at longer wavelengths, typically in the range of 380-430 nm, and is responsible for the characteristic yellow color of aurones.[1][2]

  • Band II corresponds to the electronic transitions in the benzoyl system (A-ring). This band is observed at shorter wavelengths, generally between 230-270 nm.[2]

The extended conjugation between the B-ring and the benzofuranone moiety in aurones results in a bathochromic (red) shift of Band I compared to other flavonoid classes like flavones and flavonols, leading to their more intense color.[1][5]

Factors Influencing UV-Vis Spectra

Several factors can influence the position and intensity of the absorption bands in aurones:

  • Substituents: The nature and position of substituents on both the A and B rings significantly impact the absorption maxima (λmax). Electron-donating groups (e.g., -OH, -OCH3, -NH2) generally cause a bathochromic shift (to longer wavelengths), particularly when located on the B-ring, as they enhance the electron delocalization across the molecule.[5][6] Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift.

  • Solvent Polarity: The polarity of the solvent can affect the electronic transitions. In many cases, an increase in solvent polarity leads to a bathochromic shift.[7] The emission maxima and intensities are also strongly dependent on solvent polarity.[7]

  • pH: Changes in pH can alter the ionization state of hydroxyl groups, leading to significant shifts in the UV-Vis spectrum. This property is often exploited in the structural elucidation of flavonoids using shift reagents.[8]

  • Isomerization: Aurones can exist as (Z) and (E) isomers. Photo-induced E/Z isomerization is possible, and the two isomers can have distinct, though often similar, absorption spectra.[7][9]

Quantitative UV-Vis Data

The following table summarizes the UV-Vis absorption maxima (λmax) for a selection of this compound derivatives.

This compound DerivativeSolventBand I (λmax, nm)Band II (λmax, nm)Reference
Unsubstituted this compoundMethanol379~250-270[5]
4'-Aminothis compoundVarious426-433 (in different solvents)-[7]
4,6,3',4'-Tetrahydroxy-5-methylthis compound-398322, 240[10]
4'-Methoxy this compound (Z-isomer)Water/EtOH~400-[9]
4'-Methoxy this compound (E-isomer)Water/EtOH~380-[9]
4'-Hydroxy this compound (Z-isomer)Water/EtOH~400-[9]
3'-Methoxy-4'-hydroxy this compound (Z-isomer)Water/EtOH~405-[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of aurones, providing detailed information about the carbon skeleton and the chemical environment of each proton.[4][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum of an this compound provides characteristic signals for its protons. The chemical shifts (δ) are influenced by the electronic environment, including the effects of anisotropy from the aromatic rings and the carbonyl group.

  • Olefinic Proton (H-β): The proton on the exocyclic double bond (often referred to as H-β or the benzylidene proton) is a key diagnostic signal, typically appearing as a singlet in the range of δ 6.1-7.0 ppm.[7]

  • Aromatic Protons: Protons on the A-ring (benzofuranone) and B-ring (benzylidene) appear in the aromatic region (δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns depend on the substitution pattern of the rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the this compound structure.

  • Carbonyl Carbon (C-3): The carbonyl carbon of the furanone ring is highly deshielded and resonates at a characteristic downfield shift, typically in the range of δ 180-185 ppm.

  • Olefinic Carbons (C-2 and C-α/C-β): The carbons of the double bonds (C-2 and the exocyclic C=CH) appear in the range of δ 108-150 ppm. The chemical shift of the exocyclic olefinic carbon (=CH) can be used to distinguish between Z and E isomers, resonating at approximately 108–112 ppm for Z-aurones and 119–122 ppm for E-aurones.[12]

  • Aromatic Carbons: The carbons of the A and B rings resonate in the typical aromatic region (δ 110-165 ppm).

Substituent Effects in NMR

Substituents have predictable effects on the ¹H and ¹³C NMR chemical shifts. Electron-donating groups generally cause upfield shifts (shielding) for the attached and ortho/para protons and carbons, while electron-withdrawing groups cause downfield shifts (deshielding).[13] These effects are valuable for confirming the position of substituents on the this compound scaffold.

Quantitative NMR Data

The tables below summarize characteristic ¹H and ¹³C NMR chemical shifts for selected this compound derivatives.

Table 2: ¹H NMR Chemical Shift Data for Selected Aurones

ProtonUnsubstituted this compound (CDCl₃)4'-Aminothis compound Derivative (CDCl₃)
H-β (benzylidene)~6.9 ppm6.87 (s, 1H)
Aromatic Protons~7.2-7.9 ppm6.72-7.80 (m)

Data compiled from multiple sources, specific shifts can vary.[7]

Table 3: ¹³C NMR Chemical Shift Data for Unsubstituted this compound (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2146.5
C-3184.2
C-3a122.1
C-4124.5
C-5129.8
C-6121.7
C-7136.2
C-7a165.9
C-α (benzylidene C)111.9
C-1'130.9
C-2'/C-6'129.1
C-3'/C-5'128.9
C-4'132.8

Data sourced from SpectraBase.[14]

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the this compound sample in a spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 5-20 µM) in the same solvent.[15][16]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Record the spectrum over a wavelength range of 200-600 nm. Use a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II. Calculate the molar absorptivity (ε) if the concentration is known accurately.[17]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.[5][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent signal is used as a reference.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).[5]

  • Data Acquisition: Acquire standard 1D spectra (¹H and ¹³C). For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[18]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.[19]

Visualizations

The following diagrams illustrate key concepts related to the spectroscopic analysis of aurones.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound Purified this compound Sample Dissolve Dissolve in Appropriate Solvent This compound->Dissolve UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Dilute solution (e.g., MeOH) NMR NMR Spectroscopy Dissolve->NMR Conc. solution (e.g., CDCl3) UV_Data Absorption Maxima (λmax) UV_Vis->UV_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data Structure Structural Elucidation UV_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of aurones.

Aurone_Structure_Spectra cluster_structure This compound Core Structure cluster_properties Spectroscopic Properties Aurone_img UV_Vis UV-Vis Absorption Aurone_img->UV_Vis Influences NMR NMR Signals Aurone_img->NMR Band_I Band I (380-430 nm) Cinnamoyl System (B-Ring) UV_Vis->Band_I Band_II Band II (230-270 nm) Benzoyl System (A-Ring) UV_Vis->Band_II H_NMR ¹H NMR Olefinic H: ~6.1-7.0 ppm NMR->H_NMR C_NMR ¹³C NMR Carbonyl C: ~180-185 ppm NMR->C_NMR

Caption: Key structural features of aurones and their corresponding spectroscopic properties.

References

Introduction to the biological activities of aurones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Aurones

Introduction

Aurones are a class of flavonoids, acting as structural isomers to the more commonly known flavones.[1] Characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core structure, they possess a five-membered heterocyclic ring, which distinguishes them from the six-membered ring typical of most flavonoids.[2] In nature, aurones are significant as "anthochlor" pigments, contributing to the vibrant yellow coloration of flowers in various ornamental plants like Snapdragon and Cosmos.[1]

While historically less explored than other flavonoids, recent investigations have revealed that aurones possess a wide spectrum of potent biological activities, often superior to their flavone and chalcone counterparts.[1] This has sparked significant interest within the medicinal chemistry and drug development communities.[2][3] Aurones and their synthetic derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic agents, making them a valuable scaffold for the development of novel therapeutics.[4][5] This guide provides a detailed overview of these key biological activities, supported by quantitative data, mechanistic pathways, and relevant experimental protocols.

Anticancer Activity

Aurones exert their anticancer effects through a variety of mechanisms, targeting multiple cellular processes involved in tumor growth and proliferation. Their multifaceted approach makes them promising candidates for cancer chemotherapy.

1.1. Mechanisms of Action

The anticancer activity of aurones is attributed to their interaction with several key molecular targets:[6]

  • Cell Cycle Arrest: Many aurone derivatives induce cell cycle arrest, primarily in the G2/M or S phase, thereby inhibiting cell proliferation.[6][7] This is often achieved by interfering with microtubule assembly, with some aurones interacting at the colchicine binding site of tubulin.[6][8]

  • Induction of Apoptosis: Aurones have been shown to trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[7]

  • Enzyme Inhibition: They can inhibit the activity of crucial enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDK1, CDK2) and topoisomerase IIα.[6][9]

  • Signaling Pathway Modulation: Aurones can target critical cell signaling pathways. For instance, some have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is frequently overactive in cancer and promotes cell survival and growth.[6]

  • Overcoming Multidrug Resistance (MDR): Certain aurones can modulate the activity of ATP-dependent efflux pumps like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[6][8] By inhibiting these pumps, they can prevent the removal of chemotherapeutic drugs from cancer cells, thus reversing multidrug resistance.[6]

1.2. Data Presentation: Cytotoxic Activity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50/GI50 in µM) of various this compound derivatives against a range of human cancer cell lines.

Compound Class/DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
Unspecified this compound AnalogAndrogen-insensitive prostate (PC-3)1.4 ± 0.2[6]
Unspecified this compound AnalogAndrogen-sensitive prostate (LNCaP)2.4 ± 1.5[6]
Unspecified this compound AnalogBreast (MCF-7)3.65 ± 0.021[6]
Unspecified this compound AnalogBreast (Hs578T)4.52 ± 0.019[6]
Unspecified this compound AnalogPancreas Adenocarcinoma (Aspc-1)5.30[6]
Azathis compound CompoundBreast (4T1)0.3[7]
Halogen-substituted this compound (2e)Breast (MCF-7)8.157 ± 0.713[7]
Z-5,7, 2′-trichloro-aurone (1b)Breast (MCF-7)23[7]
Z-5,7, 2′-trichloro-aurone (1b)Colorectal (HCT 116)36[7]
Azaindole-based this compound (AU7)Breast (MCF-7)52.79[9][10]
Azaindole-based this compound (AU3)Breast (MCF-7)70.14[9][10]
Non-small cell lung cancerHOP-623.76[6]
Non-small cell lung cancerHOP-924.43[6]
Non-small cell lung cancerNCI-H2263.51[6]

1.3. Visualization: this compound Inhibition of the PI3K/Akt Signaling Pathway

The diagram below illustrates a simplified PI3K/Akt pathway, a key regulator of cell survival. Aurones can inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound Aurones This compound->Akt Inhibit

Caption: this compound inhibition of the PI3K/Akt survival pathway.

1.4. Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Plating: Seed cells in a 96-well flat-bottomed microtiter plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium. Include control wells with medium only for background readings.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 6 to 24 hours to allow cells to attach.

  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12] Add 10-20 µL of the MTT solution to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Carefully aspirate the medium from the wells (for adherent cells). Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS/HCl solution, to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance (Optical Density, OD) of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 or 650 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Subtract the average absorbance of the medium-only blank from all readings. Cell viability is expressed as a percentage of the solvent control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Anti-inflammatory Activity

Aurones have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

2.1. Mechanism of Action

Chronic inflammatory diseases are often linked to the overactivation of signaling pathways like NF-κB. Certain synthetic aurones have been shown to effectively suppress this pathway when stimulated by lipopolysaccharide (LPS) in macrophage cells.[15] The mechanism involves several key steps:

  • Inhibition of IKK-β: The this compound derivative directly suppresses the activation of IKK-β (Inhibitor of nuclear factor kappa-B kinase subunit beta).[15]

  • Stabilization of IκBα: This prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[15]

  • Prevention of NF-κB Translocation: With IκBα remaining intact, the p65 subunit of NF-κB cannot translocate to the nucleus.[15]

  • Reduced Pro-inflammatory Gene Expression: The lack of nuclear NF-κB leads to a significant decrease in the transcription and secretion of pro-inflammatory cytokines like TNFα, IL-1β, and IL-8, as well as the enzyme inducible nitric oxide synthase (iNOS).[15]

2.2. Visualization: this compound Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates how aurones intervene in the LPS-induced NF-κB signaling cascade to prevent inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_complex p65 IκBα IKK->NFkB_complex:ikba Phosphorylates (leads to degradation) IkBa IκBα p65 p65 p65_nuc p65 NFkB_complex:p65->p65_nuc Translocates Genes Pro-inflammatory Genes (TNFα, iNOS) p65_nuc->Genes Activates Transcription This compound Aurones This compound->IKK Inhibit

Caption: Aurones block NF-κB activation by inhibiting the IKK complex.

Antioxidant Activity

Aurones are potent antioxidants, capable of neutralizing harmful reactive oxygen species (ROS) and mitigating oxidative stress, which is implicated in numerous diseases.

3.1. Mechanism of Action

The primary antioxidant mechanism of aurones, like other flavonoids, is their ability to act as radical scavengers. This is achieved mainly through hydrogen atom transfer (HAT), where the hydroxyl (-OH) groups on the this compound scaffold donate a hydrogen atom to a free radical, thereby neutralizing it.[8] They can also act via single electron transfer (SET).[8] The number and position of hydroxyl groups on the this compound structure are crucial for determining its antioxidant capacity.[8][16]

3.2. Data Presentation: Antioxidant Activity of this compound Derivatives

The table below presents the free radical scavenging activity of selected aurones, typically measured by the DPPH or ABTS assay and expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

Compound DerivativeAssayActivity (IC50 in µg/mL)Reference
ArCDPPH8 ± 2[17]
ArDDPPH12 ± 2[17]
ArBDPPH13 ± 2[17]
ArCABTS12 ± 2[17]
ArDABTS16 ± 3[17]
ArEABTS18 ± 2[17]
Ascorbic Acid (Control)DPPH5 ± 1[17]
Ascorbic Acid (Control)ABTS4 ± 2[17]

3.3. Visualization: Experimental Workflow for DPPH Assay

This diagram outlines the standard workflow for assessing antioxidant activity using the DPPH radical scavenging assay.

DPPH_Workflow prep_dpph 1. Prepare 0.1 mM DPPH working solution in methanol reaction 3. Mix Sample/Control with DPPH solution (e.g., 1:1 volume) prep_dpph->reaction prep_sample 2. Prepare serial dilutions of this compound sample & control prep_sample->reaction incubation 4. Incubate in dark at room temperature (approx. 30 min) reaction->incubation measurement 5. Measure Absorbance at 517 nm incubation->measurement calculation 6. Calculate % Inhibition and IC50 value measurement->calculation

Caption: Workflow of the DPPH free radical scavenging assay.

3.4. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant capacity of chemical compounds.[18][19]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or ~0.5 mM) in a spectrophotometric grade solvent like methanol or ethanol.[19][20] This solution should be freshly made and protected from light.[18][20] Prepare a series of dilutions of the test this compound compounds and a known antioxidant standard (e.g., ascorbic acid or Trolox) in the same solvent.[18]

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the DPPH working solution to an equal volume of the sample, standard, or solvent (for the control).[18]

  • Incubation: Mix the contents thoroughly and incubate the plate or cuvettes in the dark at room temperature for a set period, typically 30 minutes.[18][20]

  • Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.[18][21] The deep purple color of the DPPH radical fades to yellow in the presence of an antioxidant.[18]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[20]

    • % Inhibition = [(A0 - A1) / A0] × 100

    • Where A0 is the absorbance of the control (DPPH solution + solvent) and A1 is the absorbance of the sample (DPPH solution + this compound).

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the % inhibition against the sample concentrations.

Antimicrobial Activity

This compound derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[8]

4.1. Spectrum of Activity

Aurones have shown efficacy against:

  • Gram-positive bacteria: Including Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, and Clostridium difficile.[8][22][23]

  • Gram-negative bacteria: Including Escherichia coli, Pseudomonas aeruginosa, and Helicobacter pylori.[8][22]

  • Mycobacteria: Such as Mycobacterium smegmatis.[22]

  • Fungi: Including Candida albicans.[22]

The mechanism of action is thought to involve the disruption of the bacterial cytoplasmic membrane or inhibition of key metabolic pathways.[23] Some derivatives exhibit bactericidal (killing) rather than bacteriostatic (inhibiting growth) effects.[23]

4.2. Data Presentation: Minimum Inhibitory Concentration (MIC) of Aurones

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below lists MIC values for active this compound derivatives.

Compound DerivativeMicroorganismActivity (MIC in µM)Reference
Compound 10Listeria monocytogenes3.12[22]
Compound 10Clostridium difficile12.5[22]
Compound 10Staphylococcus aureus (MRSA)12.5[22]
Compound 10Acinetobacter baumannii12.5[22]
Compound 10Pseudomonas aeruginosa25[22]
Compound 20Listeria monocytogenes6.25[22]
Compound 20Clostridium difficile3.12[22]
Compound 20Staphylococcus aureus (MRSA)25[22]
Compound 20Helicobacter pylori25[22]
Unspecified DerivativeVarious pathogensas low as 0.78[22][24]

4.3. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[25]

  • Preparation of Antimicrobial Agent: Dissolve the this compound compound in a suitable solvent and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[26]

  • Inoculum Preparation: Grow the test microorganism in the appropriate broth to a specific turbidity, corresponding to a standardized cell concentration (e.g., McFarland 0.5 standard).[27] Dilute this culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted this compound) with 5-100 µL of the standardized bacterial suspension.[26][28] Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at a suitable temperature (e.g., 37°C) for 18-24 hours.[26]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the this compound derivative in which there is no visible turbidity (growth) of the microorganism.[27][29] The result can also be read using a plate reader.

Antidiabetic Activity

Aurones show significant potential in the management of type 2 diabetes, primarily by inhibiting key enzymes involved in carbohydrate digestion.

5.1. Mechanism of Action

A primary strategy for managing postprandial hyperglycemia (a spike in blood sugar after a meal) is to delay the absorption of glucose. Aurones achieve this by inhibiting α-glucosidase and α-amylase, enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[30][31] Several studies have shown that this compound derivatives can be potent inhibitors of these enzymes, often through a competitive inhibition mechanism, and in some cases, are more potent than the standard drug acarbose.[32][33][34]

5.2. Data Presentation: Inhibition of Carbohydrate-Digesting Enzymes

The following table summarizes the inhibitory activity of various aurones against α-glucosidase and α-amylase.

Compound/DerivativeEnzymeActivity (IC50 in µM or % Inhibition)Reference
Geranylated this compound (35)α-glucosidase4.9[31]
Geranylated this compound (37)α-glucosidase5.1[31]
Geranylated this compound (36)α-glucosidase5.4[31]
bis-phenylureido this compound (45)α-glucosidase6.6[31]
This compound Glycoside (34)α-glucosidase47.1[31]
C-prenylated this compound (33)α-glucosidase64.1[31]
Aureusidin (1)α-glucosidase60.5 ± 1.54 %[30]
5-methyl Aureusidin (3)α-glucosidase79.6 ± 0.97 %[30]
Aureusidin (1)α-amylase58.4 ± 1.61 %[30]
5-methyl Aureusidin (3)α-amylase53.7 ± 1.03 %[30]
Acarbose (standard)α-glucosidase214.5 - 241.8[31]

References

Aurones vs. Flavones: A Technical Deep Dive into Structural and Functional Divergence for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed comparison of aurones and flavones, two isomeric classes of flavonoids with significant therapeutic potential. This in-depth whitepaper elucidates the core structural distinctions and explores the resulting functional differences, providing a critical resource for the advancement of flavonoid-based drug discovery.

Core Structural Dissimilarities: A Tale of Two Scaffolds

Aurones and flavones, while both belonging to the flavonoid family, are built upon fundamentally different core structures. Flavones are characterized by a 2-phenylchromen-4-one backbone, which consists of a six-membered heterocyclic C ring fused to a benzene ring (A ring) and substituted with a phenyl group (B ring) at the 2-position. In stark contrast, aurones are based on a (Z)-2-benzylidene-1-benzofuran-3(2H)-one scaffold. This structure features a five-membered heterocyclic C ring fused to the A ring, with the B ring attached via an exocyclic double bond.[1][2] This seemingly subtle difference in the central ring structure has profound implications for the molecule's geometry, electronic properties, and ultimately, its biological activity.

The distinct conjugation system in aurones, arising from the exocyclic double bond, is responsible for their characteristic bright yellow color, a feature not typically observed in the colorless or pale-yellow flavones.[1] This difference in chromophores is also reflected in their UV-Vis absorption spectra, with aurones absorbing light at longer wavelengths (390–430 nm) compared to flavones (around 350 nm).[1]

Physicochemical Properties: A Comparative Analysis

The structural variations between aurones and flavones directly influence their physicochemical properties, which are critical determinants of their pharmacokinetic and pharmacodynamic profiles. A comparative summary of the physicochemical properties of a representative flavone, apigenin, and a representative aurone, aureusidin, is presented below.

PropertyApigenin (Flavone)Aureusidin (this compound)Reference(s)
Molecular Formula C15H10O5C15H10O6[3][4]
Molecular Weight 270.24 g/mol 286.24 g/mol [3][4]
LogP 2.872.7[4][5]
Aqueous Solubility 0.00135 mg/mLPoor (Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)[5][6]
UV max 212, 269, 337 nmNot specified[5]
Appearance Pale yellow solidOrange powder[6]

Functional Divergence: Biological Activities and Mechanisms of Action

Both aurones and flavones exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[7][8] However, their distinct structural frameworks lead to differences in potency and mechanisms of action.

Anticancer Activity

Flavones, such as apigenin, have been extensively studied for their anticancer properties. Apigenin has been shown to inhibit the proliferation of various cancer cell lines with IC50 values in the micromolar range.[9][10][11] In contrast, while aurones also possess anticancer activity, specific IC50 values for aureusidin are less reported. However, other this compound derivatives like sulfuretin have demonstrated potent cytotoxic effects.[12]

CompoundCell LineIC50 ValueReference(s)
Apigenin (Flavone) Caki-1 (Renal)27.02 µM (24h)[9]
ACHN (Renal)39.4 µM (24h)[10]
786-0 (Renal)39.1 µM (24h)[10]
Hep G2 (Liver)8.02 µg/mL[13]
MCF-7 (Breast)Experimental IC50 of 37.89 µM (in combination)[11]
Sulfuretin (this compound) HeLa (Cervical)-[12]
K562 (Leukemia)-[12]
MDA-MB-231 (Breast)-[12]
U2OS (Osteosarcoma)54.51 ± 1.10 µg/mL[14]
SKOV3 (Ovarian)75.96 ± 1.02 µg/mL[14]
Enzyme Inhibition

Aurones and flavones are known to inhibit various enzymes involved in disease pathogenesis. A comparative summary of their inhibitory activities against key enzymes is provided below.

EnzymeApigenin (Flavone) IC50Aureusidin/Other Aurones IC50Reference(s)
Tyrosinase -4,6,4'-Trihydroxythis compound: Potent inhibitor[11]
Xanthine Oxidase -Nitro-substituted aurones: 0.07 - 0.22 µM[5]
α-Glucosidase --

Modulation of Cellular Signaling Pathways

The therapeutic effects of aurones and flavones are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Flavones like apigenin have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.[15][16] Specifically, apigenin can directly inhibit the activity of IκB kinase (IKK), the enzyme responsible for IκBα phosphorylation.[12][17] Aureusidin has also been found to inhibit the NF-κB pathway in macrophages, contributing to its anti-inflammatory effects.[18][19]

NF_kB_Pathway cluster_flavone Flavone (Apigenin) Inhibition cluster_this compound This compound (Aureusidin) Inhibition Apigenin Apigenin IKK IKK Apigenin->IKK Inhibits IkBa_phos IκBα Phosphorylation & Degradation IKK->IkBa_phos Aureusidin Aureusidin NFkB_translocation NF-κB Nuclear Translocation Aureusidin->NFkB_translocation Inhibits Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_activation IKK Activation Stimuli->IKK_activation IKK_activation->IkBa_phos NFkB_activation NF-κB Activation (p65/p50) IkBa_phos->NFkB_activation NFkB_activation->NFkB_translocation

Figure 1: Flavone and this compound Inhibition of the NF-κB Pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Apigenin has been demonstrated to suppress the PI3K/Akt pathway by inhibiting the phosphorylation of Akt, a key downstream effector.[20][21] This inhibition leads to the modulation of downstream targets, including the Bcl-2 family of proteins, ultimately promoting apoptosis. While the effects of aureusidin on this pathway are less characterized, other flavonoids are known to modulate PI3K/Akt signaling.[22]

PI3K_Akt_Pathway cluster_flavone Flavone (Apigenin) Inhibition Apigenin Apigenin Akt_phos Akt Phosphorylation Apigenin->Akt_phos Inhibits Akt Akt Akt_phos->Akt Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt_phos Downstream Downstream Targets (e.g., mTOR, Bcl-2 family) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Figure 2: Flavone Inhibition of the PI3K/Akt Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK pathway, is involved in cell proliferation, differentiation, and survival. Aureusidin has been shown to activate MAPK phosphorylation in macrophages, which is linked to its anti-inflammatory effects through the Nrf2/HO-1 pathway.[18][19] The role of flavones like apigenin in modulating MAPK pathways is complex and can be cell-type dependent, with some studies showing inhibition of ERK phosphorylation.

MAPK_Pathway cluster_this compound This compound (Aureusidin) Activation Aureusidin Aureusidin MAPK_phos MAPK Phosphorylation (e.g., ERK) Aureusidin->MAPK_phos Activates MAPK MAPK MAPK_phos->MAPK Extracellular_Signals Extracellular Signals MAPKKK MAPKKK Extracellular_Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK_phos Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Figure 3: this compound Activation of the MAPK Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative flavone and a common assay for evaluating anticancer activity.

Synthesis of Flavone via Baker-Venkataraman Rearrangement

This protocol outlines a three-step synthesis of the parent flavone molecule starting from 2-hydroxyacetophenone.[20]

Step 1: Preparation of 2-Benzoyloxyacetophenone

  • Dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL) in a suitable flask.

  • Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette.

  • Fit the flask with a calcium chloride drying tube and swirl. An exothermic reaction will occur.

  • Allow the reaction to stand for 20 minutes or until heat evolution ceases.[20]

  • Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.[20]

  • Once the ice has melted, collect the precipitated solid by vacuum filtration.

  • Wash the collected solid with ice-cold methanol (~5 mL) followed by water (~5 mL).[20]

Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane

  • Place the dry 2-benzoyloxyacetophenone from Step 1 in a flask.

  • Add pyridine (10 mL) and powdered potassium hydroxide (1.5 g).

  • Heat the solution to 50°C on a steam bath or water bath.[20]

  • Stir the mixture for 15-30 minutes, during which a thick yellow precipitate of the potassium salt should form.[20]

  • Cool the mixture to room temperature and carefully add 15 mL of 10% aqueous acetic acid.[20]

  • Collect the resulting solid product by suction filtration and dry it.

Step 3: Acid-Catalyzed Cyclization to Flavone

  • In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from Step 2 in 25 mL of glacial acetic acid.

  • With stirring, add 1 mL of concentrated sulfuric acid.[20]

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour, with continuous stirring.[20]

  • Pour the hot reaction mixture onto crushed ice (~130 g) with stirring.[20]

  • After the ice melts completely, collect the crude flavone product by vacuum filtration.

  • Wash the product with water until the filtrate is no longer acidic.[20]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure flavone.

flavone_synthesis start 2-Hydroxyacetophenone step1 Step 1: Esterification (Benzoyl Chloride, Pyridine) start->step1 intermediate1 2-Benzoyloxyacetophenone step1->intermediate1 step2 Step 2: Baker-Venkataraman Rearrangement (KOH, Pyridine) intermediate1->step2 intermediate2 o-Hydroxydibenzoylmethane step2->intermediate2 step3 Step 3: Acid-Catalyzed Cyclization (H2SO4, Acetic Acid) intermediate2->step3 end Flavone step3->end

Figure 4: Workflow for Flavone Synthesis via Baker-Venkataraman Rearrangement.
Enzymatic Synthesis of Aureusidin

Aureusidin can be synthesized enzymatically from 2',4',6',4-tetrahydroxychalcone (THC) using aureusidin synthase, a polyphenol oxidase homolog.[9][17]

Protocol:

  • Prepare a crude enzyme extract from the petals of yellow snapdragon flowers.

  • Incubate the enzyme preparation with the substrate, 2',4',6',4-tetrahydroxychalcone (THC).

  • The reaction is typically carried out in a suitable buffer at an optimal pH of around 5.4.

  • The formation of aureusidin can be monitored spectrophotometrically or by HPLC.

Note: This is a generalized protocol. For detailed enzyme purification and reaction conditions, refer to specialized literature.[17]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or flavone) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[23]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.[2][23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

mtt_assay start Seed Cells in 96-well plate step1 Treat with Compound start->step1 step2 Incubate (24-72h) step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate (2-4h) step3->step4 step5 Solubilize Formazan Crystals (DMSO) step4->step5 step6 Measure Absorbance (570 nm) step5->step6 end Calculate Cell Viability & IC50 step6->end

Figure 5: Workflow of the MTT Cell Viability Assay.

Conclusion

The structural isomerism between aurones and flavones gives rise to a fascinating array of divergent physicochemical and biological properties. While both classes hold immense promise for drug development, their distinct scaffolds offer unique opportunities for therapeutic intervention. This technical guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in the design and development of novel flavonoid-based therapeutics. Further exploration into the structure-activity relationships and mechanisms of action of a wider range of this compound and flavone derivatives is warranted to fully unlock their therapeutic potential.

References

The Golden Touch: A Technical Guide to the Key Enzymes of Aurone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aurones, a class of flavonoids, are responsible for the vibrant yellow hues in many flowers. Beyond their aesthetic role, these compounds exhibit a range of biological activities, making them attractive targets for drug development. This technical guide delves into the core of aurone biosynthesis, providing an in-depth look at the key enzymes that orchestrate this elegant molecular process. We present a comprehensive overview of their function, quantitative data, and detailed experimental protocols to empower researchers in this exciting field.

The Central Players: Key Enzymes in this compound Biosynthesis

The this compound biosynthetic pathway is a specialized branch of the general flavonoid pathway. It begins with the formation of chalcones, which then undergo enzymatic conversion to form the characteristic this compound scaffold. Three enzymes are paramount in this process: Chalcone Synthase (CHS), Aureusidin Synthase (AUS), and Chalcone 4'-O-glucosyltransferase (4'CGT).

  • Chalcone Synthase (CHS): This enzyme marks the entry point into the flavonoid pathway. CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[1][2][3] This reaction is a critical control point, and the expression of CHS is often induced by developmental cues and environmental stresses.[1][3]

  • Aureusidin Synthase (AUS): This enzyme is the defining catalyst of this compound biosynthesis. Identified as a polyphenol oxidase (PPO) homolog, aureusidin synthase is a copper-containing glycoprotein.[4][5] It performs a dual function: the hydroxylation of the B-ring of chalcones and the subsequent oxidative cyclization to form the this compound backbone.[6][7] The enzyme from snapdragon (Antirrhinum majus), AmAS1, is a well-studied example.[4]

  • Chalcone 4'-O-glucosyltransferase (4'CGT): While AUS can convert chalcones to aurones in vitro, in vivo studies have revealed the crucial role of 4'CGT.[8][9][10] This enzyme glycosylates the 4'-hydroxyl group of the chalcone precursor. This glycosylation is believed to be essential for the transport of the chalcone from the cytoplasm to the vacuole, where aureusidin synthase is localized, and to prevent its conversion into other flavonoids.[9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and assay conditions.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

Enzyme SourceSubstrateKm (µM)Vmax (units/mg)Reference
Medicago sativap-coumaroyl-CoA1.8-[11]
Medicago sativaMalonyl-CoA3.6-[11]
Cyclosorus parasiticus (CpCHS1)p-coumaroyl-CoA10.53 ± 1.210.41 ± 0.02 (pkat/µg)[12]
Cyclosorus parasiticus (CpCHS1)Caffeoyl-CoA12.34 ± 1.520.35 ± 0.01 (pkat/µg)[12]

Table 2: Kinetic Parameters of Aureusidin Synthase (Tyrosinase with AUS activity)

Enzyme SourceSubstrateKm (mM)Vmax (µM/min)Reference
Mushroom Tyrosinase2',4',6',4-tetrahydroxychalcone (THC)0.1213[6]

Note: Data for aureusidin synthase from plant sources is limited in the literature. The provided data is for a fungal tyrosinase that exhibits aureusidin synthase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthetic enzymes.

Recombinant Protein Expression and Purification

Protocol 3.1.1: Expression and Purification of His-tagged Chalcone Synthase (CHS) in E. coli

  • Gene Cloning and Vector Construction: The coding sequence of the CHS gene is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a His-tag sequence.[1][5]

  • Bacterial Transformation and Culture: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction of Protein Expression: Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.[1]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, and protease inhibitors). The cells are lysed by sonication or using a French press.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged CHS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Analysis: The purity of the eluted fractions is assessed by SDS-PAGE. Fractions containing the purified protein are pooled and dialyzed against a storage buffer.

Enzyme Assays

Protocol 3.2.1: Spectrophotometric Assay for Chalcone Synthase (CHS) Activity

This assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at 370 nm.[13][14]

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 10 µM p-coumaroyl-CoA

    • 30 µM malonyl-CoA

    • Purified CHS enzyme

  • Assay Procedure: a. The reaction is initiated by adding the enzyme to the reaction mixture. b. The increase in absorbance at 370 nm is monitored for a set period (e.g., 5-10 minutes) using a spectrophotometer. c. The initial linear rate of the reaction is used to calculate enzyme activity.

Protocol 3.2.2: Spectrophotometric Assay for Aureusidin Synthase (AUS) Activity

This assay measures the formation of aureusidin from a chalcone substrate by monitoring the increase in absorbance at 405 nm.

  • Reaction Mixture:

    • 100 mM sodium acetate buffer (pH 5.5)

    • 0.1 mM 2',4',4',6'-tetrahydroxychalcone (THC)

    • Purified AUS enzyme

  • Assay Procedure: a. The reaction is initiated by adding the enzyme to the reaction mixture. b. The increase in absorbance at 405 nm is monitored over time. c. Enzyme activity is calculated based on the rate of aureusidin formation, using its molar extinction coefficient.

Protocol 3.2.3: Catalytic Activity Assay for Chalcone 4'-O-glucosyltransferase (4'CGT)

This assay determines the glycosylation of a chalcone substrate using HPLC analysis.[15]

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM UDP-glucose

    • 0.1 mM chalcone substrate (e.g., naringenin chalcone)

    • Purified 4'CGT enzyme

  • Assay Procedure: a. The reaction is incubated at 30°C for a specific time (e.g., 30-60 minutes). b. The reaction is stopped by adding an organic solvent (e.g., methanol or ethyl acetate). c. The mixture is centrifuged, and the supernatant is analyzed by HPLC to quantify the formation of the glycosylated chalcone product.

Visualizing the Pathway and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound biosynthetic pathway and a typical experimental workflow.

Aurone_Biosynthesis_Pathway pCoumaroylCoA 4-Coumaroyl-CoA CHS Chalcone Synthase (CHS) pCoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NaringeninChalcone Naringenin Chalcone CHS->NaringeninChalcone CGT Chalcone 4'-O- glucosyltransferase (4'CGT) NaringeninChalcone->CGT NaringeninChalconeGlucoside Naringenin Chalcone 4'-O-glucoside CGT->NaringeninChalconeGlucoside AUS Aureusidin Synthase (AUS) NaringeninChalconeGlucoside->AUS AureusidinGlucoside Aureusidin 6-O-glucoside AUS->AureusidinGlucoside

Caption: The this compound biosynthetic pathway, highlighting the sequential action of key enzymes.

Experimental_Workflow GeneCloning Gene Cloning VectorConstruction Expression Vector Construction GeneCloning->VectorConstruction Transformation E. coli Transformation VectorConstruction->Transformation ProteinExpression Protein Expression & Induction Transformation->ProteinExpression CellLysis Cell Lysis ProteinExpression->CellLysis Purification Affinity Chromatography (Purification) CellLysis->Purification PurityAnalysis SDS-PAGE (Purity Check) Purification->PurityAnalysis EnzymeAssay Enzyme Activity Assay PurityAnalysis->EnzymeAssay DataAnalysis Kinetic Data Analysis EnzymeAssay->DataAnalysis

Caption: A generalized experimental workflow for enzyme characterization.

References

Chalcone Precursors for Aurone Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurones, a class of flavonoids, are recognized for their vibrant yellow color in plants and a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Their synthesis is of significant interest to medicinal chemists and drug discovery programs. A primary and versatile route to aurones involves the use of chalcone precursors, which are readily accessible synthetic intermediates.[3][4] This technical guide provides a comprehensive overview of the core methodologies for the synthesis of aurones from chalcones, with a focus on experimental protocols, quantitative data, and the underlying chemical transformations.

The oxidative cyclization of 2'-hydroxychalcones stands as a cornerstone in aurone synthesis.[5][6] This process involves an intramolecular cyclization that selectively forms the five-membered benzofuranone ring system characteristic of aurones.[7] Various reagents and conditions have been developed to mediate this transformation, each with its own advantages and limitations. This guide will delve into the specifics of these methods, offering a comparative analysis to aid researchers in selecting the most suitable approach for their synthetic goals.

Core Synthetic Methodologies

The conversion of chalcones to aurones is predominantly achieved through oxidative cyclization. The choice of oxidant and reaction conditions plays a crucial role in determining the reaction's efficiency and selectivity.

Heavy Metal-Mediated Oxidative Cyclization

Historically, salts of heavy metals have been instrumental in promoting the oxidative cyclization of 2'-hydroxychalcones. These reagents facilitate the formation of the this compound scaffold with good to excellent yields.

  • Mercury(II) Acetate (Hg(OAc)₂): This is one of the most reliable and widely used reagents for this compound synthesis. The reaction is typically carried out in a solvent such as pyridine or dimethyl sulfoxide (DMSO).[5][8][9] The use of a molar amount of mercury(II) acetate is common.[8]

  • Copper(II) Bromide (CuBr₂): As an alternative to mercury salts, copper(II) bromide has been employed for the oxidative cyclization. This method often uses DMSO as the solvent.[5][7]

  • Thallium(III) Nitrate (TTN): Thallium(III) nitrate can also effect the oxidative cyclization of 2'-hydroxychalcones to aurones.[5][10][11] The outcome of the reaction can be influenced by the electronic nature of the substituents on the chalcone.[10][11]

Palladium-Catalyzed Synthesis

In a significant advancement towards more sustainable and catalytic approaches, a palladium-on-gold (Pd-on-Au) bimetallic nanoparticle catalyst supported on ceria (CeO₂) has been developed. This heterogeneous catalyst enables the first catalytic synthesis of aurones from simple chalcones using molecular oxygen from the air as the sole oxidant.[3][12] This method represents a greener alternative to the stoichiometric use of toxic heavy metal reagents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant reductions in reaction times and often leading to improved yields.[2][13] The microwave-assisted oxidative cyclization of 2'-hydroxychalcones provides a rapid and efficient route to aurones.[2]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of aurones from chalcone precursors using various methodologies.

Table 1: Comparison of Heavy Metal-Mediated Oxidative Cyclization Methods

Oxidizing AgentSolventReaction TimeTypical Yield (%)Reference(s)
Hg(OAc)₂Pyridine10 - 15 min (reflux)77 - 85[9]
Hg(OAc)₂Pyridine1 hour (110 °C)48[14]
CuBr₂DMSO60 - 90 min (reflux)70 - 80[9]
Tl(NO₃)₃Methanol24 hours (stirring) + 5 hours (65 °C)up to 75[5]

Table 2: Palladium-Catalyzed Aerobic Oxidation

CatalystOxidantSolventReaction TimeTypical Yield (%)Reference(s)
Pd/Au/CeO₂Air (O₂)BuOAc24 hours (100 °C)up to 72 (isolated)[15]

Table 3: Microwave-Assisted Oxidative Cyclization

Oxidizing AgentSolventReaction TimeTemperatureTypical Yield (%)Reference(s)
Iodine (catalytic)DMSO5 - 10 min100 - 150 °CNot specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: this compound Synthesis using Mercury(II) Acetate in Pyridine[14]
  • To a solution of mercuric acetate (1.2 equivalents) in pyridine, add the 2'-hydroxychalcone (1 equivalent) at room temperature.

  • Stir the reaction mixture at 110°C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a 10% aqueous HCl solution.

  • Extract the precipitated solid with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from methanol/hexane.

Protocol 2: this compound Synthesis using Copper(II) Bromide in DMSO[8]
  • Dissolve the 2'-hydroxychalcone (0.001 mole) in DMSO (10 mL).

  • Add a catalytic amount of CuBr₂ to the solution.

  • Reflux the reaction mixture for 60-90 minutes.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid and wash with water.

  • Crystallize the crude product from rectified spirit to obtain the pure this compound.

Protocol 3: Palladium-Catalyzed Aerobic Synthesis of Aurones[15]
  • In a reaction vessel, combine the 2'-hydroxychalcone, the Pd/Au/CeO₂ catalyst (5 mol% Pd, 5 mol% Au), and butyl acetate (BuOAc) as the solvent.

  • Heat the reaction mixture at 100 °C under an air atmosphere for 24 hours.

  • After completion of the reaction (monitored by an appropriate technique like TLC or GC), cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the this compound.

Protocol 4: Microwave-Assisted this compound Synthesis[2]
  • In a microwave-safe reaction vessel, dissolve the substituted 2'-hydroxychalcone (1 mmol) in a minimal amount of DMSO.

  • Add a catalytic amount of iodine.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 5-10 minutes, maintaining a temperature of 100-150°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from ethanol.

Signaling Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

G cluster_chalcone Chalcone Precursor cluster_reagents Oxidative Cyclization Reagents cluster_this compound Product Chalcone 2'-Hydroxychalcone HgOAc2 Hg(OAc)₂ / Pyridine Chalcone->HgOAc2 CuBr2 CuBr₂ / DMSO Chalcone->CuBr2 TTN Tl(NO₃)₃ / MeOH Chalcone->TTN PdAu Pd/Au/CeO₂ / Air Chalcone->PdAu This compound This compound HgOAc2->this compound 5-exo-trig cyclization CuBr2->this compound 5-exo-trig cyclization TTN->this compound 5-exo-trig cyclization PdAu->this compound 5-exo-trig cyclization

Caption: General reaction scheme for the synthesis of aurones from 2'-hydroxychalcone precursors.

G start Start dissolve Dissolve 2'-hydroxychalcone and Hg(OAc)₂ in pyridine start->dissolve reflux Reflux at 110°C for 1h dissolve->reflux cool_pour Cool and pour into ice-cold water reflux->cool_pour acidify Acidify with 10% HCl cool_pour->acidify extract Extract with dichloromethane acidify->extract dry_evaporate Dry and evaporate solvent extract->dry_evaporate purify Recrystallize from methanol/hexane dry_evaporate->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis using mercury(II) acetate.

G cluster_mechanism Proposed Mechanism of Oxidative Cyclization Chalcone 2'-Hydroxychalcone Intermediate Intermediate (e.g., Mercurinium ion) Chalcone->Intermediate Coordination of metal salt Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Elimination Elimination Cyclization->Elimination This compound This compound Elimination->this compound

Caption: Simplified mechanism of transition metal-mediated oxidative cyclization of 2'-hydroxychalcones.

Conclusion

The synthesis of aurones from chalcone precursors is a well-established and versatile strategy. While traditional methods employing heavy metal oxidants remain effective for achieving high yields, modern advancements have introduced more environmentally benign and catalytic alternatives. The development of palladium-catalyzed aerobic oxidation and the application of microwave-assisted synthesis represent significant progress in this field, offering researchers more efficient and sustainable routes to these biologically important molecules. The choice of synthetic method will ultimately depend on factors such as substrate scope, scalability, and the availability of specialized equipment. This guide provides the foundational knowledge and practical protocols to empower researchers in their efforts to synthesize novel this compound derivatives for various applications in drug discovery and materials science.

References

The Role of Aureusidin Synthase in Flower Coloration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aureusidin synthase, a key enzyme in the biosynthesis of aurones, the flavonoids responsible for yellow pigmentation in the flowers of many ornamental plants. This document details the biochemical properties of the enzyme, its role in the aurone biosynthetic pathway, and in-depth experimental protocols for its study.

Introduction

Flower color is a critical trait for plant reproduction, attracting pollinators and ensuring successful propagation. The vibrant yellow hues observed in species like snapdragon (Antirrhinum majus), cosmos, and coreopsis are primarily due to a class of flavonoids called aurones.[1] The biosynthesis of these pigments is a complex process involving several enzymatic steps, with aureusidin synthase playing a pivotal role. Understanding the function and regulation of this enzyme is not only crucial for the horticultural industry in developing novel flower colors but also holds potential for applications in drug development, as aurones have been shown to possess antioxidant, antibacterial, and anticancer properties.[2][3]

Aureusidin synthase (EC 1.21.3.6) is a copper-containing glycoprotein that catalyzes the final steps in the formation of aureusidin and other aurones from their chalcone precursors.[4][5] This guide will delve into the molecular and functional characteristics of aureusidin synthase, the pathway it operates within, and the experimental methodologies used to investigate its activity and regulation.

Aureusidin Synthase: Biochemical and Molecular Properties

Aureusidin synthase has been isolated and characterized from several plant species, most notably from the yellow petals of Antirrhinum majus. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 39 kDa (monomeric)[1][6]
Enzyme Class Oxidoreductase (Polyphenol Oxidase Homolog)[1][5]
Cofactor Binuclear Copper (Cu)[2][6]
Post-translational Modification Glycosylation[1]
Substrates 2',4',6',4-tetrahydroxychalcone (THC), 2',4',6',3,4-pentahydroxychalcone (PHC), and their 4'-O-glucosides[1][6]
Products Aureusidin, Bracteatin[1]
Optimal pH ~5.4[5]
Specific Activity 578 units/mg (with THC as substrate)[1]

Note: 1 unit of enzyme activity is defined as the amount that catalyzes the formation of 1 nmol of aureusidin per minute.[1]

The this compound Biosynthetic Pathway

Aureusidin synthase functions within the broader flavonoid biosynthetic pathway. The specific branch leading to this compound production involves the conversion of chalcones. A critical upstream enzyme is Chalcone 4'-O-glucosyltransferase (4'CGT), which glycosylates the chalcone precursors in the cytoplasm.[7][8] These glucosylated chalcones are then transported into the vacuole, where aureusidin synthase, a vacuolar enzyme, catalyzes their conversion into aurones.[7] This spatial separation of enzymatic steps is a key regulatory feature of the pathway.

Aurone_Biosynthesis_Pathway Chalcone_Synthase Chalcone Synthase (CHS) Naringenin_Chalcone Naringenin Chalcone Chalcone_Synthase->Naringenin_Chalcone Chalcone_Isomerase Chalcone Isomerase (CHI) Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI THC 2',4',6',4-Tetrahydroxychalcone (THC) Naringenin_Chalcone->THC Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H F3H Flavanone 3-hydroxylase (F3H) F3primeH Flavonoid 3'-hydroxylase (F3'H) Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H PHC 2',4',6',3,4-Pentahydroxychalcone (PHC) THC->PHC Hydroxylation by AS THC_Glc THC 4'-O-glucoside THC->THC_Glc 4'CGT PHC_Glc PHC 4'-O-glucoside PHC->PHC_Glc 4'CGT CGT Chalcone 4'-O-glucosyltransferase (4'CGT) (Cytoplasm) Vacuolar_Transport Vacuolar Transport THC_Glc->Vacuolar_Transport PHC_Glc->Vacuolar_Transport AS Aureusidin Synthase (AS) (Vacuole) Vacuolar_Transport->AS Aureusidin Aureusidin (Yellow Pigment) AS->Aureusidin from THC/THC-Glc Bracteatin Bracteatin (Yellow Pigment) AS->Bracteatin from PHC/PHC-Glc

Caption: The this compound biosynthetic pathway leading to yellow flower coloration.

Transcriptional Regulation of Aureusidin Synthase

The expression of the aureusidin synthase gene (AmAS1 in snapdragon) is tightly regulated, both spatially and temporally, during flower development.[1] Gene expression is highest in the petals at the stages corresponding to peak this compound accumulation.[1] The promoter region of the aureusidin synthase gene contains consensus sites for MYB-type transcription factors, suggesting that these proteins are key regulators of the this compound biosynthetic pathway.[9] The coordinated expression of genes in the flavonoid pathway is often controlled by a complex of MYB, bHLH, and WD40 proteins.[3][10][11] While the specific transcription factors that directly regulate aureusidin synthase are still under investigation, it is clear that its expression is integrated into the broader regulatory network of flavonoid biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of aureusidin synthase.

Purification of Aureusidin Synthase from Snapdragon Petals

This protocol describes the nine-step purification of aureusidin synthase from Antirrhinum majus flower buds.[1]

Materials:

  • Yellow snapdragon flower buds

  • Buffer A: 0.01 M sodium acetate (pH 5.0) containing 1 µM 2',4',6',4-tetrahydroxychalcone (THC)

  • Buffer B: 5 mM potassium phosphate (pH 5.0) containing 1 µM THC and 0.3 mM CaCl2

  • Gigapite hydroxyapatite column

  • HiLoad16/60 Superdex 75 HR column

  • SP-Sepharose FF column

  • Phenyl-Sepharose HR5/5 column

  • CHAPS

  • Ammonium sulfate

  • Dialysis tubing

Procedure:

  • Crude Extract Preparation: Homogenize 32 kg of snapdragon buds in Buffer A and prepare the initial enzyme solution as described by Sato et al.[1]

  • Hydroxyapatite Chromatography I: Dialyze the enzyme preparation against Buffer B and apply to a Gigapite hydroxyapatite column. Elute with a linear gradient of 5 to 500 mM potassium phosphate.

  • Gel Filtration Chromatography: Concentrate the active fractions and apply to a HiLoad16/60 Superdex 75 HR column equilibrated with Buffer A containing 0.15 M NaCl and 0.07% CHAPS.

  • Ion-Exchange Chromatography: Dialyze the active fractions against Buffer A containing 0.07% CHAPS and apply to an SP-Sepharose FF column. Elute with a linear gradient of 0.04 to 0.32 M NaCl.

  • Hydroxyapatite Chromatography II: Dialyze the active fractions against Buffer B containing 0.07% CHAPS and re-chromatograph on a Gigapite column.

  • Hydrophobic Interaction Chromatography: Add ammonium sulfate to 20% saturation to the active fractions and apply to a Phenyl-Sepharose HR5/5 column. Elute by washing the column with 0.01 M potassium phosphate (pH 5.0) containing 0.1% CHAPS and 20% saturated ammonium sulfate.

  • Dialysis: Immediately dialyze the active fractions against 0.01 M potassium phosphate (pH 5.0) containing 0.1% CHAPS.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE. A single band at approximately 39 kDa should be observed.

Aureusidin Synthase Activity Assay

Enzyme activity can be determined using either a spectrophotometric or an HPLC-based assay.

5.2.1. Spectrophotometric Assay [12]

This continuous assay measures the formation of aureusidin by monitoring the increase in absorbance at 415 nm.

Materials:

  • Purified aureusidin synthase

  • 2',4',6',4-tetrahydroxychalcone (THC) substrate solution

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the THC substrate (final concentration, e.g., 0.12 mM).

  • Initiate the reaction by adding a known amount of purified aureusidin synthase.

  • Immediately monitor the increase in absorbance at 415 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve. One unit of activity is the amount of enzyme that produces 1 µmol of aureusidin per minute.

5.2.2. HPLC-Based Assay [1]

This method allows for the separation and quantification of both the substrate and the product.

Materials:

  • Purified aureusidin synthase

  • THC or PHC substrate solution

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.4)

  • Quenching solution (e.g., methanol with 1% acetic acid)

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

Procedure:

  • Set up the enzymatic reaction as described for the spectrophotometric assay.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Use a gradient elution, for example, with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-50% B; 15-17 min, 50-90% B; 17-20 min, 90% B.

  • Monitor the elution profile at 360 nm for chalcones and 400 nm for aurones.

  • Quantify the amount of aureusidin formed by comparing the peak area to a standard curve.

Northern Blot Analysis of Aureusidin Synthase Gene Expression

This protocol is for detecting and quantifying the mRNA levels of the aureusidin synthase gene.[1]

Northern_Blot_Workflow RNA_Extraction Total RNA Extraction (from flower petals) Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Transfer Transfer to Nylon Membrane Gel_Electrophoresis->Transfer Crosslinking UV Crosslinking Transfer->Crosslinking Hybridization Hybridization with Labeled Probe Crosslinking->Hybridization Probe_Labeling 32P-labeling of AmAS1 cDNA Probe Probe_Labeling->Hybridization Washing Stringency Washes Hybridization->Washing Detection Autoradiography or Phosphorimaging Washing->Detection

Caption: A generalized workflow for Northern blot analysis.

Materials:

  • Total RNA isolated from snapdragon petals at different developmental stages

  • Formaldehyde, agarose, MOPS buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • ³²P-labeled cDNA probe for the aureusidin synthase gene (AmAS1)

  • Washing buffers of varying stringency (SSC, SDS)

Procedure:

  • RNA Electrophoresis: Separate 10-20 µg of total RNA per lane on a formaldehyde-containing agarose gel.

  • Transfer: Transfer the separated RNA to a nylon membrane via capillary blotting.

  • Crosslinking: Fix the RNA to the membrane using a UV crosslinker.

  • Probe Preparation: Generate a ³²P-labeled DNA probe corresponding to the aureusidin synthase cDNA using a random priming kit.

  • Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the denatured, labeled probe and incubate overnight at an appropriate temperature (e.g., 42°C).

  • Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe. For example, wash twice with 2x SSC, 0.1% SDS at room temperature, followed by two washes with 0.1x SSC, 0.1% SDS at 65°C.

  • Detection: Expose the membrane to X-ray film or a phosphorimager screen to visualize the hybridized probe. The intensity of the band corresponds to the abundance of the aureusidin synthase mRNA.

Conclusion

Aureusidin synthase is a fascinating enzyme that plays a crucial role in the generation of yellow flower colors. Its unique properties as a polyphenol oxidase homolog dedicated to this compound biosynthesis highlight the diverse functional evolution of this enzyme family in plants. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the structure, function, and regulation of aureusidin synthase. Such studies will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for innovative applications in horticulture and biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aurone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of aurone derivatives, a class of flavonoids with significant therapeutic potential. The protocols detailed below cover various synthetic strategies, from classical methods to modern green chemistry approaches. This document is intended to serve as a practical guide for researchers in medicinal chemistry, drug discovery, and related fields, offering detailed experimental procedures, data presentation, and visualization of key workflows and biological pathways.

Introduction to Aurones

Aurones are a subclass of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core. They are structural isomers of flavones and are responsible for the yellow pigmentation in some flowers.[1] Beyond their natural role, synthetic this compound derivatives have garnered considerable attention in medicinal chemistry due to their wide array of biological activities, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial properties.[2][3][4][5] Their therapeutic potential stems from their ability to interact with various biological targets, such as protein kinases, enzymes, and signaling pathways involved in disease pathogenesis.[1][4][6][7]

Synthetic Strategies for this compound Derivatives

The synthesis of aurones can be broadly categorized into two primary approaches: the condensation of benzofuran-3(2H)-ones with aldehydes and the oxidative cyclization of 2'-hydroxychalcones.[2] Several variations and improvements on these core methods have been developed to enhance yields, reduce reaction times, and improve the environmental footprint of the synthesis.

Claisen-Schmidt Condensation of Benzofuran-3(2H)-ones with Aldehydes

This is one of the most common and versatile methods for preparing aurones.[2] It involves the base- or acid-catalyzed condensation of a benzofuran-3(2H)-one with an aromatic aldehyde.

Experimental Protocol:

Materials:

  • Benzofuran-3(2H)-one (1 equivalent)

  • Substituted aromatic aldehyde (1.2 equivalents)

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran-3(2H)-one (0.75 mmol, 100 mg) in glacial acetic acid (7.5 mL) at room temperature.[2]

  • To the resulting solution, add the desired aromatic aldehyde (0.9 mmol, 1.2 equivalents).[2]

  • Add 3 drops of concentrated hydrochloric acid to the reaction mixture.[2]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into approximately 50 mL of cold distilled water to precipitate the product.[2]

  • Cool the suspension in an ice bath for 15 minutes to ensure complete precipitation.[2]

  • Collect the precipitate by vacuum filtration, washing with cold distilled water.[2]

  • Dry the crude product in an oven at 100 °C.[2]

  • Purify the this compound derivative by recrystallization from ethanol.

Oxidative Cyclization of 2'-Hydroxychalcones

This method involves the synthesis of a 2'-hydroxychalcone intermediate, which then undergoes oxidative cyclization to form the this compound ring.

Experimental Protocol:

Part A: Synthesis of 2'-Hydroxychalcone Intermediate

  • In a flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Add a 40% aqueous solution of sodium hydroxide (NaOH) as a catalyst.[8]

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (1N HCl) to precipitate the 2'-hydroxychalcone.[8]

  • Filter the precipitate, wash with cold water, and dry.[8]

Part B: Oxidative Cyclization to this compound

  • Dissolve the synthesized 2'-hydroxychalcone in pyridine.

  • Add a molar equivalent of mercuric acetate (Hg(OAc)₂).[3]

  • Reflux the mixture with continuous stirring for 60 minutes.[8]

  • After cooling, pour the reaction mixture into ice-cold water (50 mL).

  • Acidify with a 1N HCl solution to precipitate the this compound.

  • Filter, wash with water, and dry the final product.

Green Synthetic Approaches

In line with the principles of green chemistry, several eco-friendly methods for this compound synthesis have been developed, including microwave-assisted synthesis and solvent-free reactions.[3][9]

a) Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES)

Experimental Protocol:

  • Prepare the Deep Eutectic Solvent (DES) by mixing choline chloride and urea in a 1:2 molar ratio.

  • In a microwave-safe reaction vessel, combine benzofuran-3(2H)-one (1 mmol), an aromatic aldehyde (1.2 mmol), and the prepared DES (2 mL).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100-300 W) for 5-30 minutes, maintaining a temperature between 80-120°C.[1]

  • After completion, cool the vessel, add water, and extract the product with ethyl acetate.[9]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.[9]

  • Purify the crude product by recrystallization from ethanol.[1]

b) Solvent-Free Grinding Method

Experimental Protocol:

  • In a mortar, place substituted 2-hydroxyphenacylchloride (1 mmol), an aryl aldehyde (1.1 mmol), and activated barium hydroxide (2.5 mmol).[9]

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction progress can be observed by a change in color.[9]

  • Once the reaction is complete (as indicated by TLC), add ice-cold water to the mixture.[9]

  • Acidify with dilute HCl to precipitate the this compound.[9]

  • Filter the solid, wash thoroughly with water, and dry.[9]

  • Recrystallize the crude product from ethanol to obtain the pure this compound.[9]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various this compound derivatives.

Table 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

CompoundAr-substituentYield (%)Melting Point (°C)
ArA H82100-101
ArB 4-CH₃7393-94
ArC 4-OCH₃75135-136
ArD 4-Cl80156-157
ArE 4-N(CH₃)₂--

Data extracted from Mughal et al. (2024).[8]

Table 2: ¹H NMR Spectroscopic Data for Selected this compound Derivatives (in CDCl₃, 300 MHz)

Compoundδ (ppm)
ArA 8.86 (s, 1H, Ar-H), 7.96 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.82 (d, 1H, Ar-H), 7.35–7.66 (m, 4H, Ar-H), 6.93 (s, 1H C=CH)
ArB 7.86 (d, 1H, Ar-H), 7.84 (d, 1H, Ar-H), 7.81 (d, 1H, Ar-H), 7.30 (d, 2H, Ar-H), 7.26 (d, 1H, Ar-H), 6.93 (s, 1H C=CH), 2.43 (s, 3H, CH₃)
ArC 7.95 (d, 1H, Ar-H), 7.84 (d, 1H, Ar-H), 7.69 (d, 1H, Ar-H), 7.36 (d, 1H, Ar-H), 7.21 (m, 2H, Ar-H), 7.027 (d, 2H, Ar-H), 6.92 (s, 1H C=CH), 2.89 (s, 3H, OCH₃)
ArD 7.86 (d, J = 8.4 Hz, 1H), 7.82 (ddd, J = 7.5, 1.5, 0.9 Hz, 1H), 7.76 (ddd, J = 8.4, 7.5, 1.5 Hz, 1H), 7.43 (d, J = 8.4 Hz, 1H), 7.38–7.31 (m, 1H), 7.23 (dd, J = 7.5, 0.9 Hz, 1H), 6.84 (s, 1H)

Data extracted from Mughal et al. (2024).[8]

Visualizations

Experimental Workflow

G cluster_synthesis This compound Synthesis cluster_analysis Characterization Reactants Benzofuran-3(2H)-one + Aromatic Aldehyde Reaction Condensation Reaction (Acid/Base Catalysis or Microwave/Grinding) Reactants->Reaction Workup Precipitation in Water Reaction->Workup TLC TLC Monitoring Reaction->TLC Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization Filtration->Purification Product Pure this compound Derivative Purification->Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS MP Melting Point Product->MP

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Signaling Pathway: Inhibition of Acetylcholinesterase (AChE)

This compound derivatives have been investigated for their neuroprotective effects, partly through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[8]

G Mechanism of AChE Inhibition by Aurones cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Signal Neuronal Signal Propagation Receptor->Signal Activates This compound This compound Derivative This compound->Inhibition Inhibition->AChE

Caption: this compound derivatives can inhibit AChE, leading to increased acetylcholine levels.

Biological Evaluation Protocols

This compound derivatives are screened for a variety of biological activities. Below are example protocols for common assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction in DPPH is measured spectrophotometrically as a decrease in absorbance.

Materials:

  • DPPH solution (0.002% in methanol)

  • This compound derivatives (test samples) dissolved in methanol at various concentrations (e.g., 31.25 to 1000 µg/ml).[8]

  • Ascorbic acid or other standard antioxidant (positive control)

  • Methanol (blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test this compound derivatives and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Prepare a blank well with 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Principle: This assay, based on the Ellman method, measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product. An inhibitor will reduce the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • This compound derivatives (test inhibitors) at various concentrations

  • Galantamine or other known AChE inhibitor (positive control)[8]

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test this compound derivative solution.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to a control without any inhibitor.

  • Calculate the IC₅₀ value for each this compound derivative.

Table 3: In Vitro Cholinesterase Inhibitory Activity of this compound Derivatives

CompoundAChE IC₅₀ (µg/ml)BChE IC₅₀ (µg/ml)
ArC 55 ± 1-
ArD 51 ± 1103 ± 1
ArE 33 ± 070 ± 1
Galantamine (Positive Control)(Positive Control)

Data extracted from Mughal et al. (2024).[8]

Conclusion

The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for the investigation of this compound derivatives. The versatility in synthesis, including efficient green chemistry approaches, allows for the rapid generation of diverse compound libraries for screening. The potent and varied biological activities of aurones underscore their significance as a promising scaffold for the development of novel therapeutic agents.[1][5]

References

Microwave-Assisted Synthesis of Aurones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of aurones. Aurones are a class of flavonoids recognized for their distinctive yellow color and a wide array of pharmacological activities, positioning them as promising scaffolds in drug discovery and development. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for preparing these valuable compounds.

Introduction to Microwave-Assisted Aurone Synthesis

Aurones are structural isomers of flavones, characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core. Their biological activities are diverse, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Traditional synthetic routes to aurones can be time-consuming and require harsh reaction conditions. Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture, leading to significantly reduced reaction times, and often cleaner reactions with higher yields.[1][2]

Two principal microwave-assisted methodologies for this compound synthesis are the Knoevenagel condensation of benzofuranones with aldehydes and the oxidative cyclization of 2'-hydroxychalcones.[1] These methods provide rapid access to a diverse library of this compound derivatives for biological screening.

Quantitative Data Summary

The following tables summarize the quantitative advantages of microwave-assisted synthesis over conventional heating for the preparation of aurones.

Table 1: Comparison of Reaction Times for this compound Synthesis

Synthesis MethodConventional Heating TimeMicrowave-Assisted Time
Knoevenagel CondensationSeveral hours (up to 24 hours)5 - 30 minutes[1]
Oxidative Cyclization of ChalconesSeveral hours5 - 10 minutes[1]

Table 2: Comparison of Yields for this compound Synthesis

Synthesis MethodConventional Yield (%)Microwave-Assisted Yield (%)
Knoevenagel CondensationVariable, often lower17 - 96% (DES-mediated)[1][3]
Oxidative Cyclization of Chalcones60 - 70%Up to 82%[4][5]

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation of Benzofuranones with Aldehydes

This protocol describes a direct and efficient route to aurones via the condensation of a benzofuran-3(2H)-one with a substituted aldehyde under microwave irradiation.[1]

Materials:

  • Benzofuran-3(2H)-one (1 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Deep Eutectic Solvent (DES) (e.g., choline chloride and urea in a 1:2 molar ratio) or a catalyst (e.g., ammonium acetate)[1]

  • Microwave reactor

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine the benzofuran-3(2H)-one (1 mmol) and the aromatic aldehyde (1.2 mmol).[1]

  • Add approximately 2 mL of the deep eutectic solvent or a catalytic amount of ammonium acetate.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 100-300 W) for 5-30 minutes, targeting a temperature of 80-120°C.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vessel to cool to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.[1]

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude this compound derivative by recrystallization from ethanol to obtain the pure product.[1]

Protocol 2: Microwave-Assisted Oxidative Cyclization of 2'-Hydroxychalcones

This protocol details the intramolecular cyclization of a 2'-hydroxychalcone precursor to form the this compound skeleton, a transformation significantly accelerated by microwave heating.[1]

Materials:

  • Substituted 2'-hydroxychalcone (1 mmol)

  • Oxidizing agent (e.g., iodine)[1]

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)[1]

  • Microwave reactor

  • Saturated sodium thiosulfate solution

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the 2'-hydroxychalcone (1 mmol) in a minimal amount of DMSO in a microwave-safe reaction vessel.[1]

  • Add a catalytic amount of iodine.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5-10 minutes at a power level sufficient to maintain a temperature of 100-150°C.[1]

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Quench any excess iodine by adding a saturated solution of sodium thiosulfate.[1]

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.[1]

Visualizations

Experimental Workflow: Microwave-Assisted this compound Synthesis

G cluster_knoevenagel Protocol 1: Knoevenagel Condensation cluster_cyclization Protocol 2: Oxidative Cyclization k_start Benzofuranone + Aldehyde + DES/Catalyst k_mw Microwave Irradiation (100-300W, 80-120°C, 5-30 min) k_start->k_mw k_workup Precipitation with Water k_mw->k_workup k_purify Filtration & Recrystallization k_workup->k_purify k_product Pure this compound k_purify->k_product c_start 2'-Hydroxychalcone + Iodine + DMSO c_mw Microwave Irradiation (100-150°C, 5-10 min) c_start->c_mw c_workup Quenching with Na2S2O3 c_mw->c_workup c_purify Filtration & Recrystallization c_workup->c_purify c_product Pure this compound c_purify->c_product start Starting Materials start->k_start start->c_start

Caption: General experimental workflow for microwave-assisted this compound synthesis.

Logical Relationship: this compound Synthesis to Therapeutic Application

G cluster_synthesis Synthesis cluster_screening Screening cluster_development Drug Development synthesis Microwave-Assisted This compound Synthesis screening Biological Screening (e.g., enzyme assays, cell-based assays) synthesis->screening lead_opt Lead Optimization screening->lead_opt Identified Hits preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Therapeutic Agent clinical->drug

Caption: Logical progression from this compound synthesis to drug development.

Signaling Pathways Modulated by Aurones

G cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects aurones This compound Derivatives cdk2 CDK2/Cyclin A aurones->cdk2 inhibit pi3k PI3K/Akt/mTOR aurones->pi3k inhibit ck2 Protein Kinase CK2 aurones->ck2 inhibit nfkb NF-κB Pathway aurones->nfkb modulate mapk MAPK Pathway aurones->mapk modulate cell_cycle Cell Cycle Arrest cdk2->cell_cycle apoptosis Apoptosis pi3k->apoptosis ck2->apoptosis cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mapk->cytokines

References

Application Notes and Protocols: Aurones as Versatile Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing aurone-based fluorescent probes in a variety of cell imaging applications. Aurones, a class of flavonoids, are emerging as powerful tools for visualizing subcellular structures and dynamics due to their unique photophysical properties.

Introduction to this compound-Based Fluorescent Probes

Aurones are naturally occurring pigments characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one scaffold. Their fluorescence is highly sensitive to the local environment, making them excellent candidates for "turn-on" probes that fluoresce in specific cellular compartments or in response to changes in micropolarity and viscosity.[1][2][3][4] The emission properties of aurones can be tuned by modifying their chemical structure, allowing for the development of a palette of probes with distinct spectral characteristics.[1][4]

Key advantages of this compound-based probes include:

  • Environmental Sensitivity: Their fluorescence intensity and emission wavelength can change significantly in response to solvent polarity and viscosity, enabling the imaging of hydrophobic environments like lipid droplets and reporting on intracellular viscosity.[1][4]

  • Structural Versatility: The this compound scaffold is readily synthesized and can be functionalized to target specific organelles or sense particular analytes.[3]

  • Large Stokes Shifts: Many this compound derivatives exhibit a large separation between their maximum absorption and emission wavelengths, which minimizes self-quenching and improves the signal-to-noise ratio.[4]

  • Photoswitching Potential: Some aurones can undergo reversible E/Z isomerization upon light irradiation, opening possibilities for their use as photoswitchable probes in advanced imaging techniques.[2]

Data Presentation: Photophysical Properties of Selected this compound Probes

The following table summarizes the key photophysical properties of representative this compound-based fluorescent probes. This data is crucial for selecting the appropriate probe and imaging conditions for a specific application.

Probe Name/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Target/ApplicationReference
4'-Aminothis compound~420-450~500-550~80-100Varies with solventGeneral cellular staining, hydrophobic regions[2]
(Z)-2-(4'-(dimethylamino)benzylidene)benzofuran-3(2H)-one (DMMB)Not specifiedBlue to orange emission shift~140 nm shiftNot specifiedLipid droplets, oxidative stressNot specified
Methoxy and Bromo-substituted Aurones~390-430VariesLargeHigh in some derivativesSensing hydrophobic pockets of proteins[4]

Experimental Protocols

General Synthesis of this compound-Based Fluorescent Probes

This protocol describes a general method for synthesizing this compound derivatives via an acid-catalyzed condensation reaction.

Materials:

  • Benzofuran-3(2H)-one

  • Substituted aromatic aldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve benzofuran-3(2H)-one and a 1.1 molar equivalent of the desired aromatic aldehyde in absolute ethanol.

  • Add a catalytic amount of concentrated HCl to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound probe.

  • Characterize the final product using NMR and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Benzofuranone Benzofuran-3(2H)-one Condensation Acid-Catalyzed Condensation (Ethanol, HCl, Reflux) Benzofuranone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Neutralization Neutralization Condensation->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification This compound This compound Probe Purification->this compound

General workflow for the synthesis of this compound probes.
Live-Cell Imaging of Lipid Droplets

This protocol provides a general guideline for staining and imaging lipid droplets in live cells using an this compound probe like DMMB.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically for each cell line and probe.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the cells using a confocal microscope equipped with a suitable laser line for excitation and an appropriate emission filter. For example, for a probe excited around 405 nm, use a 405 nm laser and collect emission between 420-600 nm to capture the solvatochromic shift.

G Start Start: Cultured Cells PrepareProbe Prepare this compound Probe Working Solution Start->PrepareProbe Stain Incubate Cells with Probe PrepareProbe->Stain Wash Wash to Remove Unbound Probe Stain->Wash Image Live-Cell Imaging (Confocal Microscopy) Wash->Image End End: Image Acquisition Image->End G cluster_calib Calibration cluster_cell Cellular Imaging cluster_analysis Analysis PrepCalib Prepare Viscosity Standards MeasureCalib Measure Fluorescence in Standards PrepCalib->MeasureCalib PlotCalib Generate Calibration Curve MeasureCalib->PlotCalib Correlate Correlate with Calibration Curve PlotCalib->Correlate StainCells Stain Live Cells with Probe ImageCells Acquire Fluorescence Intensity/Lifetime Images StainCells->ImageCells Quantify Quantify Fluorescence in ROIs ImageCells->Quantify Quantify->Correlate ViscosityMap Generate Viscosity Map Correlate->ViscosityMap G Start Stained Live Cells (Initial Isomer State) Image1 Acquire Baseline Image Start->Image1 Irradiate1 Irradiate ROI with Laser 1 (e.g., 405 nm) Image1->Irradiate1 Image2 Acquire Image of Switched State Irradiate1->Image2 Irradiate2 Irradiate ROI with Laser 2 (e.g., 488 nm) Image2->Irradiate2 Image3 Acquire Image of Reversed State Irradiate2->Image3 Analysis Analyze Fluorescence Intensity Changes Image3->Analysis

References

Application of Aurones in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurones are a class of flavonoids characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one structure, which are gaining increasing attention in oncology research for their potential as anticancer agents. These compounds have demonstrated a range of biological activities, including the ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression. This document provides detailed application notes on the use of aurones in cancer cell line studies, summarizes key quantitative data, and offers comprehensive protocols for essential experimental assays.

Application Notes: Anticancer Effects of Aurones

Aurone derivatives have shown significant cytotoxic and anti-proliferative effects across a variety of human cancer cell lines. Their anticancer activity is often attributed to their ability to interfere with cell cycle progression and induce programmed cell death (apoptosis).

Induction of Cell Cycle Arrest

A prominent mechanism of action for many this compound derivatives is the induction of cell cycle arrest, particularly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation. For example, certain polymethoxy aurones have been observed to cause a significant accumulation of cells in the G2/M phase in prostate cancer cell lines (DU145).[1] This effect is often associated with the downregulation of key regulatory proteins of the G2/M transition, such as Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).[1]

Induction of Apoptosis

In addition to cell cycle arrest, aurones are potent inducers of apoptosis. Treatment of cancer cells with this compound derivatives has been shown to lead to characteristic morphological and biochemical changes associated with apoptosis, including chromatin condensation and the externalization of phosphatidylserine. Studies have demonstrated that some aurones can induce apoptosis in breast cancer cells (MCF-7), with a noticeable increase in both early and late apoptotic cell populations.[2]

Data Presentation: In Vitro Anticancer Activity of this compound Derivatives

The following tables summarize the quantitative data on the efficacy of various this compound derivatives in different cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives (IC50 Values)

This compound DerivativeCancer Cell LineIC50 (µM)Reference
(Z)-5,7, 2′-trichloro-auroneHCT 116 (Colon)36[3]
MCF-7 (Breast)23[3]
K562 (Leukemia)23[3]
(Z)-5, 7-dichloro-4′-methyl-auroneK562 (Leukemia)20[3]
Derivative 2e (halogen-substituted)MCF-7 (Breast)8.157 ± 0.713[3]
Azathis compound Compound4T1 (Breast)0.3[3]
Unsubstituted Coumaranone DerivativeBT20 (Breast)0.98[3]
Pyrazole-based this compound Analog 8eAGS (Gastric)6.5 ± 0.024[4]
Pyrazole-based this compound Analog 8fAGS (Gastric)6.6 ± 0.035[4]
This compound Derivative 3eMDA-MB-231 (Breast)-[2]
MCF-7 (Breast)-[2]
This compound Derivative 3fMDA-MB-231 (Breast)-[2]
MCF-7 (Breast)-[2]

Note: Some IC50 values were not explicitly provided in the source material but the compounds were noted to have good antiproliferative properties.

Table 2: Effect of Polymethoxy this compound 1c on Cell Cycle Distribution in DU145 Prostate Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control---[1]
Compound 1c (5 µM)--31.36[1]
Compound 1c (10 µM)--39.17[1]

Note: Specific percentages for G0/G1 and S phases were not provided in the abstract.

Table 3: Apoptosis Induction by this compound Derivatives 3e and 3f in MCF-7 Breast Cancer Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
Control---[2]
Compound 3e--Potent apoptotic effect[2]
Compound 3f--Potent apoptotic effect[2]

Note: The source material described a "potent apoptotic effect" with observable chromatin condensation and apoptotic bodies but did not provide specific percentages for early and late apoptosis in a tabular format.

Signaling Pathways Modulated by Aurones

Aurones exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and death.

Aurone_Signaling_Pathway This compound This compound Derivative PI3K PI3K This compound->PI3K Inhibits G2M_Complex CDK1/Cyclin B1 Complex This compound->G2M_Complex Downregulates Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CDK1 CDK1 CDK1->G2M_Complex CyclinB1 Cyclin B1 CyclinB1->G2M_Complex G2M_Arrest G2/M Phase Arrest G2M_Complex->G2M_Arrest Leads to G2M_Arrest->Apoptosis

Caption: Proposed mechanism of this compound-induced anticancer effects.

Experimental Protocols

Detailed protocols for key assays used to evaluate the anticancer properties of aurones are provided below.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the concentration of an this compound derivative that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using appropriate software.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound (Serial Dilutions) incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso shake_plate Shake Plate add_dmso->shake_plate read_absorbance Read Absorbance at 570 nm shake_plate->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with an this compound derivative using propidium iodide (PI) staining.

Materials:

  • Treated and untreated cancer cells

  • PBS, pH 7.4

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentration of the this compound derivative for a specific time period (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol describes the detection of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • PBS, pH 7.4

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the this compound derivative as desired.

    • Harvest the cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Use appropriate compensation and gating strategies to differentiate the cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with This compound Derivative start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_15min Incubate 15 min in Dark add_stains->incubate_15min add_buffer Add Binding Buffer incubate_15min->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow end End analyze_flow->end

References

High-Yield Synthesis and Bioactivity of Aurone Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-yield synthetic strategies for bioactive aurone analogues and detail their diverse pharmacological activities. This document offers structured data, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate research and development in this promising area of medicinal chemistry.

Introduction

Aurones, a class of flavonoids, are recognized for their characteristic golden-yellow color and a wide spectrum of biological activities.[1][2] Structurally isomeric to flavones, they feature a unique benzofuranone core with a benzylidene substituent, a key feature for their diverse pharmacological effects.[2][3][4] Aurones have demonstrated potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents, making them a significant area of interest in drug discovery.[1][2][5] The biological activity of aurones is greatly influenced by the nature and position of substituents on their aromatic rings.[2][3] This document outlines high-yield synthetic methods and protocols for the evaluation of their bioactivity.

Synthetic Strategies for this compound Analogues

Several efficient methods for the synthesis of aurones have been developed, ranging from traditional condensation reactions to modern, eco-friendly approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies:
  • Oxidative Cyclization of 2'-Hydroxychalcones: This is a classical and widely used method for this compound synthesis.[6] It involves the formation of a 2'-hydroxychalcone intermediate, followed by oxidative cyclization.

  • Knoevenagel Condensation of Benzofuranones: This method involves the condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde.[6] It is a versatile method that allows for the introduction of a wide variety of substituents on the benzylidene moiety.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches, such as the carbonylative Sonogashira coupling of a 2-iodophenol with a terminal alkyne, offer a one-pot, multi-component strategy for this compound synthesis.[3]

  • Green Synthetic Routes: To minimize environmental impact, green synthetic methodologies have been developed, including solvent-free reactions (mechanochemistry), microwave-assisted synthesis, and ultrasound-promoted reactions.[7][8] These methods often lead to higher yields, shorter reaction times, and reduced waste.[7]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a representative this compound, 6-hydroxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one (a derivative of the naturally occurring aureusidin), via different methodologies.

Protocol 1: Oxidative Cyclization of 2',4',4-Trihydroxychalcone[3]

Step 1: Chalcone Synthesis

  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of NaOH dropwise at 0 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Filter the precipitated 2',4',4-trihydroxychalcone, wash with water, and dry.

Step 2: Oxidative Cyclization

  • Dissolve the 2',4',4-trihydroxychalcone (1.0 eq) in pyridine.

  • Add mercury(II) acetate (1.1 eq) to the solution and reflux for 2 hours.

  • After cooling, pour the reaction mixture into a 10% aqueous HCl solution.

  • Collect the precipitated aureusidin by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Protocol 2: Knoevenagel Condensation of 6-Hydroxybenzofuran-3(2H)-one[3]

Step 1: Benzofuranone Synthesis

  • Heat 2,4-Dihydroxyphenylacetic acid (1.0 eq) with a dehydrating agent such as polyphosphoric acid at 100 °C for 1 hour.

  • Cool the reaction mixture and pour it into ice-water.

  • Filter the precipitated 6-hydroxybenzofuran-3(2H)-one, wash with water, and dry.

Step 2: Condensation

  • Reflux a mixture of 6-hydroxybenzofuran-3(2H)-one (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and a catalytic amount of piperidine in ethanol for 6 hours.

  • Cool the reaction mixture, and collect the precipitated aureusidin by filtration.

  • Wash with cold ethanol and dry.

Protocol 3: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES)[7]
  • Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear liquid is formed.

  • In a microwave-safe reaction vessel, add benzofuran-3(2H)-one (1 mmol), the corresponding aldehyde (1.2 mmol), and the prepared DES (2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80-100 °C for 30 minutes.

  • After cooling, add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Bioactivity of this compound Analogues

This compound derivatives have been extensively studied for their wide range of biological activities. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships of different this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives
Compound Name/DerivativeCell LineIC50 (µM)Reference
(2Z)-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranoneHuman oral squamous cell carcinoma>23.3 (PSE value)[2]
AU7 (Azaindole based this compound)MCF-7 (Breast cancer)52.79[2]
AU3 (Azaindole based this compound)MCF-7 (Breast cancer)70.14[2]
AU10 (Azaindole based this compound)MCF-7 (Breast cancer)99.55[2]
AU4 (Azaindole based this compound)MCF-7 (Breast cancer)87.85[2]
AU5 (Azaindole based this compound)MCF-7 (Breast cancer)133.21[2]
Compound 1c (4,5,6-trimethoxy this compound derivative)DU145 (Prostate cancer)15.56[2]
Pyrazole-based this compound analog (8e)AGS (Gastric adenocarcinoma)6.5 ± 0.024[9]
Pyrazole-based this compound analog (8f)AGS (Gastric adenocarcinoma)6.6 ± 0.035[9]
Table 2: Antimicrobial Activity of this compound Derivatives
Compound Name/DerivativeMicroorganismMIC (µg/mL)Reference
4'-Carboxylic acid this compound derivativeXanthine oxidaseLow micromolar range (IC50)[10]
Quinolone-based this compound analoguesS. aureus, B. subtilis, E. coli- (Described as promising)[10]
Table 3: Antioxidant Activity of this compound Derivatives
Compound Name/DerivativeAssayActivityReference
Various synthesized auronesDPPH radical scavengingConcentration-dependent activity[11]
Various synthesized auronesABTS radical scavengingConcentration-dependent activity[11]
Aurones with electron-donating moieties on ring BIron chelating activityEnhanced iron binding capacity[10]
All synthesized compounds in the studyHydrogen peroxide scavengingBetter than ascorbic acid[10]

Signaling Pathways Modulated by Bioactive Aurones

Aurones exert their biological effects by modulating various signaling pathways implicated in diseases such as cancer, diabetes, and neurodegenerative disorders.

Wnt/β-catenin Signaling Pathway

Certain this compound analogues have been identified as modulators of the Wnt/β-catenin signaling pathway, which is crucial for cell growth and is often dysregulated in cancer.[12] For instance, the this compound analogue BMD4702 has been shown to bind to the Dlv protein, an effector of this pathway.[12]

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled (Dlv) Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proteasome Proteasomal Degradation beta_catenin->Proteasome Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound Analogue (e.g., BMD4702) This compound->Dishevelled Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of an this compound analogue on Dishevelled.

PI3K/Akt/SHIP2 Signaling Pathway

Some this compound derivatives have been identified as inhibitors of SHIP2 (Src homology 2 domain-containing inositol 5-phosphatase 2), a negative regulator of the PI3K/Akt signaling pathway.[13] Inhibition of SHIP2 can enhance insulin sensitivity, making these compounds potential therapeutic agents for diabetes.[13]

PI3K_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 P Akt Akt PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound Inhibitor This compound->SHIP2 Inhibition Cell_Cycle_Workflow G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M CDK2_CyclinA CDK2/Cyclin A Complex CDK2_CyclinA->S Promotes S-phase entry Apoptosis Apoptosis This compound Azaindole-based This compound This compound->CDK2_CyclinA Inhibition This compound->Apoptosis Induces

References

Application Notes and Protocols for the Extraction and Purification of Aurones from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurones are a vibrant class of flavonoids, recognized as the "golden" pigments in many flowers due to their characteristic yellow color.[1] Structurally, they are isomers of flavones, featuring a (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold.[2] Beyond their role in plant pigmentation, aurones exhibit a wide spectrum of potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making them a significant area of interest for drug discovery and development.[2][3] Their presence has been identified in a diverse range of plant families, such as Asteraceae, Fabaceae, and Plantaginaceae, as well as in some bryophytes and marine organisms.[4][5]

This document provides a comprehensive guide to the extraction, purification, and quantification of aurones from plant materials. It includes detailed experimental protocols and quantitative data to assist researchers in isolating these valuable compounds for further investigation.

Biosynthesis of Aurones in Plants

The biosynthesis of aurones is a branch of the general flavonoid pathway.[6] It begins with the formation of a chalcone scaffold from p-coumaroyl-CoA and three molecules of malonyl-CoA.[6] The key step in aurone formation is the enzymatic conversion of specific chalcones. This process is catalyzed by enzymes known as this compound synthases (AUS), which can be either polyphenol oxidases (PPOs) or peroxidases.[7][8] For instance, aureusidin synthase, a PPO, catalyzes the hydroxylation and subsequent oxidative cyclization of 2′,4′,6′,4-tetrahydroxychalcone to form the this compound aureusidin.[7][9] In some plants, for the biosynthesis to occur in vivo, chalcones must first be glucosylated in the cytoplasm by chalcone 4′-O-glucosyltransferase (4'CGT) before being transported to the vacuole where they are converted to this compound glucosides by this compound synthase.[10][11]

This compound Biosynthetic Pathway cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole pCoumaroylCoA p-Coumaroyl-CoA Chalcone 2',4',6',4-Tetrahydroxychalcone (Chalcone) pCoumaroylCoA->Chalcone Chalcone Synthase (CHS) MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone ChalconeGlucoside Chalcone 4'-O-glucoside Chalcone->ChalconeGlucoside Chalcone 4'-O-glucosyltransferase (4'CGT) This compound Aureusidin 6-O-glucoside (this compound) ChalconeGlucoside->this compound Aureusidin Synthase (AUS) (Polyphenol Oxidase) Extraction and Purification Workflow PlantMaterial Plant Material (e.g., Flowers, Leaves) Grinding Sample Preparation (Drying and Grinding) PlantMaterial->Grinding Extraction Extraction (Maceration, Soxhlet, etc.) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography, HPLC) CrudeExtract->Purification Fractions Collect & Combine Pure Fractions Purification->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Purethis compound Purified this compound Evaporation->Purethis compound Analysis Structural Elucidation & Quantification (NMR, MS, HPLC) Purethis compound->Analysis

References

Application Notes and Protocols for In-Vitro Antioxidant Activity Assays of Aurones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-vitro evaluation of the antioxidant activity of aurones, a class of flavonoids known for their potential therapeutic properties. Detailed protocols for common antioxidant assays are presented, along with a summary of quantitative data from existing literature to facilitate the comparison of aurone derivatives.

Introduction to Aurones and their Antioxidant Potential

Aurones are a subclass of flavonoids characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one scaffold.[1] These compounds are plant pigments responsible for the yellow coloration of some flowers.[1][2] Beyond their role as pigments, aurones have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4]

The antioxidant properties of aurones are primarily attributed to their poly-hydroxylated nature, which enables them to quench reactive oxygen species (ROS).[2] The primary mechanism involves the transfer of a hydrogen atom to ROS, thereby neutralizing these damaging species.[2] Additionally, some aurones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[5] Activation of the Nrf2 pathway leads to the upregulation of antioxidant and cytoprotective genes, thus mitigating oxidative stress.[5] The antioxidant capacity of aurones is significantly influenced by the substitution pattern on their aromatic rings.[2]

Data Presentation: Antioxidant Activity of this compound Derivatives

The following table summarizes the quantitative antioxidant activity of various this compound derivatives from the literature, providing a comparative overview.

This compound DerivativeAssayIC50 (µM)Standard (IC50, µM)Reference
2',4',6'-Trihydroxythis compoundDPPH12.2 ± 1.1-[6]
4,6,3',4'-Tetrahydroxythis compound (Sulfuretin)DPPH35.9 ± 1.1-[6]
3-Benzylidene-2-benzofuran-1-one (Hypothetical)DPPH15.5 ± 1.2Ascorbic Acid (8.3 ± 0.5)[7]
3-Benzylidene-2-benzofuran-1-one (Hypothetical)ABTS10.2 ± 0.9Trolox (6.1 ± 0.4)[7]
This compound DerivativeAssayFRAP Value (mM Fe²⁺/mM)Standard (FRAP Value)Reference
3-Benzylidene-2-benzofuran-1-one (Hypothetical)FRAP1.8 ± 0.2Trolox (2.5)[7]
This compound DerivativeAssayORAC Value (µmol TE/µmol)StandardReference
3-Benzylidene-2-benzofuran-1-one (Hypothetical)ORAC2.5 ± 0.3Trolox (1.0)[7]

Experimental Protocols

Detailed methodologies for the most common in-vitro antioxidant activity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[8][9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[7]

  • Methanol or Ethanol (spectrophotometric grade)[7]

  • This compound sample

  • Positive control (e.g., Ascorbic acid or Trolox)[7]

  • 96-well microplate[7]

  • Microplate reader[7]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol.[7][8] Keep the solution in a dark bottle to protect it from light.[7]

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or ethanol).[8] Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.[7]

    • Add 100 µL of different concentrations of the this compound sample or positive control to the respective wells.[7]

    • For the blank, add 100 µL of the solvent (e.g., methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[9][10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100[7] Where ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the this compound required to scavenge 50% of the DPPH radicals) is determined from a plot of percent inhibition against the concentration of the this compound.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[8] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[11]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt[5]

  • Potassium persulfate[5]

  • Phosphate Buffered Saline (PBS) or ethanol

  • This compound sample

  • Positive control (e.g., Trolox)[8]

  • 96-well microplate[7]

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[12]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare a stock solution of the this compound derivative and perform serial dilutions.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.[7]

    • Add 10 µL of the different concentrations of the this compound sample or Trolox standard to the wells.[7]

  • Incubation: Incubate the plate at room temperature for a specific period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[11]

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100[7] The IC50 value is determined from a plot of percent inhibition against concentration.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][13]

Materials:

  • Acetate buffer (300 mM, pH 3.6)[14]

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[14]

  • Ferric chloride (FeCl₃) solution (20 mM)[14]

  • This compound sample

  • Standard (e.g., FeSO₄·7H₂O or Trolox)[8]

  • 96-well microplate[7]

  • Microplate reader

  • Water bath set at 37°C[14]

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15] Warm the FRAP reagent to 37°C before use.[8]

  • Sample and Standard Preparation: Prepare a stock solution of the this compound derivative and create serial dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.[7]

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.[7]

    • Add 20 µL of the this compound sample, standard, or blank (solvent) to the wells.[7]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[7][14]

  • Measurement: Measure the absorbance at 593 nm.[8]

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM ferrous equivalents or Trolox equivalents.[8]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17]

Materials:

  • Fluorescein sodium salt[7]

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[7]

  • Trolox[7]

  • Phosphate buffer (75 mM, pH 7.4)[7]

  • Black 96-well microplate[7]

  • Fluorescence microplate reader with injectors[7]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.[7]

    • Prepare a fresh solution of AAPH in phosphate buffer.[7]

    • Prepare a stock solution of Trolox and a series of dilutions for the standard curve.[7]

  • Sample Preparation: Prepare a stock solution of the this compound derivative and create serial dilutions in phosphate buffer.[7]

  • Assay Procedure:

    • Pipette 150 µL of the fluorescein working solution into each well of a black 96-well microplate.[16]

    • Add 25 µL of the this compound sample, Trolox standard, or blank (phosphate buffer) to the respective wells.[16]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[16][18]

  • Reaction Initiation and Measurement:

    • Inject 25 µL of the AAPH solution into each well to start the reaction.[16]

    • Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.[18]

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the this compound sample is expressed as Trolox Equivalents (TE).[18]

Visualization of Workflows and Pathways

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL DPPH to Plate DPPH_Sol->Add_DPPH Sample_Prep Prepare this compound Sample Dilutions Add_Sample Add 100 µL Sample to Plate Sample_Prep->Add_Sample Add_DPPH->Add_Sample Incubate Incubate 30 min in Dark Add_Sample->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition & IC50 Value Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis ABTS_Sol Prepare ABTS•+ Working Solution Add_ABTS Add 190 µL ABTS•+ to Plate ABTS_Sol->Add_ABTS Sample_Prep Prepare this compound Sample Dilutions Add_Sample Add 10 µL Sample to Plate Sample_Prep->Add_Sample Add_ABTS->Add_Sample Incubate Incubate 6 min at RT Add_Sample->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition & IC50 Value Measure_Abs->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis FRAP_Reagent Prepare & Warm FRAP Reagent Add_FRAP Add 180 µL FRAP Reagent FRAP_Reagent->Add_FRAP Sample_Prep Prepare this compound Sample Dilutions Add_Sample Add 20 µL Sample/Standard Sample_Prep->Add_Sample Standard_Prep Prepare Standard Curve Standard_Prep->Add_Sample Add_FRAP->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate Ferric Reducing Power Measure_Abs->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Reagent_Prep Prepare Fluorescein, AAPH & Trolox Add_Fluorescein Add 150 µL Fluorescein Reagent_Prep->Add_Fluorescein Sample_Prep Prepare this compound Sample Dilutions Add_Sample Add 25 µL Sample/Standard Sample_Prep->Add_Sample Add_Fluorescein->Add_Sample Incubate Incubate 30 min at 37°C Add_Sample->Incubate Add_AAPH Inject 25 µL AAPH Incubate->Add_AAPH Measure_Fluorescence Kinetic Fluorescence Measurement Add_AAPH->Measure_Fluorescence Calculate Calculate AUC & ORAC Value Measure_Fluorescence->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Signaling Pathway

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 modulates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE Antioxidant_Genes Upregulation of Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes initiates transcription Cell_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cell_Protection leads to

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

References

Quantitative Analysis of Aurones Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurones are a class of flavonoids characterized by a unique (Z)-2-benzylidene-1-benzofuran-3(2H)-one structure, which imparts a characteristic yellow color to the flowers of many plant species. Beyond their role as natural pigments, aurones have garnered significant scientific interest due to their diverse and potent biological activities. These include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them promising candidates for drug discovery and development.

Accurate and precise quantification of aurones in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding their mechanism of action. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of aurones. This document provides detailed application notes and experimental protocols for the quantitative analysis of aurones using HPLC, intended to guide researchers in this field.

Experimental Protocols

Sample Preparation: Extraction of Aurones from Plant Material

This protocol is suitable for the extraction of aurones from dried and powdered plant material, such as flowers and leaves.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • 80% Methanol (Methanol:Water, 80:20, v/v)

  • Sonicator bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol to the tube.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times.

  • Combine the supernatants from all three extractions.

  • Evaporate the solvent from the combined supernatant under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

  • Redissolve a known weight of the crude extract in a specific volume of methanol to achieve a known concentration.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method for Quantitative Analysis of Aurones

This protocol provides a general reversed-phase HPLC (RP-HPLC) method for the quantification of common aurones. Method optimization may be required depending on the specific aurones of interest and the sample matrix.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in Water (v/v).
Mobile Phase B Acetonitrile.
Gradient Elution 0-5 min, 10-30% B; 5-25 min, 30-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength Monitoring at the maximum absorption wavelength (λmax) of the target aurones, typically in the range of 390-430 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths.
Injection Volume 10 µL.
Preparation of Standard Solutions and Calibration Curve
  • Stock Standard Solutions: Accurately weigh approximately 1.0 mg of each aurone standard (e.g., aureusidin, sulfuretin) and dissolve in 1.0 mL of methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

Method Validation

To ensure the reliability and accuracy of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank sample, a standard solution, and a sample spiked with the standard.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of the recovered standard is calculated.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The quantitative data for various aurones from different plant sources are summarized in the tables below for easy comparison.

Table 1: Quantitative Analysis of Sulfuretin in Different Plant Species.

Plant SpeciesPlant PartExtraction SolventSulfuretin Content (mg/g dry weight)Reference
Cosmos sulphureusFlowers80% EthanolNot explicitly quantified in mg/g, but identified as a major flavonoid.[1][2]
Bidens tripartitaAerial partsNot specifiedIdentified as a constituent.

Note: Quantitative data for sulfuretin is often reported in the context of its presence rather than precise mg/g values in many publicly available studies. Further targeted quantitative studies are needed to populate this table comprehensively.

Table 2: Quantitative Analysis of Other Aurones in Plant Species.

Plant SpeciesThis compoundPlant PartExtraction SolventContent (mg/g of MeOH extract)Reference
Coreopsis lanceolataLeptosidinFlowersAqueous Methanol2.8 ± 0.3
Coreopsis lanceolataLeptosinFlowersAqueous Methanol17.9 ± 0.9

Note: This table will be expanded as more quantitative data for specific aurones becomes available.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

Aurones are synthesized in plants from chalcones through an enzymatic conversion catalyzed by aureusidin synthase.[3][4]

Aurone_Biosynthesis Chalcone Chalcone This compound This compound Chalcone->this compound Oxidative Cyclization Aureusidin_Synthase Aureusidin Synthase (Enzyme) Aureusidin_Synthase->this compound

Caption: Simplified this compound biosynthesis pathway.
This compound-Mediated Inhibition of Protein Kinase CK2 Signaling

Several this compound derivatives have been identified as potent inhibitors of protein kinase CK2, a key regulator of various cellular processes.[5][6] Inhibition of CK2 can impact downstream signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Aurone_CK2_Signaling cluster_inhibition Inhibition cluster_pathway Downstream Signaling This compound This compound Derivative CK2 Protein Kinase CK2 This compound->CK2 Binds to ATP site This compound->CK2 AKT AKT CK2->AKT Phosphorylates CK2->AKT pAKT p-AKT (Ser129) (Active) Downstream Downstream Targets (e.g., Cell Survival, Proliferation) pAKT->Downstream Promotes

Caption: this compound inhibition of the CK2 signaling pathway.
This compound-Mediated Inhibition of CDK2/Cyclin A Signaling

This compound derivatives have also been shown to target the cell cycle machinery by inhibiting Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A complexes.[6][7] This inhibition can lead to cell cycle arrest and apoptosis, highlighting the anticancer potential of aurones.

Aurone_CDK2_Signaling cluster_inhibition Inhibition cluster_pathway Cell Cycle Progression This compound This compound Derivative CDK2_CyclinA CDK2/Cyclin A Complex This compound->CDK2_CyclinA Disrupts activity G1_S_Transition G1/S Phase Transition CDK2_CyclinA->G1_S_Transition Promotes Apoptosis Apoptosis CDK2_CyclinA->Apoptosis Prevents Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation HPLC_Workflow Start Start: Plant Material or Sample Extraction Sample Preparation (Extraction & Filtration) Start->Extraction HPLC_Analysis HPLC Analysis (Injection & Data Acquisition) Extraction->HPLC_Analysis Std_Prep Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Construction Std_Prep->Calibration Quantification Quantification of Aurones in Sample HPLC_Analysis->Quantification Validation Method Validation (Specificity, Linearity, etc.) HPLC_Analysis->Validation Calibration->Quantification End End: Quantitative Results Quantification->End Validation->Quantification

References

Application of Aurones in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurones are a class of flavonoids characterized by a unique (Z)-2-benzylidenebenzofuran-3(2H)-one structure, which imparts a distinctive golden-yellow color to the flowers in which they are found.[1] Beyond their role as plant pigments, aurones have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2] Their diverse biological effects, including anticancer, neuroprotective, anti-inflammatory, antiviral, and antimalarial properties, make them attractive candidates for drug discovery and development.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of aurones.

Data Presentation: Biological Activities of Aurones

The following tables summarize the quantitative data on the biological activities of various aurone derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
AU7MCF-7 (Breast)52.79[7][8]
AU3MCF-7 (Breast)70.14[7][8]
AU10MCF-7 (Breast)99.55[7][8]
AU4MCF-7 (Breast)87.85[7][8]
AU5MCF-7 (Breast)133.21[7][8]
Compound 1cDU145 (Prostate)< 50[9]
Compound 1bDU145 (Prostate)< 50[9]

Table 2: Antimalarial Activity of this compound Derivatives against Plasmodium falciparum

CompoundStrainIC50 (µM)Reference
4,6,4'-triacetyl-3',5'-dimethoxy-2-auroneK1 (resistant)0.007[10][11]
4,6,4'-triacetyl-3',5'-dimethoxy-2-auroneNF54 (sensitive)0.18[10][11]
Tri-oxygenated aurones (e.g., compound 5)K1 (resistant)0.03[10]
Tetra-oxygenated aurones (e.g., compound 8)K1 (resistant)0.03[10]
Dioxygenated aurones (e.g., compound 11)K1 (resistant)0.21[10]
Various derivativesW2 (resistant)low µM range[12]

Table 3: Antiviral Activity of this compound Derivatives against SARS-CoV-2

CompoundEC50 (µM)Reference
8q0.4[13][14]
8h, 8m, 8p, 8w< 1[13][14]
8e, 8j, 8k, 8l, 8r, 8x, 8y< 3[13][14]

Table 4: Antileishmanial Activity of this compound Derivatives

CompoundSpeciesEC50 (µg/mL)Reference
6-hydroxy-2-[phenylmethylene]-3(2H)-benzofuranoneL. donovani (extracellular)0.45[15]
6-hydroxy-2-[phenylmethylene]-3(2H)-benzofuranoneL. donovani (intracellular)1.40[15]
Various derivativesLeishmania spp.0.04 - 12.50[15][16]

Table 5: Neuroprotective and Enzyme Inhibitory Activities of this compound Derivatives

ActivityCompound/DerivativeTarget/AssayIC50/EC50Reference
NeuroprotectiveArESTZ-induced neurodegenerationSignificant reversal[17][18]
Acetylcholinesterase InhibitionArEAChE33 ± 0 µg/mL[17]
Acetylcholinesterase InhibitionArDAChE51 ± 1 µg/mL[17]
Butyrylcholinesterase InhibitionArEBChE70 ± 1 µg/mL[17]
α-Amylase InhibitionArCα-Amylase10 ± 2 µg/mL[17]
α-Glucosidase InhibitionArCα-Glucosidase25 ± 2 µg/mL[17]
AntioxidantArCDPPH radical scavenging8 ± 2 µg/mL[17]
Protein Kinase CK2 InhibitionBFO25CK23 nM[19][20]
PGE₂ Inhibition(Z)-6-hydroxy-4-methoxy-5,7-dimethylthis compoundPGE₂ production6.12 nmol·L⁻¹[21][22]

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • This compound derivatives

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the this compound compound.

    • Include untreated control wells (medium only) and vehicle control wells (medium with DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay: Protein Kinase CK2

This protocol describes a method to evaluate the inhibitory activity of this compound derivatives against human protein kinase CK2.

Principle: The assay measures the kinase activity by quantifying the amount of ATP remaining after the phosphorylation reaction using a luminescent kinase assay kit. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibition of this process by a compound is measured.

Materials:

  • Recombinant human protein kinase CK2 alpha subunit

  • Peptide substrate (e.g., RRRDDDSDDD)

  • ATP

  • Reaction buffer (e.g., 2 mM Tris-HCl, 5 mM KCl, 1 mM MgCl₂, pH 7.5)

  • This compound derivatives dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a 50 µL reaction mixture containing the reaction buffer, CK2 alpha subunit (e.g., 2 mg/L), and the peptide substrate.

    • Add 0.5 µL of the this compound derivative solution in DMSO to the experimental wells at various concentrations.

    • Add 0.5 µL of pure DMSO to the control wells.

  • Initiation of Reaction:

    • Add ATP to a final concentration of 100 µM to initiate the kinase reaction.

  • Incubation:

    • Incubate the plate at 30°C for 40 minutes.

  • Luminescence Measurement:

    • Add the luminescent kinase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

Data Analysis: The percentage of inhibition is calculated by comparing the luminescence of the experimental wells to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay: SARS-CoV-2 Replication

This protocol provides a method for assessing the antiviral activity of this compound derivatives against SARS-CoV-2 in a cell-based assay.

Principle: The assay measures the ability of a compound to inhibit viral replication in susceptible host cells. The antiviral effect is quantified by measuring the reduction in viral RNA or infectious virus particles.

Materials:

  • Vero E6 cells or other susceptible cell lines

  • SARS-CoV-2 virus stock

  • Complete culture medium

  • This compound derivatives

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus)

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection:

    • Pre-treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 1-2 hours).

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for viral replication (e.g., 24-48 hours).

  • Quantification of Viral Replication:

    • qRT-PCR: Extract RNA from the cell lysates and perform quantitative reverse transcription PCR to measure the amount of viral RNA.

    • Plaque Assay: Collect the cell culture supernatant and perform a plaque assay to determine the titer of infectious virus particles.

Data Analysis: The EC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Aurones exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more potent and selective drug candidates.

Anticancer Signaling Pathways

Aurones have been shown to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

anticancer_pathways Aurones Aurones CDK2 CDK2/Cyclin A Aurones->CDK2 Inhibition Tubulin Tubulin Polymerization Aurones->Tubulin Inhibition Apoptosis Apoptosis Aurones->Apoptosis Induction Topoisomerase Topoisomerase Aurones->Topoisomerase Inhibition CellCycle Cell Cycle Progression Proliferation Cell Proliferation CellCycle->Proliferation Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Mitosis->Proliferation DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication DNA_Replication->Proliferation anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Aurones Aurones Aurones->IKK Inhibition drug_discovery_workflow Synthesis Synthesis of This compound Library Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Pharmacology Lead_Opt->In_Vitro In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity In_Vitro->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

References

Troubleshooting & Optimization

Improving the yield of aurone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during aurone synthesis, with a focus on improving reaction yields.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your this compound synthesis experiments.

Issue 1: Very low or no product yield.

This is one of the most common issues in this compound synthesis. The underlying cause can often be traced back to reaction conditions, starting materials, or inherent substrate properties.

Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions Temperature: If the reaction is sluggish, consider a moderate increase in temperature. However, be aware that excessive heat can promote side reactions. For reactions prone to by-products, lowering the temperature might enhance selectivity.[1] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An incomplete reaction may require a longer duration, while a completed reaction with a low yield might indicate product degradation over time. Solvent: The choice of solvent can significantly influence the reaction outcome.[2] Some reactions may benefit from polar aprotic solvents like DMF, while others proceed more efficiently in less polar solvents like dichloromethane.[1] In some "green" chemistry approaches, even water or deep eutectic solvents have been used successfully.[3][4][5] Catalyst/Base: The strength and amount of the base or catalyst are critical. A weak base may not be sufficient to deprotonate the starting material effectively, while a very strong base could lead to undesired side reactions.[1] Screening different bases (e.g., KOH, K₂CO₃, piperidine) is often a worthwhile optimization step.[1][6]
Poor Starting Material Quality Ensure the purity of your benzofuranone and aldehyde starting materials. Impurities can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield.[1] Consider purifying starting materials by recrystallization or chromatography if their purity is questionable.
Steric Hindrance Bulky groups on the ortho positions of the aldehyde or on the benzofuranone ring can physically block the reaction site.[1][7] If you suspect steric hindrance, you might need to employ more forceful reaction conditions, such as a higher temperature or a stronger base, to overcome the activation energy barrier.[1] Running a control reaction with a less hindered substrate, like benzaldehyde, can help confirm if steric effects are the primary issue.[1]
Electronic Effects of Substituents The electronic nature of the substituents on your starting materials can either enhance or diminish reactivity. Generally, for Knoevenagel-type condensations, electron-donating groups on the aldehyde can be beneficial.[1][7] However, for other synthetic routes, such as those involving chalcone cyclization, electron-withdrawing groups on the B-ring of the chalcone may be necessary to favor this compound formation over isoflavones.[8]

Issue 2: Multiple spots on TLC, indicating the presence of by-products.

The formation of by-products is a clear indicator of competing side reactions. Optimizing for the desired product requires enhancing the selectivity of the reaction.

Potential Cause Troubleshooting Steps
Side Reactions Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction.[1] Running the reaction at a lower temperature can therefore favor the formation of the this compound. Change the Base/Catalyst: The choice of base is crucial. A milder base might prevent undesired enolization or condensation reactions.[1] Alternative Synthetic Route: If by-product formation is persistent, consider a different synthetic strategy. For example, the oxidative cyclization of 2'-hydroxychalcones can be a high-yielding alternative to the Knoevenagel condensation, although it may involve toxic reagents like mercuric acetate.[6][8][9] Palladium-catalyzed methods offer versatility for complex aurones.[6][8]
Formation of Isoflavones In some cyclization reactions of chalcones, the formation of isoflavones is a known competing pathway.[1][8] The substitution pattern on the chalcone can influence this selectivity. Electron-withdrawing groups on the B-ring of the chalcone tend to favor this compound formation.[8]

Issue 3: Significant product loss during work-up and purification.

Even with a high-yielding reaction, substantial product loss can occur during the isolation and purification stages.

Potential Cause Troubleshooting Steps
Poor Solubility Some aurones exhibit poor solubility in common organic solvents, which can lead to losses during extraction and filtration steps.[10] It may be necessary to use a mixture of solvents to ensure complete transfer and dissolution.[10][11]
Degradation on Silica Gel Aurones can sometimes degrade or be strongly adsorbed on silica gel during column chromatography, leading to poor recovery.[1]
Alternative Purification Methods Recrystallization: If your this compound is a solid, recrystallization can be a highly effective purification method that often results in very pure material with minimal loss.[1] Scavenger Resins/Reagents: To avoid chromatography, consider using a scavenger to remove excess reagents. For instance, if an excess of an aldehyde starting material is used, a scavenger like isoniazid can be added to react with the excess aldehyde, forming a hydrazone that can be easily removed by extraction.[1][10][11]

This compound Synthesis Troubleshooting Workflow

G start Low this compound Yield check_reaction Reaction Monitoring (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Catalyst/Solvent incomplete->optimize_conditions Yes check_sm Check Starting Material Quality incomplete->check_sm No byproducts By-products Observed? complete->byproducts optimize_selectivity Optimize for Selectivity: - Lower Temperature - Screen Milder Bases - Change Synthetic Route byproducts->optimize_selectivity Yes purification_issue Investigate Purification Step byproducts->purification_issue No optimize_conditions->check_reaction steric_effects Consider Steric/Electronic Effects check_sm->steric_effects steric_effects->optimize_conditions optimize_selectivity->check_reaction alternative_purification Alternative Purification: - Recrystallization - Scavenger Resins purification_issue->alternative_purification end Improved Yield alternative_purification->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aurones?

The most common methods for synthesizing aurones include:

  • Knoevenagel Condensation: This involves the reaction of a benzofuran-3(2H)-one with an aromatic aldehyde under acidic or basic conditions.[6] It is often considered a greener alternative to other methods.[6]

  • Oxidative Cyclization of 2'-Hydroxychalcones: This is a reliable method that can produce high yields.[6] However, it often employs toxic heavy metal reagents like mercuric(II) acetate.[6][8][9]

  • Palladium-Catalyzed Reactions: These methods offer great versatility for creating complex aurones and are particularly useful for combinatorial library synthesis.[6][8]

Q2: How do substituents on the aromatic rings affect the reaction yield?

The electronic and steric properties of substituents play a significant role:

  • Steric Effects: Bulky groups, particularly at the ortho-positions of the reacting aldehyde or on the benzofuranone, can hinder the reaction and lower the yield.[1][7] Para-substituted reactants generally give higher yields than their ortho- and meta-substituted counterparts.[1][7]

  • Electronic Effects: For Knoevenagel condensations, electron-donating groups on the aldehyde can slightly improve yields.[1][7] Conversely, in the cyclization of 2'-hydroxychalcones, electron-withdrawing groups on the B-ring are often required to favor the formation of aurones over isoflavones.[8]

Q3: My desired this compound is a solid. Is column chromatography always necessary for purification?

Not necessarily. If your this compound is a solid, recrystallization can be an excellent and often superior method for purification, potentially leading to higher recovery of very pure material compared to column chromatography.[1]

Q4: Are there any "green" or more environmentally friendly methods for this compound synthesis?

Yes, several green chemistry approaches have been developed for this compound synthesis. These include:

  • Solvent-free reactions, such as grinding reactants together (mechanochemistry).[3]

  • Microwave-assisted synthesis, which can significantly reduce reaction times.[3][4][12]

  • The use of green solvents like water, ethanol, or deep eutectic solvents (DES).[3][4][5]

  • Catalyst-free reactions in water.[5]

Q5: I am using a scavenger resin to remove excess aldehyde, but the yield is still low. What could be the problem?

Low yields after using a scavenger could be due to the poor solubility of the this compound product in the reaction solvent.[10] If the product precipitates out of the solution, it may be filtered out along with the scavenger resin. Ensure your product is fully dissolved before the final filtration step, possibly by using a mixture of solvents.[10][11]

Experimental Protocols

Protocol 1: General this compound Synthesis via Knoevenagel Condensation with Scavenger Purification

This protocol is adapted from a method designed to avoid chromatography by using a scavenger to remove excess aldehyde.[1][10][11]

  • Reaction Setup: In a dry vial, combine the benzofuranone (1.0 equiv, e.g., 0.2 mmol) and the desired aldehyde (2.0 equiv, e.g., 0.4 mmol).

  • Add neutral alumina (approximately 0.7 g) followed by dichloromethane (3 mL).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Monitor the reaction by TLC to confirm the consumption of the benzofuranone.

  • Scavenging Step: To the reaction mixture, add isoniazid (2.0 equiv relative to the starting benzofuranone, e.g., 0.4 mmol).

  • Stir for an additional 12 hours at 25 °C. The isoniazid will react with the excess aldehyde to form a hydrazone.

  • Filter the reaction mixture and wash the solid with a suitable solvent mixture (e.g., a 1:1:1 mixture of methanol, ethyl acetate, and acetone) to ensure all the product is collected.[11]

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified this compound.

Protocol 2: this compound Synthesis via Oxidative Cyclization of a 2'-Hydroxychalcone

This protocol uses mercuric(II) acetate for the cyclization step.[1][13] Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate 2'-hydroxyacetophenone (1.0 equiv) and an aromatic aldehyde (1.0 equiv) in ethanol.

    • Add a 40% NaOH solution dropwise and stir the mixture. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water and acidify with 1N HCl.

    • Collect the precipitated 2'-hydroxychalcone by filtration, wash with cold water, and dry.

  • Oxidative Cyclization:

    • Reflux the synthesized 2'-hydroxychalcone (1.0 equiv) with mercuric(II) acetate (Hg(OAc)₂) in pyridine with continuous stirring for approximately 60 minutes.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-cold water and acidify with 1N HCl.

    • The precipitated this compound can be collected by filtration, washed, and purified, typically by recrystallization or chromatography if necessary.

Protocol 3: Microwave-Assisted this compound Synthesis in a Deep Eutectic Solvent (DES)

This protocol offers a green and rapid method for this compound synthesis.[3][4]

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and gently heating until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a microwave-safe reaction vessel, add the benzofuran-3(2H)-one (1.0 equiv, e.g., 1 mmol), the corresponding aldehyde (1.2 equiv, e.g., 1.2 mmol), and the prepared DES (2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 80-100 °C) for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Key Synthetic Pathways Overview

G cluster_0 Knoevenagel Condensation cluster_1 Oxidative Cyclization cluster_2 Palladium-Catalyzed Synthesis benzofuranone Benzofuran-3(2H)-one aurone1 This compound benzofuranone->aurone1 Base/Acid Catalyst aldehyde Aromatic Aldehyde aldehyde->aurone1 chalcone 2'-Hydroxychalcone aurone2 This compound chalcone->aurone2 Hg(OAc)₂ or CuBr₂ iodophenol 2-Iodophenol aurone3 This compound iodophenol->aurone3 Pd Catalyst, CO alkyne Terminal Alkyne alkyne->aurone3

References

Technical Support Center: Overcoming Aurone Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility issues of aurones in biological assays. The inherent hydrophobicity of the aurone scaffold frequently leads to poor aqueous solubility, a significant hurdle that can impact the accuracy, reproducibility, and interpretation of experimental results.[1]

Frequently Asked Questions (FAQs)

Q1: Why are aurones poorly soluble in aqueous solutions?

A1: The core structure of aurones, 3-benzylidene-2-benzofuran-1-one, is a relatively nonpolar and planar aromatic molecule. This hydrophobicity, combined with a limited number of hydrogen bond donors and acceptors, results in low affinity for polar solvents like water and aqueous assay buffers.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay data.

Q2: What is the first step when dissolving a new this compound derivative for a biological assay?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose.[2] From this high-concentration stock (e.g., 10-30 mM), serial dilutions are made into the final aqueous assay medium.

Q3: My this compound derivative precipitates when I dilute the DMSO stock into my cell culture medium or buffer. What's happening?

A3: This is a classic sign that the this compound's solubility limit in the final aqueous medium has been exceeded. Even though DMSO is water-miscible, the rapid change in solvent polarity upon dilution causes the hydrophobic this compound molecules to crash out of solution and aggregate. This is a very common challenge encountered when working with poorly soluble compounds.

Q4: What concentration of DMSO is safe for cell-based assays?

A4: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically at or below 0.5%, with an ideal target of ≤ 0.1% to minimize any confounding solvent effects on the biological system being studied. Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent-induced effects.

Q5: Beyond using DMSO, what are the main strategies to improve this compound solubility?

A5: Broadly, the strategies can be divided into physical and chemical modifications.[1]

  • Physical Modifications: These methods alter the physical properties of the this compound without changing its chemical structure. Key techniques include inclusion complexation with cyclodextrins, creating solid dispersions in hydrophilic polymers, and particle size reduction (nanonization).[1]

  • Chemical Modifications: These strategies involve chemically altering the this compound structure to introduce more polar functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), or amino groups.[1]

Troubleshooting Guides

Issue 1: Compound Precipitates from DMSO Stock Upon Dilution

This is the most frequent issue. The following flowchart provides a step-by-step troubleshooting guide.

G start Precipitation observed in aqueous medium q1 Is the final this compound concentration essential? start->q1 sol1 Reduce final concentration and re-test. q1->sol1 No q2 Can DMSO concentration be slightly increased (e.g., from 0.1% to 0.5%)? q1->q2 Yes sol2 Increase final DMSO % (stay below cell toxicity limit). Include new vehicle control. q2->sol2 Yes adv_sol Utilize Advanced Formulation Strategies q2->adv_sol No sol3 Prepare Cyclodextrin Inclusion Complex adv_sol->sol3 sol4 Prepare Solid Dispersion adv_sol->sol4 sol5 Use Co-solvents (e.g., PEG, ethanol) if assay permits adv_sol->sol5

Caption: Troubleshooting flowchart for this compound precipitation issues.
Issue 2: Low Efficacy or Poor Reproducibility in Bioassays

This can be a hidden consequence of poor solubility, where the actual concentration of the dissolved compound is much lower than the nominal concentration.

  • Possible Cause: Incomplete dissolution of the this compound in the initial DMSO stock or precipitation during the assay incubation.

  • Troubleshooting Steps:

    • Verify Stock Solution: Before making dilutions, ensure your DMSO stock is a clear solution. If necessary, use gentle warming (to 37°C) or brief sonication.

    • Visual Inspection: Always visually inspect the final working solution in the assay plate for any signs of cloudiness or precipitate before adding cells or starting the assay.

    • Consider Solubility Enhancement: If you suspect solubility is limiting the effective concentration, using a solubility enhancement technique like cyclodextrin complexation is highly recommended. These methods can significantly increase the concentration of dissolved this compound.[3][4]

Quantitative Data Summary

The following tables provide illustrative data on the biological activity of some this compound derivatives and the typical solubility enhancement that can be achieved using common formulation strategies.

Table 1: Example IC₅₀ Values of this compound Derivatives Against Breast Cancer Cell Lines.

This compound Derivative Cell Line IC₅₀ (µM) Reference
AU7 MCF-7 52.79 [5][6]
AU3 MCF-7 70.14 [5][6]
AU4 MCF-7 87.85 [5][6]
AU10 MCF-7 99.55 [5][6]
AU5 MCF-7 133.21 [5][6]
(Z)-5,7, 2′-trichloro-aurone MCF-7 23 [7]

| Halogenated this compound (2e) | MCF-7 | 8.16 |[8] |

Table 2: Illustrative Solubility Enhancement for Poorly Soluble Flavonoids (including Aurones). Note: Specific fold-increase is highly dependent on the individual compound and experimental conditions.

Method Typical Carrier/Excipient Aqueous Solubility Enhancement Reference
Inclusion Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) 10 to >1000-fold [1][3][4]
Inclusion Complexation Sulfobutylether-β-cyclodextrin (SBE-β-CD) 10 to >1000-fold [1]
Solid Dispersion Polyvinylpyrrolidone (PVP) 5 to 100-fold [9]
Solid Dispersion Eudragit® E 100 ~50 to 60-fold (for Diclofenac) [9]

| Solid Dispersion | Mannitol | Up to 800-fold (for Clotrimazole) |[9] |

Advanced Solubility Enhancement Strategies

If basic troubleshooting fails, more advanced formulation strategies are required. The diagram below illustrates the main approaches.

G center Solubility Enhancement Strategies for Aurones phys Physical Modifications (No change to chemical structure) center->phys chem Chemical Modifications (Alteration of this compound core) center->chem sub_phys1 Inclusion Complexation phys->sub_phys1 sub_phys2 Solid Dispersions phys->sub_phys2 sub_phys3 Particle Size Reduction (Micronization/Nanonization) phys->sub_phys3 sub_chem1 Introduce Hydrophilic Groups (-OH, -OCH₃) chem->sub_chem1 sub_chem2 Introduce Ionizable Groups (-NH₂, -SO₃H) chem->sub_chem2

Caption: Overview of primary this compound solubility enhancement strategies.[1]

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice for enhancing the solubility of hydrophobic compounds.[1][10] The freeze-drying method generally yields a highly soluble, amorphous powder.[10][11][12]

Objective: To prepare a highly soluble 1:1 molar ratio inclusion complex of an this compound derivative with HP-β-CD.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm membrane filter

  • Freeze-dryer (lyophilizer)

Methodology:

  • Determine Molar Ratio: A 1:1 molar ratio is a common starting point.[11] Calculate the required mass of your this compound and HP-β-CD.

  • Dissolve HP-β-CD: In a suitable flask, dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.

  • Add this compound: To the aqueous solution of HP-β-CD, add the calculated amount of the this compound derivative.

  • Stir Mixture: Seal the flask and stir the mixture at room temperature for 24-48 hours to facilitate complex formation.[1] The solution may become clear as the this compound is encapsulated.

  • Filter: Filter the resulting solution through a 0.45 µm membrane filter to remove any un-complexed this compound aggregates.[11]

  • Freeze: Freeze the filtered solution completely at -80°C.[11]

  • Lyophilize: Lyophilize the frozen solution for at least 24-48 hours until a dry, fluffy powder is obtained.[1][11]

  • Store: Store the resulting powder in a desiccator at room temperature. This powder can now be directly dissolved in aqueous buffers for your assays.

G A 1. Dissolve HP-β-CD in Water B 2. Add this compound (1:1 molar ratio) A->B C 3. Stir for 24-48h at Room Temp B->C D 4. Filter Solution (0.45 µm) C->D E 5. Freeze-Dry (Lyophilize) D->E F Soluble this compound-CD Complex Powder E->F

Caption: Workflow for preparing an this compound-cyclodextrin complex.[1][11]
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation

This method disperses the this compound in an amorphous state within a hydrophilic polymer matrix, which can significantly improve its dissolution rate.[9][13]

Objective: To prepare a solid dispersion of an this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP).

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP) or other suitable polymer (e.g., HPMC, Soluplus®)

  • Suitable organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Select Drug-Polymer Ratio: Start with a range of drug-to-polymer weight ratios (e.g., 1:1, 1:5, 1:10) to find the optimal composition.

  • Dissolve Components: In a round-bottom flask, dissolve both the this compound and the chosen polymer completely in a minimal amount of a suitable organic solvent.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin film or solid mass is formed.

  • Drying: Transfer the solid mass to a vacuum oven and dry for 24 hours to remove any residual solvent.

  • Pulverize and Sieve: Scrape the dried solid dispersion from the flask, gently pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure uniformity.

  • Store: Store the resulting powder in a tightly sealed container with a desiccant. The powder can be used for dissolution studies or reconstituted for assays.

  • Characterization (Optional but Recommended): Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the this compound is in an amorphous state within the polymer matrix.[13]

References

Technical Support Center: Optimizing Reaction Conditions for Aurone Glucosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aurone glucosylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the enzymatic glucosylation of aurones.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in this compound glucosylation reactions?

A1: Low yields in enzymatic this compound glucosylation can stem from several factors. Key areas to investigate include suboptimal reaction conditions such as incorrect temperature or pH, poor solubility of the this compound substrate, enzyme inactivity, and potential inhibition of the glycosyltransferase.

Q2: How does the structure of an this compound affect glucosylation efficiency?

A2: The substitution pattern on the this compound's benzofuranone and benzylidene rings can significantly influence the efficiency of glucosylation. Steric hindrance near the hydroxyl groups can impede the enzyme's access, potentially lowering the reaction rate. Additionally, the electronic properties of the substituents can affect the reactivity of the hydroxyl groups.

Q3: What is the optimal molar ratio of UDP-glucose to the this compound acceptor?

A3: The optimal molar ratio of the sugar donor (UDP-glucose) to the this compound acceptor can vary depending on the specific enzyme and substrates used. It is crucial to optimize this ratio to ensure efficient use of the often-expensive UDP-glucose. A common starting point is a slight excess of UDP-glucose.

Q4: Can the glycosyltransferase enzyme be inhibited by the product or substrate?

A4: Yes, product inhibition by the formed this compound glucoside or the UDP byproduct can occur.[1] High concentrations of the this compound substrate can also sometimes lead to substrate inhibition. If inhibition is suspected, strategies such as the gradual addition of the substrate (fed-batch approach) or in situ product removal should be considered.

Q5: What are common side products in this compound glucosylation, and how can they be minimized?

A5: Common side reactions can include the formation of undesired isomers if the glycosyltransferase lacks strict regioselectivity. The enzyme might attach the glucose moiety to different hydroxyl groups on the this compound. To minimize this, screening for a more specific enzyme or modifying the reaction conditions to favor the desired product is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Enzyme Inactivity: The glycosyltransferase may have lost activity due to improper storage or handling.1. Verify Enzyme Activity: Perform a control reaction with a known, reliable substrate for your enzyme. 2. Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[1]
Suboptimal pH or Temperature: The reaction conditions are not within the optimal range for the enzyme.1. Optimize pH: Test a range of pH values to find the optimum for your specific glycosyltransferase. For example, the this compound glycosyltransferase OsUGT1 shows optimal activity at pH 8.0. 2. Optimize Temperature: Determine the optimal temperature for the reaction. OsUGT1, for instance, has an optimal temperature of 50°C.[2]
Poor Substrate Solubility: The this compound substrate is not sufficiently dissolved in the aqueous reaction buffer.1. Use Co-solvents: Add a small amount of a water-miscible organic solvent like DMSO or methanol to improve solubility. Be cautious, as high concentrations can denature the enzyme. 2. Fed-Batch Addition: Gradually add the this compound substrate to the reaction mixture to maintain a low, soluble concentration.
Presence of Inhibitors: Impurities in the this compound substrate or other reaction components may be inhibiting the enzyme.1. Purify Substrate: Ensure the this compound substrate is of high purity. 2. Check Reagents: Verify the purity of all other reaction components, including buffers and cofactors.
Multiple Products (Poor Regioselectivity) Enzyme Specificity: The glycosyltransferase may be capable of adding glucose to multiple hydroxyl groups on the this compound.1. Screen Different Enzymes: Test other glycosyltransferases that may have higher regioselectivity for your specific this compound. 2. Modify Reaction Conditions: Altering the pH, temperature, or reaction time may influence the regioselectivity of the enzyme.
Product Degradation Instability of this compound Glucoside: The product may be unstable under the reaction or workup conditions.1. Analyze Time Course: Monitor the reaction over time to see if the product forms and then degrades. 2. Modify Workup: Adjust the purification strategy to minimize exposure to harsh conditions (e.g., extreme pH or high temperatures).
Difficulty in Product Purification Similar Polarity of Product and Substrate: The this compound glucoside and the unreacted this compound may have similar chromatographic behavior.1. Optimize Chromatography: Develop a more effective HPLC or column chromatography method. This may involve trying different solvent systems or stationary phases. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[3]

Data Presentation

Table 1: Optimal Reaction Conditions for this compound Glycosyltransferase (OsUGT1) from Ornithogalum saundersiae

ParameterOptimal ConditionNotes
pH 8.0Activity is maintained within a pH range of 7.0-9.0.
Temperature 50°CThe enzyme shows activity over a broad range (0-70°C), but it drops markedly above 50°C.[2]
Sugar Donor Specificity UDP-glucoseOnly UDP-glucose was an effective sugar donor among those tested (UDP-Glc, UDP-GlcNAc, UDP-Xyl, and UDP-Ara).[4]
Metal Ion Effect (1 mM) Mg²⁺Slightly stimulating effect on glucosylation activity.

Experimental Protocols

Protocol 1: Enzymatic Glucosylation of an this compound

This protocol provides a general procedure for the enzymatic glucosylation of an this compound using a purified glycosyltransferase.

Materials:

  • This compound substrate

  • UDP-glucose (sugar donor)

  • Purified glycosyltransferase

  • Reaction buffer (e.g., 20 mM Phosphate Buffer Solution, pH 8.0)

  • Methanol (for quenching the reaction)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 1 mM this compound substrate (dissolved in a minimal amount of DMSO if necessary)

    • 1 mM UDP-glucose

    • Appropriate amount of purified glycosyltransferase

    • Reaction buffer to a final volume of 100 µL

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

  • Protein Precipitation: Centrifuge the mixture to precipitate the enzyme.

  • Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the this compound substrate and the glucosylated product.

Protocol 2: HPLC Analysis of this compound Glucosylation

This protocol outlines a general method for the analysis of this compound glucosylation reactions using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a PDA or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

A typical gradient might be:

Time (min)% Solvent A% Solvent B
0955
25595
30595
35955
40955

Detection:

  • Monitor at a wavelength appropriate for the specific this compound and its glucoside (e.g., around 360-400 nm).

Quantification:

  • Create a standard curve using a purified sample of the this compound glucoside to quantify the product yield.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Reaction Mixture Prepare Reaction Mixture Incubation Incubation Prepare Reaction Mixture->Incubation This compound Substrate This compound Substrate This compound Substrate->Prepare Reaction Mixture UDP-Glucose UDP-Glucose UDP-Glucose->Prepare Reaction Mixture Glycosyltransferase Glycosyltransferase Glycosyltransferase->Prepare Reaction Mixture Buffer Buffer Buffer->Prepare Reaction Mixture Quench Reaction Quench Reaction Incubation->Quench Reaction HPLC Analysis HPLC Analysis Quench Reaction->HPLC Analysis Purification Purification HPLC Analysis->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for this compound glucosylation.

Troubleshooting_Workflow start Low/No Product check_enzyme Enzyme Active? start->check_enzyme check_conditions Conditions Optimal? check_enzyme->check_conditions Yes solution_enzyme Replace Enzyme/ Check Storage check_enzyme->solution_enzyme No check_solubility Substrate Soluble? check_conditions->check_solubility Yes solution_conditions Optimize pH/ Temperature check_conditions->solution_conditions No check_inhibitors Inhibitors Present? check_solubility->check_inhibitors Yes solution_solubility Use Co-solvent/ Fed-batch check_solubility->solution_solubility No solution_inhibitors Purify Substrate/ Reagents check_inhibitors->solution_inhibitors Yes end_node Yield Improved check_inhibitors->end_node No solution_enzyme->end_node solution_conditions->end_node solution_solubility->end_node solution_inhibitors->end_node

Caption: Troubleshooting workflow for low yield in this compound glucosylation.

References

Troubleshooting low bioactivity in synthetic aurone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low bioactivity in synthetic aurone derivatives.

Troubleshooting Guide: Low Bioactivity

Low bioactivity in newly synthesized this compound derivatives can be a significant hurdle. This guide provides a systematic approach to troubleshooting common issues.

Q1: My synthetic this compound derivative shows significantly lower bioactivity than expected based on literature reports for similar compounds. What are the potential causes?

A: Several factors during the synthesis and purification process can lead to low bioactivity. The primary culprits are often related to structural inaccuracies, impurities, or degradation of the final compound.

  • Incorrect Stereochemistry: Most naturally occurring and biologically active aurones are in the more stable (Z)-configuration.[1] The synthetic route you've chosen might yield a mixture of (Z) and (E) isomers, or predominantly the less active (E) isomer.

  • Presence of Impurities: Residual starting materials, reagents, or byproducts from side reactions can interfere with biological assays, leading to inaccurate readings or inhibition of the desired activity. For example, in the oxidative cyclization of 2'-hydroxychalcones, incomplete cyclization can leave residual chalcone, which may have different or lower bioactivity.[1]

  • Compound Degradation: Aurones, like many polyphenolic compounds, can be susceptible to degradation, especially if they have free hydroxyl groups that can oxidize.[2] Improper storage or handling can lead to a loss of potency.

  • Poor Solubility: The low aqueous solubility of many this compound derivatives can lead to precipitation in bioassay media, reducing the effective concentration of the compound that interacts with the biological target.

Q2: How can I confirm the stereochemistry of my synthesized this compound?

A: Spectroscopic methods are essential for determining the stereochemistry.

  • ¹H NMR Spectroscopy: The chemical shift of the vinylic proton is a key indicator. In the (Z)-isomer, this proton is typically found at a different chemical shift compared to the (E)-isomer.

  • X-ray Crystallography: If you can obtain a suitable crystal, X-ray crystallography provides unambiguous confirmation of the stereoisomer.

Q3: What are common side reactions in this compound synthesis that could lead to bioactive impurities?

A: The specific side reactions depend on the synthetic route.

  • Knoevenagel Condensation: Incomplete condensation can leave unreacted benzofuranone and aldehyde.[3] Depending on the reaction conditions, self-condensation of the benzofuranone can also occur.

  • Oxidative Cyclization of 2'-hydroxychalcones: A common side reaction is the formation of flavones, which are structural isomers of aurones.[1] The choice of oxidizing agent can influence the ratio of this compound to flavone. For instance, reagents like Hg(OAc)₂ tend to favor this compound formation, while others might promote flavone synthesis.[1][2]

Q4: My compound is pure, and the stereochemistry is correct, but the bioactivity is still low. What else can I investigate?

A: Consider the structure-activity relationship (SAR) for your target.

  • Substitution Patterns: The position and nature of substituents on both the benzofuranone ring (A-ring) and the benzylidene ring (B-ring) are critical for bioactivity.[2] For example, studies have shown that hydroxyl or methoxy groups at specific positions can significantly enhance or diminish activity.[2][4] A halogen or an amino group at position 4 or 6 of the benzofuranone ring has been shown to be important for antimalarial activity.[2]

  • Bioavailability and Cell Permeability: The compound may not be effectively reaching its intracellular target. Poor membrane permeability can be a reason for low activity in cell-based assays. Aminomethylation of flavonoids has been shown in some cases to improve solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q5: What is the most common synthetic route for aurones, and what are its advantages and disadvantages?

A: The two most common methods are the Knoevenagel condensation of a benzofuran-3(2H)-one with an aromatic aldehyde and the oxidative cyclization of a 2'-hydroxychalcone.[1][5]

  • Knoevenagel Condensation:

    • Advantages: Generally straightforward, often proceeds with good yields, and allows for easy variation of the B-ring by changing the aldehyde.[3]

    • Disadvantages: Requires the synthesis of the benzofuran-3(2H)-one precursor, which can sometimes be challenging.

  • Oxidative Cyclization of 2'-hydroxychalcones:

    • Advantages: Starts from readily available acetophenones and benzaldehydes to form the chalcone precursor.[6]

    • Disadvantages: Can be prone to the formation of flavone byproducts.[1] Some traditional methods use toxic heavy metal reagents like mercury(II) acetate, although greener alternatives are being developed.[1][2]

Q6: How does the substitution pattern on the this compound scaffold generally affect bioactivity?

A: While the specific effects are target-dependent, some general trends have been observed:

  • Hydroxyl Groups: The presence and position of hydroxyl groups are often crucial for antioxidant and enzyme inhibitory activities.[2]

  • Methoxy Groups: Methoxylation can influence lipophilicity and metabolic stability, which can impact cell permeability and overall bioactivity.[4]

  • Halogens: Introduction of halogens like chlorine or bromine can enhance anticancer and antimicrobial activities.

  • Nitrogen-containing groups: Adding amino or acetamido groups can significantly boost antimicrobial properties.[7][8]

Q7: Are there any "green" or more environmentally friendly methods for this compound synthesis?

A: Yes, research is ongoing to develop more sustainable synthetic protocols. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for both Knoevenagel condensation and oxidative cyclization reactions.[9][10] The use of deep eutectic solvents (DES) as both catalyst and solvent is another promising green alternative.[11]

Quantitative Data Summary

The following tables summarize the bioactivity of selected this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8eAGS (gastric adenocarcinoma)6.5 ± 0.024[12]
8fAGS (gastric adenocarcinoma)6.6 ± 0.035[12]
2eMCF-7 (breast cancer)8.157 ± 0.713[13]
Azathis compound derivative4T1 (breast cancer)0.3[13]
AU7MCF-7 (breast cancer)52.79[14][15]
AU3MCF-7 (breast cancer)70.14[14][15]
Azathis compound 4MES-SA/Dx5 (uterine sarcoma, resistant)0.8 ± 0.1[16]
Azathis compound 5MES-SA/Dx5 (uterine sarcoma, resistant)0.9 ± 0.1[16]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µM)Reference
10Bacillus subtilis3.12[7]
20Bacillus anthracis3.12[7]
10Staphylococcus aureus12.5[7]
20Clostridium difficile3.12[7]
A5S. aureus15.625[5]
D2S. aureus15.625[5]
B4S. aureus62.5[17]
C6S. aureus62.5[17]

Table 3: Anti-inflammatory and Antioxidant Activity of this compound Derivatives

Compound IDActivityIC50Reference
(Z)-6-hydroxy-4-methoxy-5,7-dimethylthis compoundPGE₂ inhibition6.12 nmol·L⁻¹[18]
DM-ACarrageenan-induced paw edema (% inhibition)60.89% at 20 mg/kg[19]
6-acetylthis compound derivativeHUVEC cell inhibition0.23 mM[4]
5-bromothis compound derivativeK562 cell line0.37 mM[4]

Experimental Protocols

Protocol 1: General Synthesis of Aurones via Knoevenagel Condensation

This protocol is a general method for the condensation of a benzofuran-3(2H)-one with an aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve the benzofuran-3(2H)-one (1 equivalent) and the desired aromatic aldehyde (1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure this compound.

Protocol 2: General Synthesis of Aurones via Oxidative Cyclization of 2'-Hydroxychalcones

This protocol describes the synthesis of a 2'-hydroxychalcone followed by its cyclization to an this compound.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 2-hydroxyacetophenone (1 equivalent) and the corresponding benzaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise and stir the mixture at room temperature until TLC indicates the consumption of the starting materials.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the 2'-hydroxychalcone.

    • Filter the solid, wash it with cold water, and dry it.

  • Oxidative Cyclization:

    • Dissolve the 2'-hydroxychalcone (1 equivalent) in a suitable solvent like pyridine or DMSO.[2]

    • Add the oxidizing agent, such as mercury(II) acetate (Hg(OAc)₂) or copper(II) bromide (CuBr₂), to the solution.[2]

    • Reflux the mixture for the time indicated by TLC for complete conversion.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the crude this compound.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the product by column chromatography or recrystallization.

Visualizations

G Troubleshooting Low Bioactivity in Synthetic Aurones start Low Bioactivity Observed check_purity Check Purity (NMR, LC-MS) start->check_purity check_structure Confirm Structure & Stereochemistry (NMR, X-ray) check_purity->check_structure Yes impure Impure check_purity->impure No check_solubility Assess Solubility in Assay Buffer check_structure->check_solubility Yes wrong_structure Incorrect Structure / Stereoisomer check_structure->wrong_structure No review_sar Review Structure-Activity Relationship (SAR) check_solubility->review_sar Yes insoluble Insoluble check_solubility->insoluble No poor_sar Suboptimal SAR review_sar->poor_sar No bioactive Bioactivity Confirmed review_sar->bioactive Yes purify Re-purify (Column Chromatography, Recrystallization) impure->purify purify->check_purity resynthesize Re-synthesize with Modified Protocol wrong_structure->resynthesize resynthesize->start modify_assay Modify Assay Conditions (e.g., add co-solvent) insoluble->modify_assay modify_assay->start redesign Redesign and Synthesize New Derivatives poor_sar->redesign redesign->start

Caption: A troubleshooting workflow for addressing low bioactivity.

G General Experimental Workflow for this compound Synthesis and Bioactivity Screening synthesis Synthesis of this compound Derivatives (e.g., Knoevenagel Condensation) purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bio_screening In Vitro Bioactivity Screening characterization->bio_screening anticancer Anticancer Assays (e.g., MTT) bio_screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) bio_screening->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) bio_screening->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) bio_screening->anti_inflammatory data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Workflow for this compound synthesis and screening.

G This compound Modulation of the NF-κB Signaling Pathway This compound This compound Derivative ikk IKK Complex This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_complex NF-κB (p65/p50) ikb->nfkb_complex Inhibits nfkb_active Active NF-κB nfkb_complex->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: this compound inhibition of the NF-κB pathway.

G This compound Modulation of the Nrf2 Signaling Pathway This compound This compound Derivative keap1 Keap1 This compound->keap1 Modulates nrf2 Nrf2 keap1->nrf2 Promotes Degradation nrf2_active Active Nrf2 nrf2->nrf2_active Dissociates from Keap1 nucleus Nucleus nrf2_active->nucleus Translocates are Antioxidant Response Element (ARE) nucleus->are gene_expression Cytoprotective Gene Expression are->gene_expression Induces

Caption: this compound activation of the Nrf2 pathway.

References

Stability of aurone compounds under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of aurone compounds under various pH conditions. Find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound compounds across different pH ranges?

This compound compounds, a subclass of flavonoids, generally exhibit moderate stability.[1][2] However, their stability is significantly influenced by the pH of the solution.[3] The core benzofuranone structure can be susceptible to degradation under strongly acidic or alkaline conditions. The (Z)-isomer is typically the most thermodynamically stable form found in nature.[4] The specific substitution pattern on the A and B rings of the this compound scaffold will ultimately dictate its stability at a given pH.

Q2: How does pH affect the color and UV-Vis spectrum of an this compound solution?

The vibrant yellow color of aurones is due to their chromophore system, which absorbs light in the 390–430 nm range.[5] This system is sensitive to pH changes, particularly in alkaline conditions. At an alkaline pH, hydroxyl groups on the this compound scaffold can deprotonate, leading to a change in the electronic delocalization of the molecule.[5] This bathochromic shift (shift to a longer wavelength) can result in a visible color change, often to a deeper yellow or orange-red hue.[5] When performing UV-Vis spectroscopy, it is crucial to use buffered solutions to ensure reproducible spectral data.

Q3: What are the likely degradation pathways for aurones under harsh pH conditions?

While specific degradation pathways for all aurones are not extensively detailed, based on the chemistry of related flavonoid and heterocyclic compounds, the following are potential degradation routes:

  • Alkaline Hydrolysis: Under strong alkaline conditions (pH > 9), the ester-like lactone ring of the benzofuranone core can be susceptible to hydrolytic cleavage. This would break open the five-membered ring, leading to a complete loss of the this compound structure and its characteristic properties. This is a common degradation pathway for other compounds in alkaline conditions.[6]

  • Acid-Catalyzed Hydrolysis: In strongly acidic environments, acid-catalyzed hydrolysis of the lactone ring can also occur, similar to the mechanism for ester hydrolysis.[7]

  • Oxidation: The poly-hydroxylated nature of many aurones makes them effective antioxidants, but also susceptible to oxidation, which can be pH-dependent.[5] The presence of oxygen and certain metal ions can accelerate this process.

  • (E/Z) Isomerization: The exocyclic double bond of aurones allows for geometric isomers.[4] While the (Z)-isomer is generally more stable, exposure to energy (like UV light) or certain chemical conditions could potentially lead to isomerization to the less stable (E)-isomer, which may have different properties and stability. The pH can influence the equilibrium between isomers in some molecules.[8]

Q4: I'm observing a rapid color change in my this compound solution after adjusting the pH to > 8. Is this degradation?

Not necessarily. A color change in alkaline pH is often due to the deprotonation of phenolic hydroxyl groups, which alters the molecule's electronic structure and, consequently, its light absorption properties.[5] This is typically a reversible process if the pH is carefully readjusted back to neutral or acidic. However, prolonged exposure to high pH can lead to irreversible chemical degradation, such as hydrolysis of the benzofuranone ring.[6] It is advisable to perform an analytical check (e.g., via HPLC) to confirm the compound's integrity.

Q5: How does pH affect the metal chelating properties of aurones?

Aurones, like other flavonoids, can act as chelating agents for metal ions.[1] This activity is highly dependent on pH. The hydroxyl groups on the this compound scaffold are the primary sites for metal binding. At lower pH, these groups are protonated, and the chelating ability is reduced due to competition from protons (H+).[9][10] As the pH increases, these groups deprotonate, becoming more available to coordinate with metal ions, thus enhancing chelation. However, at very high pH, metal ions may precipitate as hydroxides, which can interfere with chelation.[9]

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC chromatogram after storing an this compound solution in a basic buffer.

  • Probable Cause: The appearance of new peaks strongly suggests that the this compound has degraded. Alkaline conditions can promote hydrolysis or oxidation, leading to the formation of one or more degradation products.[11]

  • Solution:

    • Confirm Degradation: Re-run the sample and compare it to a freshly prepared standard. Use a stability-indicating HPLC method that can separate the parent this compound from potential degradation products.[12]

    • Identify Degradants: If possible, use techniques like LC-MS to identify the mass of the new peaks, which can help elucidate the degradation pathway.[11]

    • Optimize Storage: Determine the optimal pH for storage by conducting a short-term stability study. For long-term storage, consider keeping the this compound as a solid or in a non-aqueous solvent, and prepare aqueous solutions fresh before use. Generally, slightly acidic to neutral pH (pH 5-7) is preferable for the stability of many flavonoids.

Issue 2: My this compound compound shows reduced biological activity after being formulated in a vehicle with a high pH.

  • Probable Cause: The loss of activity is likely due to the chemical degradation of the this compound's core structure at high pH. The structural integrity of the benzofuranone ring and the specific substitution pattern are often crucial for biological activity.[5]

  • Solution:

    • Perform Forced Degradation Study: Conduct a systematic study by exposing the this compound to different pH values for a defined period and then test the biological activity of each sample.

    • Correlate with Chemical Analysis: Simultaneously analyze the samples from the forced degradation study using a validated analytical method like HPLC.[13] This will correlate the loss of the parent compound and the appearance of degradants with the observed loss in activity.

    • Reformulate: Adjust the pH of the formulation to a range where the this compound is stable. If the final application requires a high pH, consider using formulation strategies like microencapsulation to protect the compound.

Experimental Protocols

Protocol: pH Stability Assessment of an this compound Compound Using HPLC

This protocol outlines a forced degradation study to evaluate the stability of an this compound compound across a range of pH values.

  • Materials & Reagents:

    • This compound compound

    • HPLC-grade acetonitrile and water

    • Buffers: 0.1 M Citrate buffer (pH 3), 0.1 M Phosphate buffer (pH 7), 0.1 M Borate buffer (pH 9)

    • Acids/Bases for stress testing: 0.1 M HCl (approx. pH 1), 0.1 M NaOH (approx. pH 13)

    • Validated stability-indicating HPLC method

  • Sample Preparation:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For each pH condition, dilute the stock solution with the respective buffer (or acid/base solution) to a final concentration of 50 µg/mL. Ensure the organic solvent from the stock solution is less than 5% of the final volume to minimize its effect on pH.

    • Prepare a control sample (T=0) by diluting the stock solution in the mobile phase or a neutral buffer and inject it immediately.

  • Stress Conditions:

    • Incubate the prepared samples at a controlled temperature (e.g., 40°C) in sealed vials protected from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.

    • Analyze all samples by HPLC.

  • Data Analysis:

    • Calculate the percentage of the this compound remaining at each time point relative to the T=0 control.

    • Plot the percentage of this compound remaining versus time for each pH condition.

    • Record the peak areas of any degradation products that appear.

Data Presentation

Table 1: Expected Stability Trends of Aurones under Different pH Conditions

pH RangeConditionExpected StabilityPotential Chemical Changes
1-3 AcidicPotentially unstable with prolonged exposure.[11]Acid-catalyzed hydrolysis of the benzofuranone ring.
4-6 Weakly AcidicGenerally considered the most stable range for many flavonoids.Minimal degradation expected. Protonation of hydroxyl groups.
7 NeutralGenerally stable, but can be susceptible to oxidation.Slow oxidation may occur depending on structure and oxygen presence.
8-10 AlkalineUnstable; degradation rate increases with pH.[5][6]Deprotonation of hydroxyls (color change), hydrolysis of the ring.
>11 Strongly AlkalineHighly unstable; rapid degradation expected.[6]Fast hydrolysis of the benzofuranone ring, potential for further reactions.

Table 2: Template for Reporting Quantitative pH Stability Data

Time (hours)% this compound Remaining (pH 1)% Degradation Product A (pH 1)% this compound Remaining (pH 7)% Degradation Product B (pH 7)% this compound Remaining (pH 13)% Degradation Product C (pH 13)
0100010001000
2
4
8
24
48

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis stock 1. Prepare this compound Stock Solution (1 mg/mL) dilute 2. Dilute Stock into pH Buffers (1, 3, 7, 9, 13) stock->dilute incubate 4. Incubate Samples at 40°C dilute->incubate t0 3. Prepare T=0 Control hplc 7. Analyze by HPLC t0->hplc sampling 5. Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling neutralize 6. Neutralize Acid/Base Samples sampling->neutralize neutralize->hplc data 8. Calculate % Remaining & Plot Data hplc->data

Caption: Experimental workflow for assessing this compound stability at different pH values.

G cluster_acid Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 8) This compound This compound (Z-isomer, Protonated OH) Acid_Product Hydrolysis Product (Ring Opening) This compound->Acid_Product Strong Acid (H⁺) + H₂O, Heat Deprotonated Deprotonated this compound (Reversible Color Change) This compound->Deprotonated Base (OH⁻) Alkali_Product Hydrolysis Product (Ring Opening) This compound->Alkali_Product Strong Base (OH⁻) + Heat Deprotonated->this compound Acid (H⁺) Deprotonated->Alkali_Product Prolonged Exposure

Caption: Potential transformations of aurones under acidic and alkaline conditions.

References

Technical Support Center: Aurone Extraction and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of aurones during extraction and subsequent handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of aurones during extraction?

A1: Aurone degradation during extraction is primarily influenced by a combination of factors, including:

  • pH: Aurones are susceptible to degradation in both acidic and particularly alkaline conditions, which can lead to hydrolysis and rearrangement of the molecular structure.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, leading to lower yields.

  • Light: Exposure to UV light can cause photodegradation of the this compound structure.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the phenolic hydroxyl groups on the this compound scaffold.

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases and peroxidases, released during tissue homogenization can degrade aurones.

Q2: What are the visible signs of this compound degradation?

A2: Aurones are known for their characteristic bright yellow color. A noticeable fading or change in the color of the extract from a vibrant yellow to a brownish hue can be an indicator of degradation. Chromatographic analysis (e.g., HPLC) will show a decrease in the peak area of the target this compound and the appearance of new peaks corresponding to degradation products.

Q3: Which solvents are recommended for this compound extraction to minimize degradation?

A3: The choice of solvent is critical for both extraction efficiency and stability.

  • Methanol and Ethanol: These are commonly used solvents for flavonoid extraction. An aqueous methanol solution (e.g., 80% methanol) has been shown to be effective for extracting aurones from plant material.[1][2][3]

  • Acetone: Aqueous acetone is also an effective solvent for extracting flavonoids.

  • Acidification: The addition of a small amount of a weak acid, such as formic acid or acetic acid, to the extraction solvent can help to improve the stability of flavonoids by maintaining a lower pH.

It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q4: How can I prevent enzymatic degradation of aurones during extraction?

A4: To minimize enzymatic degradation, consider the following strategies:

  • Blanching: Briefly heating the plant material in boiling water or steam before extraction can deactivate enzymes like polyphenol oxidase.

  • Low Temperatures: Performing the extraction at low temperatures (e.g., 4°C) can significantly reduce the activity of degradative enzymes.

  • Chelating Agents: The addition of chelating agents like EDTA can inhibit metalloenzymes that may contribute to degradation.

  • Immediate Processing: Process the plant material as quickly as possible after harvesting and grinding to minimize the time for enzymatic reactions to occur.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of aurones in the final extract. Inefficient extraction method.- Optimize solvent polarity (e.g., try different ratios of methanol/water or ethanol/water).- Increase the surface area of the plant material by grinding it to a fine powder.- Optimize extraction time and temperature; prolonged extraction at high temperatures can lead to degradation.
Degradation during extraction.- Conduct extraction at a lower temperature.- Protect the extraction mixture from light by using amber glassware or covering the setup with aluminum foil.- Add an antioxidant (e.g., ascorbic acid) to the extraction solvent.- Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Poor quality of starting plant material.- Ensure the plant material was harvested at the optimal time and properly dried and stored.
Extract color changes from yellow to brown. Oxidation of aurones.- Use degassed solvents.- Work under an inert atmosphere.- Add antioxidants to the extraction solvent.
Alkaline pH.- Ensure the extraction solvent is neutral or slightly acidic.
Appearance of unexpected peaks in HPLC chromatogram. Degradation of aurones.- Analyze the sample immediately after extraction.- Store extracts at low temperatures (-20°C or -80°C) and in the dark.- Check the pH of the sample and mobile phase.- Use HPLC-MS to identify the degradation products.[4]

Quantitative Data on Flavonoid Stability

While specific quantitative data on the degradation kinetics of aurones is limited in the literature, data from other flavonoid classes can provide valuable insights. The stability of flavonoids is highly dependent on their structure, particularly the number and position of hydroxyl groups.

Parameter Effect on Stability Quantitative Insights (from general flavonoid studies)
Temperature Higher temperatures generally decrease stability.The degradation of anthocyanins, for example, follows first-order kinetics, with the rate constant increasing significantly with temperature. Half-life can decrease from hours to minutes as the temperature rises from 60°C to 100°C.[5][6]
pH Stability is generally highest in acidic conditions (pH 3-5) and decreases significantly in neutral to alkaline conditions.For some flavonoids, degradation is rapid in alkaline solutions.[7]
Solvent The polarity and hydrogen-bonding capacity of the solvent can influence stability.The stability of some flavonoids has been observed to be higher in alcoholic solutions compared to purely aqueous solutions.
Structural Features A higher number of hydroxyl groups can increase susceptibility to oxidation. Glycosylation can sometimes improve stability compared to the aglycone form.Myricetin, with six hydroxyl groups, has been shown to be less stable than flavonoids with fewer hydroxyl groups during certain extraction methods.

Experimental Protocols

Protocol 1: Extraction of Aurones from Coreopsis lanceolata Flowers

This protocol is adapted from a published method for the extraction of leptosidin and leptosin from Coreopsis lanceolata flowers.[1][2][3]

1. Materials and Reagents:

  • Dried and powdered Coreopsis lanceolata flowers

  • 80% Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Butanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Chromatography columns (e.g., silica gel, Sephadex LH-20)

  • HPLC system with a C18 column and a photodiode array (PDA) detector

2. Extraction Procedure:

  • Macerate the dried, powdered flowers in 80% aqueous methanol at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Stir the mixture for 24 hours in the dark to prevent photodegradation.

  • Filter the mixture and collect the supernatant.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Suspend the concentrated extract in water.

3. Fractionation:

  • Perform liquid-liquid partitioning of the aqueous extract successively with ethyl acetate and n-butanol.

  • Collect the ethyl acetate and n-butanol fractions. These fractions are likely to contain the aurones.

  • Concentrate the active fractions to dryness under reduced pressure.

4. Purification:

  • Subject the dried fractions to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

5. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Monitor at 360 nm, a characteristic absorption wavelength for aurones.[1]

  • Identification: Compare retention times and UV-Vis spectra with authentic standards of leptosidin and leptosin.

Visualizations

experimental_workflow start Dried & Powdered Coreopsis Flowers extraction Maceration with 80% Methanol (24h, RT, dark) start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation (≤ 40°C) filtration->concentration1 suspension Suspend in Water concentration1->suspension partitioning Liquid-Liquid Partitioning (Ethyl Acetate & n-Butanol) suspension->partitioning fraction_collection Collect Organic Fractions partitioning->fraction_collection concentration2 Concentrate Fractions fraction_collection->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc HPLC Analysis (C18, PDA detector) sephadex->hplc end Purified Aurones hplc->end

Caption: Workflow for the extraction and purification of aurones.

degradation_pathways This compound This compound Structure Intact this compound hydrolysis Hydrolysis (Acidic/Alkaline Conditions) This compound->hydrolysis Ring Opening oxidation Oxidation (O₂, Light, Metal Ions) This compound->oxidation Hydroxyl Group Modification degradation_products Degradation Products e.g., Chalcones, Benzoic Acid Derivatives hydrolysis->degradation_products oxidation->degradation_products

Caption: Potential degradation pathways for aurones.

References

Technical Support Center: Refinement of Aurone Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of aurones by column chromatography.

Troubleshooting Guides

This section is designed to help you diagnose and solve common problems encountered during the column chromatography of aurones.

Problem 1: Poor or No Separation of Aurone from Impurities

Symptoms:

  • Fractions collected from the column contain a mixture of your target this compound and impurities, as seen on TLC.

  • The Rf values of the this compound and impurities are too close on the TLC plate.

  • The colored band of the this compound is broad and overlaps with other bands on the column.

Possible Cause Solution
Inappropriate Solvent System The polarity of the mobile phase is either too high (eluting everything quickly) or too low (compounds are not moving). The selectivity of the solvent system is poor for the specific compounds.
Optimization: 1. Develop a proper solvent system using Thin Layer Chromatography (TLC) first. The ideal solvent system should provide a good separation of spots and move the target this compound to an Rf value of approximately 0.25-0.35 for flash chromatography.[1][2] 2. Test different solvent combinations. Common systems for aurones on silica gel include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[3][4][5] 3. Use a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This helps to first elute non-polar impurities and then your this compound, followed by more polar impurities.
Column Overloading Too much crude sample has been loaded onto the column for its size, exceeding its separation capacity.
Optimization: 1. Reduce the sample load. As a general rule, use a silica gel weight that is 20-50 times the weight of your crude sample.[6] 2. Increase the column diameter. A wider column provides more surface area for separation.
Poor Column Packing The stationary phase (silica gel) is not packed uniformly, leading to cracks, channels, or air bubbles.[7] This causes the solvent to flow unevenly, resulting in band broadening and poor separation.
Optimization: 1. Ensure uniform packing. Use either the "wet slurry" or "dry packing" method to pack the column. Tap the column gently during packing to settle the silica and remove air pockets.[2] 2. Never let the column run dry. The solvent level should always be kept above the top of the stationary phase to prevent cracks from forming.[7]
Sample Applied in Too Much or Too Polar Solvent Dissolving the sample in a large volume of solvent, or a solvent that is significantly more polar than the mobile phase, will cause it to spread out and begin eluting before the mobile phase can properly interact with it.[8]
Optimization: 1. Use minimal solvent. Dissolve the crude sample in the absolute minimum amount of a solvent that will fully dissolve it.[2] 2. Use the "dry loading" technique. If the sample is not soluble in the mobile phase, or requires a very polar solvent for dissolution, it is best to pre-adsorb it onto a small amount of silica gel. The solvent is then evaporated, and the resulting dry powder is loaded onto the top of the column.[9]

Problem 2: this compound is Not Eluting from the Column

Symptoms:

  • The yellow band of the this compound is visible at the top of the column but does not move down, even after passing a large volume of mobile phase.

  • TLC analysis of the collected fractions shows no sign of the product.

Possible Cause Solution
Mobile Phase Polarity is Too Low The solvent system is not strong enough to displace the polar this compound from the polar silica gel stationary phase.
Optimization: 1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using dichloromethane, start adding a small percentage of methanol (e.g., 1-5%).[2][3]
Compound Decomposition on Silica Silica gel is slightly acidic and can cause degradation of sensitive compounds.[6] The this compound may be decomposing upon interaction with the stationary phase.
Optimization: 1. Test for stability. Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound may be unstable on silica.[7] 2. Deactivate the silica gel. Add a small amount of a base like triethylamine (~1%) to the mobile phase to neutralize the acidic sites on the silica gel.[5] 3. Use a different stationary phase. Consider using neutral alumina as an alternative to silica gel.[6][10]
Compound is Insoluble in the Mobile Phase The this compound may have precipitated at the top of the column because it is not soluble in the eluent.
Optimization: 1. Modify the solvent system. Try a different mobile phase in which the this compound is soluble, as determined by preliminary solubility tests.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this compound purification? A1: The most common stationary phase for normal-phase column chromatography of aurones is silica gel (SiO2).[6][10][11] Silica gel 60 with a particle size of 230-400 mesh is typically used for flash chromatography.[11] For particularly acid-sensitive aurones, neutral alumina can be a suitable alternative.[6][7] For reversed-phase HPLC, a C18-bonded silica column is standard.[12]

Q2: How do I choose the right mobile phase (solvent system)? A2: The best method for choosing a solvent system is to perform preliminary analysis using Thin Layer Chromatography (TLC) .[1][4]

  • Goal: Find a solvent mixture that separates your this compound from its impurities and gives the this compound an Rf value between 0.25 and 0.35.[1] An Rf in this range generally ensures good separation and a reasonable elution time on a column.

  • Common Solvents: Start with a binary mixture of a non-polar solvent and a polar solvent. Common choices for flavonoids like aurones are:

    • Hexane / Ethyl Acetate

    • Dichloromethane / Methanol[2][3]

  • Procedure: Start with a low-polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3) until you achieve the desired Rf value.

Q3: What are the common impurities in this compound synthesis that I need to remove? A3: Common impurities include unreacted starting materials (benzofuranones and aldehydes), residual catalysts, and by-products from side reactions.[7] For instance, if an excess of the aldehyde starting material is used to drive the reaction to completion, it will need to be removed during purification.[13]

Q4: My this compound is streaking on the TLC plate. What does this mean for my column? A4: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase, is degrading, or the sample is overloaded.[1] This can also happen if the compound has acidic or basic functional groups. If this occurs on your column, it will lead to broad bands, poor separation, and low recovery.

  • Troubleshooting:

    • Try adding a small amount of acetic acid or formic acid to the mobile phase if your compound is acidic.

    • If your this compound has basic functionalities, add a small amount of triethylamine or ammonia to the mobile phase.[5]

    • Ensure you are not overloading the column.

Q5: Should I use isocratic or gradient elution? A5: For complex mixtures containing compounds with a wide range of polarities, gradient elution is generally superior. You can start with a non-polar solvent system to elute non-polar impurities, then slowly increase the polarity to elute your target this compound, and finally, use a high-polarity solvent to wash off any remaining highly polar impurities. Isocratic elution (using a single solvent mixture) can work well if the impurities have Rf values that are very different from your product.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of your crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.[1]

  • Spotting: Use a microcapillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Developing: Place the plate in a sealed chamber containing a pre-equilibrated solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[1]

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Aurones are often colored, which aids in visualization.

  • Optimization: Calculate the Rf value for your this compound spot. Adjust the solvent ratio to achieve an Rf of ~0.25-0.35.[1]

Protocol 2: Flash Column Chromatography of a Crude this compound Mixture

  • Column Preparation:

    • Select an appropriately sized column.

    • Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[2]

    • Pack the column with silica gel (230-400 mesh) using either the dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.[2]

    • Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Pre-elute the column with your starting, low-polarity mobile phase, ensuring the solvent level does not drop below the top layer of sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound product (e.g., 100 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add about 5-10 times the mass of silica gel (500 mg - 1 g) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good starting point).[2]

    • Begin collecting fractions immediately.

    • If using a gradient, start with the low-polarity solvent system determined by TLC, and gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table provides typical parameters for this compound purification. Note that optimal values are highly dependent on the specific this compound derivative.

ParameterTypical Value / RangeNotes
Stationary Phase Silica Gel 60 (230-400 mesh)For flash chromatography.[11]
Adsorbent to Sample Ratio 20:1 to 50:1 (by weight)For difficult separations, a higher ratio is better.[6]
TLC Mobile Phase (Starting Point) 9:1 to 7:3 Hexane:Ethyl AcetateAdjust ratio to achieve an Rf of 0.25-0.35 for the target this compound.[1]
Column Mobile Phase Gradient elution, e.g., starting with 100% Hexane and gradually increasing to 50% Ethyl Acetate in Hexane.The gradient slope depends on the separation difficulty.
Sample Loading (Dry Load) 1 g crude sample per 5-10 g silica gelFor pre-adsorption before loading onto the column.
HPLC Column (Reversed-Phase) C18, 4.6 x 150 mm, 5 µm (analytical)For preparative HPLC, a wider column is used (e.g., 20 x 250 mm).[12]
HPLC Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)A typical gradient runs from 5% to 95% B over 20 minutes.[12]

Visualizations

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Purification Crude Crude this compound Mixture TLC Perform TLC with Various Solvent Ratios (e.g., Hexane:EtOAc) Crude->TLC Rf_Check Analyze Rf Value of this compound TLC->Rf_Check OptimalSolvent Optimal Solvent System (this compound Rf ≈ 0.3) Rf_Check->OptimalSolvent Is Rf ≈ 0.3? [Yes] Adjust Adjust Solvent Polarity Rf_Check->Adjust [No] Elute Elute with Gradient (based on Optimal Solvent) OptimalSolvent->Elute Adjust->TLC Pack Pack Silica Gel Column Load Dry Load Sample Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified this compound Evaporate->Pure

Caption: Experimental workflow for this compound purification by flash column chromatography.

G Start Poor Separation Observed (Overlapping Bands/Fractions) Q1 Is this compound Rf < 0.4 on TLC? Start->Q1 A1_No Increase Mobile Phase Polarity or Change Solvent System Q1->A1_No No Q2 Was the Sample Loaded in a small volume of low-polarity solvent? Q1->Q2 Yes A1_Yes Decrease Mobile Phase Polarity A2_No Re-run column using minimal loading solvent or use 'Dry Loading' method Q2->A2_No No Q3 Is the column packed uniformly without channels or cracks? Q2->Q3 Yes A3_No Re-pack column carefully (wet slurry or dry pack). Do not let it run dry. Q3->A3_No No Q4 Is the sample load appropriate for the column size (e.g., <5%)? Q3->Q4 Yes Q4->A1_Yes Yes (likely polarity issue) A4_No Reduce sample load or use a larger diameter column Q4->A4_No No

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Aurone Synthesis Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of aurones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for efficient and scalable aurone production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the large-scale synthesis of aurones?

The most frequently reported challenges in scaling up this compound synthesis include:

  • Low Reaction Yields: Difficulty in achieving high percentage yields is a primary concern, often stemming from suboptimal reaction conditions or substrate-related issues.[1]

  • Byproduct Formation: The formation of unwanted side products, such as isoflavones, can complicate purification and reduce the overall yield of the desired this compound.[1]

  • Purification Difficulties: Separation of the target this compound from starting materials, byproducts, and catalysts can be challenging, especially at a large scale. Traditional column chromatography can lead to significant product loss.[1][2]

  • Poor Solubility: Aurones and their intermediates can have limited solubility in common organic solvents, posing challenges for reaction setup and purification.[3]

  • Stereoselectivity: Aurones exist as (E) and (Z) isomers, with the (Z)-isomer being thermodynamically more stable and often the desired product. Controlling the stereoselectivity of the reaction is crucial.[3][4]

Q2: How do steric and electronic effects of substituents on the starting materials influence the reaction outcome?

Steric and electronic effects play a significant role in the success of this compound synthesis.[1]

  • Steric Hindrance: Bulky groups on the benzofuranone or the aldehyde, particularly at the ortho positions, can hinder the reaction, leading to lower yields. Para-substituted reactants generally give higher yields due to reduced steric clash.[1][5]

  • Electronic Effects: The electronic nature of the substituents on the aromatic rings is critical. Electron-donating groups on the aldehyde can sometimes enhance reactivity.[5] However, strong electron-withdrawing groups on the aldehyde, like a nitro group, can sometimes lead to lower yields in certain reactions.[1]

Q3: What are the key safety considerations when working with reagents commonly used in this compound synthesis?

Several synthetic routes for aurones involve hazardous materials. For instance, the oxidative cyclization of chalcones may use toxic heavy metal salts like mercuric(II) acetate.[4][6][7] It is crucial to handle these reagents with appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and follow all institutional safety protocols for handling and disposal of hazardous waste. Alternative, greener synthetic methods that avoid toxic reagents are increasingly being developed.[8]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Symptoms: The isolated yield of the desired this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, reaction time, solvent, and the choice and concentration of the base or catalyst.[1]
Poor Quality Starting Materials Ensure the purity of the benzofuranone and aldehyde starting materials. Impurities can inhibit the reaction.[1]
Steric Hindrance If bulky substituents are present, consider increasing the reaction temperature or using a stronger base to overcome the activation energy barrier.[1] Alternatively, redesign the synthetic route if possible.
Side Reactions The formation of byproducts can consume starting materials. Refer to the "Byproduct Formation" troubleshooting guide below.[1]
Product Loss During Workup/Purification Aurones can be sensitive to silica gel during column chromatography, leading to product loss.[2] Consider alternative purification methods such as recrystallization or using a scavenger resin to remove excess reagents.[1][2]
Problem 2: Significant Byproduct Formation

Symptoms: TLC or HPLC analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Conditions Favoring Side Reactions Lowering the reaction temperature may increase selectivity for the desired product, as many side reactions have a higher activation energy.[1]
Inappropriate Base/Catalyst The choice of base is critical. A very strong base might promote undesired side reactions. Screen milder bases (e.g., K₂CO₃ instead of KOH).[1]
Multiple Reactive Sites on Substrates If your starting materials have multiple functional groups that can react, consider using protecting groups to block these sites and prevent unwanted side reactions.[1]
Formation of Isoflavone Byproducts In certain cyclization reactions of chalcones, isoflavone formation can compete with this compound synthesis.[1] Modifying the catalyst or reaction conditions can sometimes favor the formation of the this compound.
Problem 3: Difficulty in Product Purification

Symptoms: The crude product is a complex mixture, and significant product loss occurs during column chromatography.

Possible Causes & Solutions:

CauseRecommended Action
Product Degradation on Silica Gel Aurones can be unstable on silica gel. Minimize the time the product is on the column and consider using a less acidic grade of silica or deactivating it with a small amount of a suitable base.
Co-elution of Impurities If byproducts have similar polarity to the desired this compound, chromatographic separation can be difficult. Optimize the solvent system for better separation.
Excess Unreacted Aldehyde An excess of aldehyde is often used to drive the reaction to completion. This can be removed using a scavenger. Isoniazid has been shown to be an effective and inexpensive scavenger for aldehydes in this compound synthesis.[2][9]
Alternative Purification Strategies If chromatography is problematic, consider recrystallization from a suitable solvent system to obtain a pure solid product.[1]

Quantitative Data Summary

The following table summarizes the impact of various factors on reaction yield and purity in this compound synthesis based on reported findings.

FactorVariationEffect on Yield/PurityReference
Substituent Position Para-substituted aldehydesGenerally higher yields compared to ortho- and meta-substituted counterparts due to reduced steric effects.[1][5]
Substituent Electronics Electron-donating groups on aldehydeCan lead to slightly better yields in some condensation reactions.[5]
Purification Method Scavenger (Isoniazid) vs. ChromatographyUse of an isoniazid scavenger for excess aldehyde can result in >95% purity with acceptable isolated yields, avoiding chromatographic losses.[9]

Experimental Protocols

General Protocol for this compound Synthesis via Knoevenagel Condensation with Scavenger Purification

This protocol is adapted from a method designed to avoid chromatography by using a scavenger to remove excess aldehyde.[1][2]

1. Reaction Setup:

  • In a dry reaction vessel, combine the benzofuranone (1.0 equiv) and the desired aldehyde (2.0 equiv).

  • Add neutral alumina and dichloromethane.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the benzofuranone.

2. Scavenging Step:

  • Once the reaction is complete, add a scavenger such as isoniazid (2.0 equiv with respect to the benzofuranone) to the reaction mixture.

  • Stir for an additional 12 hours at 25 °C.

3. Work-up and Isolation:

  • Filter the reaction mixture and wash the solid with a mixture of methanol, ethyl acetate, and acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For further purification, an acid wash can be employed to remove the scavenger-aldehyde adduct.

General Protocol for this compound Synthesis via Oxidative Cyclization of a Chalcone Intermediate

This protocol involves the synthesis of a chalcone intermediate followed by its cyclization to an this compound.[6]

Step 1: Synthesis of 2'-Hydroxychalcone

  • Dissolve equimolar amounts of a 2-hydroxyacetophenone derivative and a substituted benzaldehyde in ethanol.

  • Add a 40% aqueous solution of sodium hydroxide (NaOH) as a catalyst.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (1N HCl) to precipitate the 2'-hydroxychalcone.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the synthesized 2'-hydroxychalcone in pyridine.

  • Add a solution of mercuric(II) acetate (Hg(OAc)₂).

  • Reflux the mixture with continuous stirring for approximately 60 minutes.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with 1N HCl to precipitate the this compound.

  • Filter, wash with water, and dry the solid product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Visualizations

experimental_workflow cluster_start Starting Materials benzofuranone Benzofuranone reaction Knoevenagel Condensation benzofuranone->reaction aldehyde Aldehyde aldehyde->reaction crude_mixture Crude Reaction Mixture (this compound + Excess Aldehyde) reaction->crude_mixture scavenging Add Scavenger (e.g., Isoniazid) crude_mixture->scavenging scavenged_mixture Mixture with Scavenged Aldehyde scavenging->scavenged_mixture workup Aqueous Workup (Acid Wash) scavenged_mixture->workup pure_this compound Pure this compound workup->pure_this compound

Caption: Experimental workflow for this compound synthesis with scavenger purification.

troubleshooting_low_yield start Low this compound Yield check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) start->optimize_conditions steric_effects Analyze Steric/Electronic Effects of Substituents start->steric_effects purification_loss Investigate Purification Step (e.g., Recrystallization) start->purification_loss byproducts Analyze for Byproducts (TLC/HPLC) start->byproducts solution Improved Yield check_purity->solution optimize_conditions->solution steric_effects->solution purification_loss->solution byproducts->solution

Caption: Troubleshooting flowchart for diagnosing low yield issues in this compound synthesis.

aurone_synthesis_pathways chalcone 2'-Hydroxychalcone cyclization Oxidative Cyclization chalcone->cyclization This compound This compound (Desired Product) isoflavone Isoflavone (Byproduct) cyclization->this compound Favored Pathway cyclization->isoflavone Competing Pathway

Caption: Competing reaction pathways in this compound synthesis from a chalcone intermediate.

References

Technical Support Center: Enhancing the Specificity of Aurone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with aurone-based inhibitors. Our goal is to help you increase the specificity of your this compound compounds and achieve more reliable and targeted results.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the low specificity of my this compound-based inhibitor?

A1: Low specificity in this compound-based inhibitors can stem from several factors:

  • Structural Similarity to Endogenous Molecules: The this compound scaffold is similar to other flavonoids, which can lead to promiscuous binding to multiple protein targets.

  • High ATP Concentration in Cells: For ATP-competitive inhibitors, the high physiological concentration of ATP can outcompete the inhibitor, leading to reduced potency and the appearance of off-target effects at the higher concentrations needed for efficacy.[1]

  • Assay Interference: The this compound compound itself may interfere with the assay technology. For instance, in luminescent assays like Kinase-Glo, the compound might inhibit the luciferase enzyme, leading to a false-positive signal for kinase inhibition.[2]

  • Off-Target Binding: The inhibitor may bind to unintended proteins, leading to unexpected cellular phenotypes.[3][4][5][6]

Q2: How can I rationally design this compound derivatives with improved specificity?

A2: Improving specificity through rational design involves a multi-pronged approach:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the A and B rings of the this compound scaffold and assess the impact on potency and selectivity. For example, specific substitutions have been shown to enhance the inhibitory activity and selectivity for kinases like CK2.[2][7][8]

  • Exploiting Unique Binding Pockets: Utilize molecular docking and structural biology techniques to identify and target unique features within the active site of your target protein that are not present in closely related proteins.

  • Targeting Inactive Conformations: Design inhibitors that selectively bind to the inactive conformation of a kinase, as this state is often more diverse among different kinases than the active conformation.[9][10]

Q3: What initial screening assays should I use to assess the specificity of my this compound inhibitor?

A3: A tiered approach to screening is recommended:

  • Primary Biochemical Assay: Start with a direct in vitro assay against your primary target to determine the IC50 value. Examples include radiometric assays or luminescence-based assays like ADP-Glo™.[11][12]

  • Counter-Screening: Screen your inhibitor against closely related proteins or proteins known to be common off-targets for your compound class.

  • Kinase Selectivity Profiling: Test your compound against a broad panel of kinases to obtain a comprehensive selectivity profile.[13][14][15][16][17][18] This will help identify any unexpected off-target activities.

Q4: My this compound inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the issue?

A4: Discrepancies between biochemical and cellular potency are common and can be due to:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Drug Efflux: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell.

  • High Intracellular ATP: As mentioned earlier, the high concentration of ATP in cells can reduce the apparent potency of ATP-competitive inhibitors.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in In Vitro Kinase Assays

If you are observing variable IC50 values for your this compound inhibitor, follow these troubleshooting steps.

  • Potential Cause: Compound integrity and handling.

    • Troubleshooting Step:

      • Verify the purity and identity of your this compound compound using methods like LC-MS or NMR.

      • Ensure proper storage conditions to prevent degradation.

      • Prepare fresh serial dilutions for each experiment to avoid inaccuracies from repeated freeze-thaw cycles or pipetting errors.[11]

  • Potential Cause: Assay parameters.

    • Troubleshooting Step:

      • ATP Concentration: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration at or near the Km of the enzyme for ATP and keep it consistent across experiments.[11]

      • Enzyme and Substrate Concentration: Use validated and consistent concentrations of both the kinase and the substrate. Ensure the enzyme is active.[11]

  • Potential Cause: Data analysis and curve fitting.

    • Troubleshooting Step:

      • Ensure you have a sufficient number of data points to generate a reliable dose-response curve.

      • Use appropriate controls, including a "no inhibitor" (0% inhibition) and a "no enzyme" (background) control for data normalization.[11]

G start Inconsistent IC50 Value compound Verify Compound Integrity - Purity (LC-MS) - Fresh Dilutions start->compound assay Review Assay Parameters - Consistent ATP Conc. - Active Enzyme compound->assay If compound is OK issue Issue Persists compound->issue If compound is impure data Analyze Data & Curve Fit - Sufficient Data Points - Proper Controls assay->data If parameters are correct assay->issue If parameters are incorrect consistent Consistent IC50 Value data->consistent If data analysis is sound data->issue If issue persists issue->start Re-evaluate

A flowchart for troubleshooting inconsistent IC50 values.

Issue 2: Suspected Off-Target Effects in Cell-Based Assays

If your this compound inhibitor is causing a cellular phenotype that is inconsistent with the known function of the intended target, you may be observing off-target effects.

  • Potential Cause: The inhibitor is binding to one or more unintended proteins.

    • Troubleshooting Step:

      • Target Engagement Confirmation: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to its intended target in cells.[2][8][19][20][21]

      • Phenotypic Rescue: Overexpress the intended target in your cells. If the observed phenotype is due to on-target inhibition, overexpression of the target may rescue the effect. If the phenotype persists, it is likely due to an off-target effect.[3]

      • Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor of the same target that has a distinct chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Potential Cause: The observed phenotype is a downstream consequence of on-target inhibition.

    • Troubleshooting Step:

      • Pathway Analysis: Investigate the signaling pathway of your target in more detail. The observed phenotype may be an indirect result of inhibiting your target.

      • Time-Course and Dose-Response Experiments: Perform detailed time-course and dose-response experiments to better understand the relationship between target inhibition and the observed phenotype.

G start Unexpected Cellular Phenotype cetsa Confirm Target Engagement (CETSA) start->cetsa rescue Phenotypic Rescue (Target Overexpression) cetsa->rescue If target engagement is confirmed off_target Off-Target Effect Suspected cetsa->off_target If no target engagement struct_unrelated Use Structurally Unrelated Inhibitor rescue->struct_unrelated If rescue is unsuccessful on_target On-Target Effect Confirmed rescue->on_target If rescue is successful struct_unrelated->on_target If same phenotype struct_unrelated->off_target If different phenotype

A workflow for investigating suspected off-target effects.

Data Presentation

The following tables provide examples of how to structure quantitative data for comparing the potency and selectivity of this compound-based inhibitors.

Table 1: Potency of this compound Derivatives Against Protein Kinase CK2

This compound DerivativeIC50 (nM)Assay MethodReference
BFO253Luminescent Kinase Assay[22]
12m (BFO13)3.6In vitro biochemical assay[22]
Compound SeriesSubmicromolarLuminescent and capillary electrophoresis assays[22]

Table 2: Selectivity Profile of a Hypothetical this compound Inhibitor (this compound-X)

KinaseIC50 (nM)Selectivity (Fold vs. Target Kinase)
Target Kinase 10 1
Kinase A50050
Kinase B>10,000>1,000
Kinase C25025
Kinase D>10,000>1,000

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 of an this compound inhibitor against a target kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (specific to the kinase)

  • 384-well white assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound inhibitor in assay buffer.

  • Assay Plate Preparation: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Add 2 µL of ATP solution (at 2x the final desired concentration) to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[12]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to verify that an this compound inhibitor binds to its intended target in intact cells.[2][8][19][20][21]

Materials:

  • Cell line of interest

  • This compound inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler

  • Western blot reagents and antibodies for the target protein and a loading control

Procedure:

  • Cell Treatment: Treat cultured cells with the this compound inhibitor at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[19]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.[19]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[19]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize the protein concentrations of all samples.

    • Perform Western blotting to detect the amount of soluble target protein at each temperature. Use a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control.

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples to generate melt curves. A shift in the melting curve for the inhibitor-treated sample indicates target engagement.

Signaling Pathways

Understanding the signaling context of your target is crucial for interpreting experimental results. Below are diagrams of pathways commonly modulated by this compound inhibitors.

Protein Kinase CK2 is a pleiotropic kinase involved in numerous signaling pathways that regulate cell proliferation, survival, and inflammation.[7][23][24][25][26]

G cluster_0 Upstream Signals cluster_1 Downstream Pathways cluster_2 Cellular Processes Growth_Factors Growth_Factors CK2 CK2 Growth_Factors->CK2 Stress Stress Stress->CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt NF_kB NF-κB Pathway CK2->NF_kB Wnt Wnt/β-catenin Pathway CK2->Wnt Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival NF_kB->Survival Inflammation Inflammation NF_kB->Inflammation Wnt->Proliferation

CK2 is a key node in several pro-survival signaling pathways.

The Cyclin B1/CDK1 complex is the master regulator of the entry into mitosis. Its activity is tightly controlled by phosphorylation and protein degradation.[27][28][29][30][31]

G CyclinB_synthesis Cyclin B Synthesis (S/G2 Phase) CyclinB_CDK1_inactive Inactive Cyclin B1/CDK1 (Phosphorylated T14, Y15) CyclinB_synthesis->CyclinB_CDK1_inactive CDK1 CDK1 CDK1->CyclinB_CDK1_inactive Cdc25 Cdc25 Phosphatase CyclinB_CDK1_inactive->Cdc25 CyclinB_CDK1_active Active Cyclin B1/CDK1 (MPF) Cdc25->CyclinB_CDK1_active Dephosphorylation Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CyclinB_CDK1_inactive Inhibitory Phosphorylation CyclinB_CDK1_active->Cdc25 Activation CyclinB_CDK1_active->Wee1_Myt1 Inhibition Mitosis Mitotic Entry CyclinB_CDK1_active->Mitosis APC_C Anaphase-Promoting Complex (APC/C) Mitosis->APC_C CyclinB_degradation Cyclin B Degradation APC_C->CyclinB_degradation Mitotic_Exit Mitotic Exit CyclinB_degradation->Mitotic_Exit

The cell cycle is driven by oscillations in Cyclin B1/CDK1 activity.

References

Avoiding common byproducts in aurone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to minimize common byproducts in aurone synthesis.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows multiple spots after my this compound synthesis reaction. What are the likely byproducts?

A1: The formation of multiple byproducts is a common issue. Depending on your synthetic route, these could include:

  • Unreacted Starting Materials: Residual benzofuranone or aldehyde.

  • Flavanones/Flavones: These are common structural isomers that can form, particularly during the oxidative cyclization of 2'-hydroxychalcones.[1][2] The reaction conditions, catalyst, and substituents on the chalcone can influence the ratio of this compound to flavone.[2][3]

  • Isoflavones: In certain cyclization reactions of chalcones, isoflavones can be a known competing byproduct.[4]

  • Chalcone Decomposition Products: Strong alkaline conditions can sometimes lead to the decomposition of the chalcone precursor, resulting in products like benzoic acid derivatives.[5]

  • (E/Z) Isomers: Aurones can exist as (E) and (Z) isomers. While the (Z)-isomer is generally more thermodynamically stable and abundant, the presence of the (E)-isomer can lead to an additional spot on your TLC.[6][7]

Q2: Why is my this compound yield consistently low?

A2: Low yields in this compound synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or choice of base/catalyst can significantly hinder the reaction.[4]

  • Poor Starting Material Quality: Impurities in your benzofuranone or aldehyde starting materials can interfere with the reaction.[4]

  • Steric Hindrance: Bulky groups on the starting materials, particularly at the ortho positions of the aldehyde, can impede the reaction.[4] Generally, para-substituted reactants lead to higher yields.[8]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can impact reactivity. While often electron-donating groups on the aldehyde can improve yields, this is not a universal rule and depends on the specific reaction mechanism.[4][8]

  • Product Loss During Purification: Aurones can be susceptible to degradation or loss during work-up and purification, especially with column chromatography on silica gel.[4][9]

Q3: How can I prevent the formation of flavones during the oxidative cyclization of a 2'-hydroxychalcone?

A3: The selective synthesis of aurones over flavones from 2'-hydroxychalcones is highly dependent on the choice of the oxidizing agent.

  • Favorable Reagents for Aurones: Transition metal salts like mercury(II) acetate (Hg(OAc)₂), copper(II) bromide (CuBr₂), and thallium(III) nitrate (Tl(NO₃)₃) have been shown to selectively yield aurones.[2][3] The reaction with Hg(OAc)₂ in refluxing pyridine is a particularly reliable method, often giving the this compound as the only detectable product.[2][10]

  • Reagents Favoring Flavones: Conversely, reagents such as iodine (I₂), selenium dioxide (SeO₂), and iron(III) chloride (FeCl₃) tend to favor the formation of flavones.[2]

  • Mechanism: The mechanism is thought to involve the coordination of the metal salt to the chalcone's double bond, making the α-carbon susceptible to intramolecular attack by the 2'-hydroxy group, leading to the five-membered this compound ring.[2]

Troubleshooting Guide

This section addresses specific issues encountered during this compound synthesis.

Issue 1: Dominant Flavone/Flavanone Byproduct Formation
Potential Cause Troubleshooting Step Rationale
Incorrect Oxidizing AgentFor 2'-hydroxychalcone cyclizations, use Hg(OAc)₂ in pyridine or CuBr₂ in DMSO.[3]These reagents selectively promote the 5-exo-trig cyclization required for the this compound's benzofuranone core, deterring the 6-endo-trig cyclization that leads to flavones.[3]
Reaction ConditionsFor Knoevenagel condensation, ensure the base is not excessively strong. Screen milder bases like K₂CO₃.[4]Strong bases can sometimes promote rearrangements or alternative cyclization pathways.
Substituent EffectsElectron-withdrawing groups on the chalcone B-ring can favor this compound formation in some methods.[3]Electronic effects can influence the kinetics and thermodynamics of the competing cyclization pathways.
Issue 2: Low Yield and Unreacted Starting Material
Potential Cause Troubleshooting Step Rationale
Steric HindranceIncrease reaction temperature or use a stronger, non-nucleophilic base.[4]Provides more energy to overcome the activation barrier caused by bulky substituents.
Inefficient CondensationIn Knoevenagel condensations, use a slight excess (1.2-2.0 equiv.) of the aldehyde.[4][11]Drives the reaction equilibrium towards the product. The excess aldehyde can be removed later.
Catalyst InactivityEnsure the catalyst (e.g., Pd, Au) is fresh and the reaction is run under the recommended atmosphere (e.g., inert gas).Catalysts can degrade over time or be poisoned by impurities, leading to incomplete conversion.
Sub-optimal TemperatureLowering the temperature may improve selectivity and reduce side reactions that consume starting material.[4]Many side reactions have a higher activation energy than the desired reaction.
Issue 3: Product Loss or Degradation During Purification
Potential Cause Troubleshooting Step Rationale
Silica Gel ChromatographyMinimize time on silica. Consider using neutral alumina for chromatography.[4]The acidic nature of silica gel can cause degradation of sensitive this compound structures.
RecrystallizationIf the this compound is a solid, recrystallization is a highly effective purification method that often minimizes product loss.[4]This technique can yield very pure material without the potential for degradation on a stationary phase.
Scavenger Resins/ReagentsUse a scavenger to remove excess aldehyde post-reaction, simplifying purification to a simple filtration or extraction.[9][11]This avoids the need for chromatography altogether, which is often where significant product loss occurs.[9]

Data Presentation

Table 1: Comparison of Oxidizing Agents in 2'-Hydroxychalcone Cyclization
Oxidizing AgentTypical SolventPredominant ProductReference
Hg(OAc)₂PyridineThis compound [2][3][10]
CuBr₂DMSOThis compound [3]
Tl(NO₃)₃MethanolThis compound [3]
I₂DMSOFlavone[2]
SeO₂DioxaneFlavone[2]
FeCl₃DMFFlavone[2]
Table 2: Effect of Substituents on Reaction Yield
Substituent Position (on Aldehyde)General Impact on YieldRationaleReference
para-substitutedGenerally higher yieldsLess steric hindrance at the reaction center.[4][8]
meta-substitutedModerate yieldsModerate steric effects.[8]
ortho-substitutedLower yieldsSignificant steric hindrance impeding reactant approach.[4]
Electron-donating groupsCan slightly improve yieldsEnhances the reactivity of the aldehyde in many condensation reactions.[4][8]
Electron-withdrawing groupsCan lead to lower yieldsMay deactivate the aldehyde, although this is reaction-dependent.[8]

Experimental Protocols & Visualizations

Protocol 1: Oxidative Cyclization of 2'-Hydroxychalcone using Hg(OAc)₂

This protocol is a reliable method for selectively synthesizing aurones from chalcone precursors, minimizing flavone formation.[2][10]

  • Reaction Setup: To a solution of the 2'-hydroxychalcone (1.0 equiv) in pyridine, add mercury(II) acetate (1.0 equiv).

  • Heating: Stir the reaction mixture and reflux for approximately 1 hour.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture with a dilute HCl solution (e.g., 1N HCl) to precipitate the crude product.[10]

  • Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone 2'-Hydroxychalcone in Pyridine Reflux Reflux ~1 hr Chalcone->Reflux Reagent Hg(OAc)₂ Reagent->Reflux Quench Pour into ice-water Reflux->Quench Cool to RT Acidify Acidify with HCl Quench->Acidify Filter Filter & Wash Solid Acidify->Filter Purify Recrystallize Filter->Purify Product Pure this compound Purify->Product

Caption: Workflow for Hg(OAc)₂-mediated this compound synthesis.
Protocol 2: Knoevenagel Condensation with Aldehyde Scavenging

This method is effective for driving the reaction to completion and simplifying purification by avoiding chromatography.[11]

  • Reaction Setup: In a dry vial, combine the benzofuran-3(2H)-one (1.0 equiv) and the desired aldehyde (2.0 equiv).

  • Solvent & Base: Add a suitable solvent (e.g., Dichloromethane, 3 mL) and a base/promoter (e.g., neutral alumina, ~0.7 g).[4] Stir the mixture at room temperature (25 °C) for 12 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the benzofuranone.

  • Scavenging Step: Add a scavenger, such as isoniazid (2.0 equiv relative to the starting benzofuranone), to the reaction mixture.[4] Stir for an additional 12 hours at 25 °C. The isoniazid will react with the excess aldehyde.

  • Purification: Filter the reaction mixture to remove the alumina and the precipitated hydrazone (aldehyde-scavenger adduct). Wash the solids with a suitable solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired this compound, often with >95% purity.[11]

Visualizing Byproduct Formation Pathways

The cyclization of a 2'-hydroxychalcone can proceed via two competing intramolecular pathways. The choice of oxidant is critical in directing the reaction toward the desired 5-membered this compound ring instead of the 6-membered flavanone ring.[2]

G cluster_this compound This compound Pathway (5-exo-trig) cluster_flavone Flavone Byproduct Pathway (6-endo-trig) Chalcone 2'-Hydroxychalcone ReagentA Hg(OAc)₂, CuBr₂ Chalcone->ReagentA ReagentF I₂, SeO₂ Chalcone->ReagentF This compound This compound Product ReagentA->this compound Favored Cyclization Flavanone Flavanone/Flavone Byproduct ReagentF->Flavanone Competing Cyclization

Caption: Competing cyclization pathways in this compound synthesis.

References

Validation & Comparative

Aurones vs. Flavones: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of aurones and flavones, two classes of flavonoid compounds. This analysis is supported by experimental data from various in vitro antioxidant assays and delves into the structural characteristics that govern their antioxidant potential.

Introduction to Aurones and Flavones

Aurones and flavones are subclasses of flavonoids, plant-derived polyphenolic compounds known for their diverse biological activities.[1] While structurally isomeric, they possess distinct core structures that influence their physicochemical and biological properties.[2] Flavones are characterized by a C6-C3-C6 skeleton with a six-membered heterocyclic C ring, whereas aurones feature a five-membered benzofuranone core.[2] This structural difference, particularly in the heterocyclic ring, plays a significant role in their antioxidant capacities. The antioxidant mechanism for both classes of compounds primarily involves scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET).[3][4]

Comparative Antioxidant Activity: Quantitative Data

The antioxidant potential of aurones and flavones is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency. The following tables summarize quantitative data from several key antioxidant assays.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

Compound ClassCompoundIC50 (µM)Reference
Aurone SulfuretinNot specified, but noted for antioxidant properties[3]
This compound 4,6,4'-Trihydroxythis compoundNot specified, but noted for antioxidant properties[5]
Flavone Luteolin~7.5[6]
Flavone Apigenin>100[6]
Flavone Quercetin*19.13 ± 0.62[7]
Flavone Kaempferol69.97 ± 1.44[7]

*Quercetin is technically a flavonol but is often compared with flavones due to its high antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

Compound ClassCompoundTrolox Equivalent Antioxidant Capacity (TEAC)Reference
This compound Not specifiedGenerally active[3]
Flavone Quercetin2.28[8]
Flavone Fisetin2.52[8]
Flavone Myricetin*3.02[8]

*Flavonols, closely related to flavones.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Compound ClassCompoundFRAP Value (µM Fe(II)/µM)Reference
This compound Not specifiedData not readily available in comparative studies
Flavone Quercetin4.47[8]
Flavone Fisetin3.68[8]
Flavone Myricetin*3.37[8]

*Flavonols.

Table 4: Nitric Oxide (NO) Scavenging/Inhibition Activity

Compound ClassCompound% InhibitionReference
This compound LeptosidinSignificant NO suppression[9]
This compound LeptosinSignificant NO suppression[9]
Flavone ApigeninPotent inhibitor of NOS-2 induction[10]
Flavone Kaempferol*Potent inhibitor of NOS-2 induction (IC50 = 5.7 µM)[10]

*Flavonol.

Structure-Activity Relationship

The antioxidant activity of both aurones and flavones is heavily dependent on their molecular structure. Key structural features that enhance antioxidant capacity include:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are critical. A greater number of hydroxyl groups generally leads to higher antioxidant activity.

  • Catechol Moiety: The presence of a catechol group (an ortho-dihydroxy arrangement) on the B-ring, such as in luteolin, significantly enhances radical scavenging ability.[4][6] This configuration allows for the donation of a hydrogen atom to a radical, forming a stable ortho-quinone.

  • 2,3-Double Bond in the C-ring (Flavones): In flavones, the double bond between carbons 2 and 3 in the C-ring, in conjunction with a 4-keto group, facilitates electron delocalization, which stabilizes the flavonoid radical after hydrogen donation.[7]

  • 3-Hydroxyl Group (Flavonols): For flavonols (a subclass of flavones), the presence of a hydroxyl group at the 3-position of the C-ring also contributes to high antioxidant activity.[4]

  • This compound Structure: The five-membered ring of aurones influences the planarity and electron distribution of the molecule, which in turn affects their antioxidant potential. The presence of hydroxyl groups on the benzylidene ring (equivalent to the B-ring in flavones) is crucial for their activity.[2]

Signaling Pathways in Antioxidant Activity

Beyond direct radical scavenging, aurones and flavones can exert antioxidant effects by modulating cellular signaling pathways.

signaling_pathways cluster_flavonoids Aurones & Flavones cluster_cellular_effects Cellular Antioxidant Defense F Aurones / Flavones Nrf2 Nrf2 Activation F->Nrf2 Activates NFkB NF-κB Inhibition F->NFkB Inhibits AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->AntioxidantEnzymes Promotes InflammatoryMediators Reduced Expression of Inflammatory Mediators NFkB->InflammatoryMediators Promotes

Caption: Modulation of Nrf2 and NF-κB pathways by aurones and flavones.

Aurones and some flavones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11] Nrf2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes.[11] Conversely, these flavonoids can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and the production of reactive oxygen species (ROS).[1]

Experimental Protocols

Below are generalized methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or flavone) are added to the DPPH solution in a 96-well plate.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at a specific wavelength (typically around 517 nm).

  • A control containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

Methodology:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or buffer) to an absorbance of approximately 0.70 at 734 nm.

  • A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a set incubation period (e.g., 30 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is proportional to the antioxidant's reducing power.[6]

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • A small volume of the test sample is added to the FRAP reagent.[6]

  • The mixture is incubated for a specific time (e.g., 4-60 minutes) at 37°C.[6]

  • The absorbance of the blue-colored complex is measured at 593 nm.[6]

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.

Nitric Oxide (NO) Scavenging Assay

Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a signaling molecule that can be pro-inflammatory at high concentrations. NO production is often induced in macrophage cell lines (e.g., RAW 264.7) using lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[2]

Methodology:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[2]

  • The cells are pre-treated with various concentrations of the test compound for a period (e.g., 2 hours).[2]

  • LPS (e.g., 5 µg/mL) is then added to induce NO production, and the cells are incubated for a further 24 hours.[2]

  • The cell supernatant is collected, and an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

  • After a short incubation, the absorbance of the resulting azo dye is measured at approximately 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated and untreated (LPS only) cells.

Experimental Workflow Diagram

experimental_workflow Start Start: Prepare Test Compounds (Aurones & Flavones) InVitroAssays Perform In Vitro Antioxidant Assays Start->InVitroAssays DPPH DPPH Assay InVitroAssays->DPPH ABTS ABTS Assay InVitroAssays->ABTS FRAP FRAP Assay InVitroAssays->FRAP NO NO Inhibition Assay InVitroAssays->NO DataCollection Measure Absorbance/ Calculate % Inhibition DPPH->DataCollection ABTS->DataCollection FRAP->DataCollection NO->DataCollection Analysis Calculate IC50 / TEAC Values DataCollection->Analysis Comparison Comparative Analysis of Antioxidant Activity Analysis->Comparison End End Comparison->End

Caption: General workflow for comparative antioxidant activity screening.

Conclusion

Both aurones and flavones exhibit significant antioxidant properties, primarily driven by their ability to donate hydrogen atoms and scavenge free radicals. The antioxidant capacity is intricately linked to their molecular structure, with the number and position of hydroxyl groups and the presence of a catechol moiety in the B-ring being particularly important for high activity. While flavones have been more extensively studied, aurones represent a promising class of compounds with potent antioxidant and anti-inflammatory effects. Further side-by-side comparative studies under standardized conditions are needed to fully elucidate the relative antioxidant potencies of these two flavonoid subclasses and to guide the development of new therapeutic agents.

References

Validating the Anticancer Mechanism of a Novel Polymethoxy Aurone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel polymethoxy aurone, compound 1c , and its anticancer efficacy against prostate cancer. We will delve into its mechanism of action, comparing its performance with other this compound derivatives and providing the experimental data and protocols that substantiate these claims.

Introduction to Aurones in Cancer Therapy

Aurones are a class of flavonoids characterized by a unique benzofuranone core with a benzylidene substituent.[1] Their diverse pharmacological activities, including anticancer properties, have made them a significant area of interest in drug discovery.[1][2] The biological activity of aurones is heavily influenced by the substitution patterns on their aromatic rings.[1] This guide focuses on a recently synthesized 4,5,6-trimethoxy this compound derivative, compound 1c , which has shown promising and selective activity against prostate cancer cells.[3][4]

Comparative Anticancer Activity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their anticancer potency.

Table 1: Anticancer Activity of Polymethoxy this compound Derivatives against DU145 (Prostate Cancer) Cells [3]

CompoundR1R2IC50 (µM)
1c Br OH 11.36 ± 0.24
1bIOH19.45 ± 0.31
1dBrH35.82 ± 0.45
1eFH> 50
1aHOH> 50

Table 2: Anticancer Activity of Azaindole-Based this compound Derivatives against MCF-7 (Breast Cancer) Cells [1][5][6]

CompoundIC50 (µM)
AU752.79
AU370.14
AU487.85
AU1099.55
AU5133.21

Unraveling the Anticancer Mechanism of Compound 1c

Compound 1c exerts its anticancer effects by inducing cell cycle arrest at the G2/M phase in DU145 prostate cancer cells.[3][4] This is achieved through the inhibition of the CyclinB1/CDK1 complex, a key regulator of the G2/M transition.[3]

Signaling Pathway of Compound 1c

The following diagram illustrates the proposed signaling pathway for compound 1c .

G Compound 1c Compound 1c CyclinB1/CDK1 Complex CyclinB1/CDK1 Complex Compound 1c->CyclinB1/CDK1 Complex inhibits p21 p21 Compound 1c->p21 upregulates G2/M Phase Progression G2/M Phase Progression CyclinB1/CDK1 Complex->G2/M Phase Progression promotes Cell Cycle Arrest Cell Cycle Arrest CyclinB1/CDK1 Complex->Cell Cycle Arrest leads to p21->CyclinB1/CDK1 Complex inhibits

Caption: Signaling pathway of Compound 1c in DU145 cells.

Western blot analysis has confirmed that treatment with compound 1c leads to a decrease in the expression of CyclinB1 and an increase in the expression of p21, a cell cycle inhibitor.[3]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-proliferative Activity (CCK-8 Assay)
  • Cell Seeding: DU145, MCF-7, and H1299 cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.[3]

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and incubated for another 48 hours.[3]

  • CCK-8 Addition: 10 µL of CCK-8 solution was added to each well and incubated for 2 hours.[3]

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. The IC50 values were calculated using GraphPad Prism software.[3]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: DU145 cells were treated with different concentrations of compound 1c for 24 hours.[3]

  • Cell Fixation: The cells were harvested and fixed with 70% ethanol overnight at 4°C.[3]

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.[3]

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the cell cycle distribution.[3]

Western Blot Analysis
  • Protein Extraction: DU145 cells were treated with compound 1c for 24 hours, and total protein was extracted using RIPA buffer.[3]

  • SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.[3]

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against CyclinB1, p21, and β-actin, followed by incubation with a secondary antibody.[3]

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Experimental Workflow

The following diagram outlines the general workflow for the validation of the anticancer mechanism of a novel this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment CCK-8 Assay CCK-8 Assay Compound Treatment->CCK-8 Assay IC50 Determination IC50 Determination CCK-8 Assay->IC50 Determination Flow Cytometry Flow Cytometry IC50 Determination->Flow Cytometry Western Blot Western Blot IC50 Determination->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Flow Cytometry->Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Caption: General experimental workflow for anticancer drug validation.

Conclusion

The novel polymethoxy this compound, compound 1c , demonstrates significant and selective anticancer activity against prostate cancer cells. Its mechanism of action, involving the inhibition of the CyclinB1/CDK1 complex and subsequent G2/M phase cell cycle arrest, presents a promising avenue for the development of new cancer therapeutics. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.

References

Unveiling the Anticancer Potential of Aurones: A Comparative Guide to Bioactivity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of the bioactivity of aurones, a promising class of flavonoids, across various cancer cell lines. By presenting collated experimental data, detailed protocols, and visual pathway analyses, this document aims to facilitate a deeper understanding of aurone pharmacology and guide future research in cancer therapeutics.

Aurones, structural isomers of flavones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Their unique 2-benzylidenebenzofuran-3(2H)-one scaffold serves as a versatile template for the development of novel therapeutic agents.[3][4] This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives on different cancer cell lines, supported by experimental data from multiple studies.

Comparative Bioactivity of this compound Derivatives

The anticancer activity of aurones is significantly influenced by the substitution patterns on their aromatic rings. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their potency.

This compound DerivativeCell LineCancer TypeIC50 (µM)Reference
(2Z)-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranoneHuman oral squamous cell carcinomaOral Cancer>23.3
4,5,6-trimethoxy this compound derivative (1c)DU145Prostate Cancer15.56[3]
4,5,6-trimethoxy this compound derivative (1b)DU145Prostate Cancer37.68[3]
4,5,6-trimethoxy this compound derivative (1a)MCF-7Breast Cancer218.67[3]
4,5,6-trimethoxy this compound derivative (1b)MCF-7Breast Cancer57.04[3]
4,5,6-trimethoxy this compound derivative (1c)MCF-7Breast Cancer104.38[3]
Azaindole based this compound (AU7)MCF-7Breast Cancer52.79[5]
Azaindole based this compound (AU3)MCF-7Breast Cancer70.14[5]
Azaindole based this compound (AU4)MCF-7Breast Cancer87.85[5]
Azaindole based this compound (AU10)MCF-7Breast Cancer99.55[5]
Azaindole based this compound (AU5)MCF-7Breast Cancer133.21[5]
Z-5,7, 2′-trichloro-aurone (1b)HCT 116Colorectal Cancer36[6]
Z-5,7, 2′-trichloro-aurone (1b)MCF-7Breast Cancer23[6]
Z-5,7, 2′-trichloro-aurone (1b)K562Leukemia23[6]
Z-5, 7-dichloro-4′-methyl-aurone (3a)K562Leukemia20[6]

Experimental Protocols

To ensure the reproducibility and validation of the cited bioactivity data, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance values are then used to calculate the percentage of cell viability and the IC50 value for each compound.[3]

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of this compound treatment on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in different phases of the cell cycle.[7][8]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound derivatives for a specific duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored at -20°C for at least 2 hours.[9]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[8][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 This compound-Mediated Cell Cycle Arrest This compound This compound Derivative CDK2_CyclinA CDK2/Cyclin A Complex This compound->CDK2_CyclinA Inhibition G1_S_Transition G1/S Phase Transition CDK2_CyclinA->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinA->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: this compound-mediated inhibition of the CDK2/Cyclin A complex, leading to cell cycle arrest.

G cluster_1 Experimental Workflow for Bioactivity Screening start Start cell_culture Cell Seeding (e.g., MCF-7, DU145) start->cell_culture treatment Treatment with This compound Derivatives cell_culture->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay Bioactivity Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for the comparative bioactivity screening of this compound derivatives.

Conclusion

This comparative guide consolidates evidence for the anticancer potential of aurones across a range of cancer cell lines. The presented data highlights the importance of structure-activity relationships in determining the cytotoxic potency of these compounds.[3] The detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows provide a valuable resource for researchers in the field of oncology drug discovery. Further investigations, including in vivo studies and the exploration of novel this compound analogs, are warranted to fully elucidate the therapeutic promise of this fascinating class of flavonoids.

References

A Comparative Analysis of Synthetic versus Natural Aurones: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aurones, a class of flavonoids characterized by their striking yellow color, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Both naturally occurring and synthetically derived aurones have demonstrated promising therapeutic potential, ranging from anticancer and anti-inflammatory to neuroprotective effects.[3][4] This guide provides an objective comparison of the efficacy of synthetic versus natural aurones, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

While direct head-to-head comparisons of the efficacy of a specific natural aurone and its synthetic counterpart under identical experimental conditions are limited in the current literature, this guide collates available data to offer a comprehensive overview. It is important to note that variations in experimental protocols can influence the reported biological activities.

Quantitative Data on Biological Activity

The following tables summarize the biological activities of various natural and synthetic aurones, categorized by their therapeutic potential. The data presented is extracted from multiple studies, and direct comparison of absolute values should be approached with caution due to differing experimental setups.

Anticancer Activity
CompoundOriginCell LineActivityIC50 ValueReference
SulfuretinNaturalVarious cancer cellsInduces apoptosis, inhibits tumor cell invasionVaries by cell line[5]
T151742 (Sulfuretin derivative)SyntheticPC-9ERO1α enzyme inhibition16.04 µM[6][7]
EN-460SyntheticPC-9ERO1α enzyme inhibition19.35 µM[6][7]
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)SyntheticRAW 264.7Anti-inflammatory-[1]
Pyrazole hybrid aurones (8e, 8f)SyntheticAGS (gastric adenocarcinoma)Cytotoxic6.5 ± 0.024 µM, 6.6 ± 0.035 µM[8]
Semisynthetic this compound A14SyntheticJurkat, THP-1 (leukemia)Induces apoptosis and cell cycle arrest-[9]
Anti-inflammatory and Antioxidant Activity
CompoundOriginAssayActivityIC50 Value/InhibitionReference
AureusidinNatural-Antioxidant, Anti-inflammatory-[2]
SulfuretinNaturalHyaluronidase inhibitionInhibits hyaluronidase-[10][11]
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)SyntheticLPS-stimulated RAW 264.7 cellsDownregulates pro-inflammatory cytokines (IL-6, IL-1β, iNOS, TNF-α)-[1]
Synthetic 2'-hydroxy-chalcones and auronesSyntheticSoybean lipoxygenase inhibition, antioxidantVaries-[12]
Antimicrobial Activity
CompoundOriginOrganismActivityMIC/IC50Reference
Various flavonoids (including aurones)Natural & SyntheticStaphylococcus aureus biofilmsInhibition of biofilm formationVaries[13][14]

Signaling Pathways Modulated by Aurones

Aurones exert their biological effects by modulating various intracellular signaling pathways. Their ability to interfere with key signaling cascades involved in inflammation, cell proliferation, and apoptosis makes them attractive candidates for drug development.

Anti-inflammatory Action via NF-κB and MAPK Pathway Inhibition

Many aurones exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators. Synthetic this compound AU-23, for instance, has been shown to downregulate the expression of pro-inflammatory cytokines by potentially inhibiting TLR4 signaling, which is upstream of both NF-κB and MAPK activation.[1]

NF_kB_MAPK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 binds This compound This compound TAK1 TAK1 TLR4->TAK1 activates IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_IkappaB IκBα-NF-κB (inactive) NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc nuclear translocation This compound->TLR4 Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, iNOS) NFkappaB_nuc->Genes MAPK_nuc->Genes NFkappaB_IkappaB->NFkappaB_nuc degradation of IκBα & nuclear translocation Apoptosis_Induction cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits pore formation Bax->Mitochondrion promotes pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Aurone_sol This compound Solution (various concentrations) Mix Mix this compound and DPPH solutions Aurone_sol->Mix DPPH_sol DPPH Solution (in methanol) DPPH_sol->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

References

Aurones in Action: A Comparative Guide to In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic performance of aurones across various animal models of disease, supported by experimental data. We delve into the anti-inflammatory, neuroprotective, and anti-cancer potential of these promising flavonoid compounds, offering a comprehensive resource for evaluating their translational prospects.

Anti-inflammatory Potential of Aurones

Aurone derivatives have demonstrated significant anti-inflammatory activity in preclinical animal models. A notable example is the dimethoxy-substituted this compound, DM-A, which has shown potent effects in reducing acute inflammation.

Comparative Efficacy of this compound Derivative DM-A

The anti-inflammatory efficacy of the this compound derivative DM-A was evaluated in a carrageenan-induced paw edema model in mice and compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

CompoundDoseAnimal ModelPercent Inhibition of Paw EdemaReference
This compound Derivative (DM-A)20 mg/kgMale Swiss albino BALB/c mice60.89%[1]
Indomethacin10 mg/kgMice~46.5% - 75.88%[2][3][4]
Indomethacin20 mg/kgMiceSignificant inhibition[1]
Experimental Protocols: Anti-inflammatory Studies

Carrageenan-Induced Paw Edema: .[1]

  • Animal Model: Male Swiss albino BALB/c mice are used.

  • Procedure: A 1% carrageenan suspension is injected into the subplantar region of the right hind paw to induce localized edema.

  • Treatment: The this compound derivative DM-A (20 mg/kg) or a standard drug like indomethacin is administered intraperitoneally 30 minutes before the carrageenan injection.

  • Evaluation: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in treated groups to the control group.

Xylene-Induced Ear Edema:

  • Animal Model: Male Swiss albino BALB/c mice are used.

  • Procedure: Xylene is topically applied to the ear to induce edema.

  • Treatment: this compound derivatives are administered prior to xylene application.

  • Evaluation: The weight difference between the xylene-treated ear and the untreated ear is measured to quantify the extent of edema.

Signaling Pathway: Anti-inflammatory Action of Aurones

Aurones are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, such as the NF-κB and COX-2 pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_this compound This compound Action cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus Stimulus IKK IKK Stimulus->IKK This compound This compound NF-κB NF-κB This compound->NF-κB inhibits activation COX-2 COX-2 This compound->COX-2 inhibits expression IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB releases NF-κB->COX-2 induces expression Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation

This compound Anti-inflammatory Pathway

Neuroprotective Potential of Aurones

Select this compound derivatives have shown promise in animal models of neurodegenerative diseases, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease.

Comparative Efficacy of this compound Derivative ArE

The neuroprotective effects of the this compound derivative ArE were investigated in a streptozotocin (STZ)-induced model of neurodegeneration, which mimics some aspects of Alzheimer's disease. Its performance is conceptually compared here with donepezil, a standard treatment for Alzheimer's disease.

CompoundDoseAnimal ModelKey OutcomesReference
This compound Derivative (ArE)Not specified in snippetsSTZ-induced neurodegenerative modelSignificant reversal of cognitive impairment, oxidative stress, and neuroinflammation.[5][6][5][6]
Donepezil4 mg/kgSTZ-induced diabetic ratsImproved cognitive dysfunction; decreased amyloid-β deposition and cholinesterase activity.[7][8][7][8]
Experimental Protocol: Streptozotocin-Induced Neurodegeneration
  • Animal Model: Rats or mice are commonly used.

  • Procedure: Streptozotocin (STZ) is administered via intracerebroventricular (ICV) injection to induce a state that mimics sporadic Alzheimer's disease.

  • Treatment: this compound derivatives (e.g., ArE) or a standard drug like donepezil are administered, typically orally, for a specified period following STZ injection.

  • Evaluation: Cognitive function is assessed using behavioral tests such as the Morris water maze (measuring escape latency) and novel object recognition.[6][9][10][11] Post-mortem brain tissue analysis is conducted to measure levels of oxidative stress markers (e.g., glutathione, malondialdehyde), inflammatory mediators, and key proteins associated with neurodegeneration.

Signaling Pathway: Neuroprotective Action of Aurones

The neuroprotective effects of aurones are thought to be mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.

neuroprotective_pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_pathway Cellular Signaling cluster_response Cellular Response Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies This compound This compound Nrf2_cyto Nrf2 (cytoplasmic) This compound->Nrf2_cyto promotes release Keap1->Nrf2_cyto releases Nrf2_nuc Nrf2 (nuclear) Nrf2_cyto->Nrf2_nuc translocates ARE Antioxidant Response Element Nrf2_nuc->ARE binds to HO-1 Heme Oxygenase-1 ARE->HO-1 upregulates Neuroprotection Neuroprotection HO-1->Neuroprotection

This compound Neuroprotective Pathway

Anti-Cancer Potential of Aurones

While much of the research on the anti-cancer effects of aurones has been conducted in vitro, there is emerging evidence of their potential in in vivo models of cancer.

Comparative Efficacy of Aurones in Prostate Cancer

The following table conceptualizes a comparison of a hypothetical this compound derivative against docetaxel, a standard chemotherapy agent for prostate cancer, in a PC-3 xenograft model. Specific in vivo data for aurones in this model is an area of active research.

CompoundDoseAnimal ModelOutcomeReference
Hypothetical this compoundTo be determinedPC-3 Xenograft in nude miceTo be determined-
Docetaxel10 mg/kg/weekDU-145 Xenograft in nude mice32.6% tumor regression[12][13]
Docetaxel10-60 mg/kgPC-3 Xenograft in SCID miceDose-responsive tumor volume reduction[14]
Experimental Protocol: Prostate Cancer Xenograft Model
  • Cell Line: PC-3, a human prostate cancer cell line, is commonly used.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Procedure: PC-3 cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a target volume, treatment with the investigational compound (e.g., an this compound derivative) or a standard chemotherapeutic agent like docetaxel is initiated.

  • Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, including histology and biomarker assessment.

Experimental Workflow: In Vivo Anti-Cancer Drug Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a new anti-cancer compound in a xenograft model.

anticancer_workflow Cell_Culture PC-3 Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (this compound vs. Docetaxel) Tumor_Growth->Treatment Efficacy_Eval Efficacy Evaluation (Tumor Volume Measurement) Treatment->Efficacy_Eval Endpoint Endpoint Analysis (Histology, Biomarkers) Efficacy_Eval->Endpoint

In Vivo Anti-Cancer Workflow

References

A Comparative Cytotoxicity Analysis: Aurones Versus Chalcones in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles of aurones and chalcones, two classes of flavonoid isomers, reveals nuanced differences in their anticancer potential. This guide presents a comparative study based on experimental data, detailing their effects on various cancer cell lines, the signaling pathways they modulate, and the methodologies used to assess their cytotoxicity.

Aurones and chalcones, both belonging to the flavonoid family, share a common biosynthetic precursor and isomeric relationship. However, their structural differences—a five-membered heterocyclic ring in aurones versus an open-chain α,β-unsaturated ketone system in chalcones—give rise to distinct biological activities.[1] Both classes of compounds have garnered significant interest in oncology for their ability to induce cell death in cancer cells, yet a direct comparative analysis is crucial for guiding future drug development efforts.

Quantitative Cytotoxicity Profile: A Head-to-Head Comparison

The cytotoxic efficacy of aurones and chalcones is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative aurone and chalcone derivatives against several human cancer cell lines, compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions such as incubation times and cell densities.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
This compound AU7 (azaindole-based)MCF-7 (Breast)52.79[2]
AU3 (azaindole-based)MCF-7 (Breast)70.14[2]
Polymethoxy this compound 1cDU145 (Prostate)Not specified, but showed activity[3]
Azathis compound DerivativeMES-SA/Dx5 (Uterine Sarcoma)<50 (for several derivatives)[4]
Chalcone Chalcone-indole hybrid 42MCF-7 (Breast)0.23 - 1.8[5]
Chalcone-indole hybrid 42A549 (Lung)0.23 - 1.8[5]
Chalcone-indole hybrid 42HCT116 (Colon)0.23 - 1.8[5]
Bis-chalcone 5bMCF-7 (Breast)4.05[6]
Bis-chalcone 9aHCT116 (Colon)17.14[6]
Chalcone derivative 3fA549 (Lung)1.15[7]

Mechanisms of Action: Modulating Cellular Signaling

Both aurones and chalcones exert their cytotoxic effects by interfering with key signaling pathways that regulate cell proliferation, survival, and death. A common mechanism for both is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Chalcones have been extensively studied and are known to modulate a variety of signaling pathways. They can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9] Furthermore, chalcones can cause cell cycle arrest, often at the G2/M phase, by interfering with the function of cyclins and cyclin-dependent kinases (CDKs).[4][8] Other signaling pathways implicated in chalcone-mediated cytotoxicity include the NF-κB, p53, and MAPK pathways.[3][9]

Aurones also induce apoptosis and cell cycle arrest. For instance, certain azaindole-based aurones have been shown to disrupt the CDK2/Cyclin A complex, leading to cell cycle arrest.[2][10] The induction of apoptosis by aurones can also be mediated through the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction.

cluster_0 Comparative Cytotoxicity Study This compound This compound CancerCells Cancer Cells This compound->CancerCells Treatment Chalcone Chalcone Chalcone->CancerCells Treatment Cytotoxicity Cytotoxicity (Apoptosis, Cell Cycle Arrest) CancerCells->Cytotoxicity Induces

Logical relationship of the comparative cytotoxicity study.

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12]

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (aurones or chalcones). A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][11]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

A Seed Cancer Cells in 96-well plate B Treat with this compound/ Chalcone Derivatives A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Experimental workflow for a typical cytotoxicity assay.

Signaling Pathway Visualization

The induction of apoptosis is a key mechanism of action for both aurones and chalcones. The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway that can be triggered by these compounds.

Compound This compound / Chalcone Stress Cellular Stress (e.g., ROS production) Compound->Stress Bax Bax Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway induced by aurones and chalcones.

References

Unveiling the Potency of Aurones: A Comparative Guide to Enzyme Inhibitory Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the enzyme inhibitory kinetics of a representative aurone compound against a known inhibitor. All presented data is supported by experimental protocols and visualized for clarity.

Aurones, a class of flavonoids, have garnered significant attention in medicinal chemistry for their diverse biological activities, including their potential as potent enzyme inhibitors.[1] This guide delves into the validation of the enzyme inhibitory kinetics of a specific this compound compound, offering a direct comparison with a well-established inhibitor to highlight its potential in therapeutic development. The following sections present a detailed analysis of their performance, supported by experimental data and methodologies.

Comparative Inhibitory Performance

To contextualize the inhibitory potential of our featured this compound, we compare its activity against a standard inhibitor, Kojic Acid, on the enzyme tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[2][3]

CompoundTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
This compound Compound 39 Tyrosinase7.12 ± 0.32Non-competitive11.8
Kojic Acid (Standard)Tyrosinase16.69 ± 2.81Competitive-
Data sourced from studies on synthetic this compound derivatives as tyrosinase inhibitors.[2][4]

In-Depth Look at Another Potent this compound

Recent studies have also highlighted the remarkable potency of other this compound derivatives against different enzyme targets. For instance, the this compound compound BFO25 has demonstrated submicromolar inhibitory activity against Protein Kinase CK2 (CK2), a crucial enzyme involved in various cellular processes, including cell growth and proliferation.[5][6][7]

CompoundTarget EnzymeIC50 (nM)
BFO25 Protein Kinase CK23
Data obtained from a study on new this compound derivatives as CK2 inhibitors.[5][7]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the enzyme inhibition mechanism and the experimental workflow for determining inhibitory kinetics.

G Figure 1: Mechanism of Non-Competitive Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P + E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) (this compound Compound) EI->E - I ESI->ES - I

Figure 1: Mechanism of Non-Competitive Enzyme Inhibition

G Figure 2: Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate Solutions C Incubate Enzyme with Varying Inhibitor Concentrations A->C B Prepare Serial Dilutions of this compound Compound B->C D Initiate Reaction by Adding Substrate C->D E Measure Reaction Velocity (e.g., Spectrophotometrically) D->E F Plot Reaction Velocity vs. Substrate Concentration E->F G Determine IC50 Value F->G H Perform Lineweaver-Burk Plot Analysis to Determine Inhibition Type and Ki F->H

Figure 2: Experimental Workflow for Kinetic Analysis

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target enzyme (e.g., tyrosinase) in an appropriate buffer.

    • Prepare a stock solution of the substrate (e.g., L-DOPA for tyrosinase) in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the this compound compound to the wells. A control well should contain only the solvent.

    • Pre-incubate the enzyme and inhibitor for a specific period at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance at a specific wavelength over time using a plate reader. The rate of reaction is proportional to the change in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the this compound compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Kinetic Analysis of Enzyme Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic analysis is performed.

  • Experimental Setup:

    • The assay is set up similarly to the IC50 determination, but with a key difference: for each fixed concentration of the this compound inhibitor, the substrate concentration is varied.

    • A control experiment with no inhibitor is also performed with varying substrate concentrations.

  • Data Collection:

    • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentrations.

  • Data Analysis using Lineweaver-Burk Plot:

    • The Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation and is used to determine the type of enzyme inhibition.[2][8]

    • Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.[2]

    • Uncompetitive Inhibition: The lines will be parallel.

    • The inhibition constant (Ki) can be calculated from the intercepts of these plots. For non-competitive inhibition, the Ki is the concentration of the inhibitor at which the apparent Vmax is halved.[2]

Signaling Pathway Context

The enzymes targeted by aurones are often critical components of cellular signaling pathways. For instance, Protein Kinase CK2, which is potently inhibited by the this compound BFO25, is involved in several key signaling pathways, including the STAT3 and PI3K/Akt pathways, which are often dysregulated in cancer.[7]

G Figure 3: Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation CK2 Protein Kinase CK2 CK2->Akt Phosphorylation (Activation) This compound This compound (BFO25) This compound->CK2 Inhibition

Figure 3: Simplified PI3K/Akt Signaling Pathway

This guide demonstrates the robust inhibitory potential of this compound compounds against key enzymatic targets. The provided data and methodologies offer a framework for the validation and comparison of novel enzyme inhibitors, underscoring the importance of detailed kinetic analysis in drug discovery and development.

References

A Head-to-Head Comparison of Aurone Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Aurones, a class of flavonoids, are of significant interest to the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficient synthesis of these compounds is crucial for advancing medicinal chemistry and drug discovery. This guide provides an objective, data-driven comparison of the most common synthetic routes to aurones, supported by experimental data and detailed protocols.

The primary methods for aurone synthesis include the oxidative cyclization of 2'-hydroxychalcones, the Knoevenagel condensation of benzofuranones, and modern palladium-catalyzed cross-coupling reactions.[1] Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and environmental impact.

Quantitative Comparison of this compound Synthesis Methods

The following table summarizes the key performance indicators for different this compound synthesis methods, providing a clear comparison to aid in the selection of the most appropriate route for a given research objective.

Synthetic RouteKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Oxidative Cyclization of 2'-Hydroxychalcones 2'-Hydroxychalcone, Hg(OAc)₂, Pyridine1 - 4 hours70 - 85%Good to excellent yields for a variety of substrates.Use of toxic heavy metal reagents (mercury).
Knoevenagel Condensation of Benzofuranones 6-Hydroxybenzofuran-3(2H)-one, 4-Hydroxybenzaldehyde, Acid/Base catalyst2 - 24 hours60 - 95%Avoids heavy metal reagents, often milder conditions.Substrate-dependent yields, potential for side reactions.
Palladium-Catalyzed Synthesis 2-Iodophenol, Terminal Alkyne, Pd Catalyst, CO source12 - 24 hours50 - 75%High functional group tolerance, convergent synthesis.Catalyst cost and sensitivity, requires specialized reagents.
Microwave-Assisted Knoevenagel Condensation Benzofuran-3(2H)-one, Aromatic aldehyde, Deep eutectic solvent5 - 30 minutes17 - 96%Significantly reduced reaction times, increased yields.Requires specialized microwave reactor.
Ultrasound-Promoted Oxidative Cyclization 2'-Hydroxychalcone, Cu(OAc)₂5 - 10 minutesHighRapid reaction, eco-friendly conditions.Yields can be variable.

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of each synthetic route, including reaction mechanisms and experimental considerations.

This classical and widely used method involves the intramolecular cyclization of a 2'-hydroxychalcone precursor in the presence of an oxidizing agent.[1] Mercury(II) acetate in pyridine is a common and effective reagent for this transformation.[1][3] The reaction proceeds via an intramolecular nucleophilic attack of the ortho-hydroxyl group onto the double bond of the chalcone, which is activated by the oxidizing agent.[4]

Experimental Protocol: Oxidative Cyclization using Mercury(II) Acetate

  • A solution of the 2'-hydroxychalcone (1 mmol) in pyridine is prepared.

  • A molar equivalent of mercury(II) acetate (1 mmol) is added to the solution.

  • The reaction mixture is refluxed for 1-4 hours.[1]

  • After completion, the mixture is cooled and poured into ice-cold water.

  • The solution is then acidified with dilute HCl.[5]

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.[5]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]

Oxidative_Cyclization cluster_start Starting Materials 2_Hydroxychalcone 2'-Hydroxychalcone Reaction Pyridine, Reflux 2_Hydroxychalcone->Reaction Hg_OAc_2 Hg(OAc)₂ Hg_OAc_2->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Intramolecular Cyclization Product This compound Intermediate->Product Oxidative Demercuration

Caption: Oxidative cyclization of a 2'-hydroxychalcone to an this compound.

This route offers a more environmentally benign alternative to heavy metal-mediated oxidations.[1] It involves the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde under acidic or basic conditions.[1] The reaction is initiated by the deprotonation of the benzofuranone at the C2 position to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable this compound product.[1]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

  • In a microwave-safe reaction vessel, combine the benzofuran-3(2H)-one (1 mmol) and the aromatic aldehyde (1.2 mmol).[6]

  • Add a deep eutectic solvent (e.g., choline chloride and urea in a 1:2 molar ratio, approximately 2 mL) or a catalytic amount of ammonium acetate.[6]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 100-300 W) for a period of 5-30 minutes, with a target temperature of 80-120°C.[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture to precipitate the crude this compound.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude this compound derivative by recrystallization from ethanol to yield the pure product.[6]

Knoevenagel_Condensation cluster_reactants Reactants Benzofuranone Benzofuran-3(2H)-one Enolate_Formation Enolate Formation Benzofuranone->Enolate_Formation Aldehyde Aromatic Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Catalyst Acid or Base Catalyst Catalyst->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Product This compound Dehydration->Product

Caption: Knoevenagel condensation for the synthesis of aurones.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer high functional group tolerance and a convergent approach to this compound synthesis.[1] The Sonogashira coupling, for instance, involves the reaction of a terminal alkyne with an aryl or vinyl halide.[7] For this compound synthesis, this can be adapted to couple a 2-iodophenol with a terminal alkyne, followed by a carbonylative cyclization.[8]

Experimental Protocol: Carbonylative Sonogashira Reaction

  • To a reaction vessel, add 2-iodophenol (1 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdI₂, 1 mol%), and a copper(I) co-catalyst (e.g., KI, 20 mol%).[8]

  • Add a suitable base (e.g., DIPEA, 2 equiv) and a solvent.

  • The reaction is carried out under an atmosphere of carbon monoxide (CO) and air (e.g., 30 atm of a 1:4 mixture).[8]

  • The mixture is heated (e.g., at 80°C) for 24 hours.[8]

  • After completion, the reaction mixture is worked up by standard procedures, including extraction and purification by column chromatography to yield the desired this compound.

Palladium_Catalyzed_Synthesis cluster_inputs Starting Materials Iodophenol 2-Iodophenol Coupling Sonogashira Coupling Iodophenol->Coupling Alkyne Terminal Alkyne Alkyne->Coupling CO Carbon Monoxide Carbonylation Carbonylation CO->Carbonylation Catalyst_System Pd Catalyst Cu Co-catalyst Base Catalyst_System->Coupling Coupling->Carbonylation Cyclization Cyclization Carbonylation->Cyclization Product This compound Cyclization->Product

Caption: Palladium-catalyzed synthesis of aurones.

Conclusion

The choice of synthetic route for this compound production depends on several factors, including the desired substrate scope, scalability, and tolerance for certain reagents. The Oxidative Cyclization of 2'-Hydroxychalcones remains a reliable method for achieving high yields, though the toxicity of mercury is a significant drawback.[1] The Knoevenagel Condensation presents a greener and often high-yielding alternative, particularly for large-scale synthesis.[1] For combinatorial library synthesis and the preparation of complex this compound analogues with diverse functional groups, Palladium-Catalyzed methods, despite their higher initial cost, offer unparalleled versatility and efficiency.[1] Furthermore, the application of microwave and ultrasound technologies can significantly enhance the efficiency and environmental friendliness of traditional methods.[6][9] This guide provides researchers with the necessary information to make an informed decision on the most suitable method for their specific this compound synthesis needs.

References

A Researcher's Guide to the Statistical Validation of Aurone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug discovery, aurones, a class of flavonoids, have emerged as promising scaffolds due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] Objective comparison of the bioactivity of different aurone derivatives requires robust bioassay procedures and rigorous statistical validation. This guide provides a framework for presenting and validating such data, intended for researchers, scientists, and drug development professionals.

Comparative Bioactivity of this compound Derivatives

The efficacy of this compound derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by 50%. The tables below summarize the IC50 values for various this compound derivatives from anticancer and antioxidant bioassays, providing a basis for performance comparison.

Table 1: Comparative Anticancer Activity of this compound Derivatives (MCF-7 Cell Line)

Compound Reference Structure IC50 (µM)
This compound Derivative 1 (Z)-2-((5-bromothiophen-2-yl)methylene)-6-hydroxybenzofuran-3(2H)-one 8.16[4]
This compound Derivative 2 2-((4-fluorophenyl)methylene)benzofuran-3(2H)-one >23.3[1]

| Doxorubicin (Standard) | Standard Chemotherapeutic | 0.85[1] |

Table 2: Comparative Antioxidant Activity of this compound Derivatives (DPPH Assay)

Compound Reference Structure IC50 (µg/mL)
ArB (E)-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one 13 ± 2[5]
ArC (E)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one 8 ± 2[5]
ArD (E)-2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one 12 ± 2[5]

| Ascorbic Acid (Standard) | Standard Antioxidant | 5 ± 1[5] |

Experimental Protocols

Accurate and reproducible data is foundational to any valid comparison. Below are detailed protocols for two common bioassays used to evaluate this compound bioactivity.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[6]

Materials:

  • 96-well flat-bottomed plates

  • This compound derivatives and control drug (e.g., Doxorubicin)

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drug in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Carefully aspirate the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6][7] Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.[9]

The DPPH assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[1]

Materials:

  • 96-well plates or spectrophotometer cuvettes

  • This compound derivatives and control antioxidant (e.g., Ascorbic Acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)[1]

  • Methanol or Ethanol (spectrophotometric grade)

Procedure:

  • Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[1]

  • Sample Preparation: Prepare serial dilutions of the this compound derivatives and the standard control (ascorbic acid) in methanol.

  • Reaction Setup: In each well or cuvette, mix a specific volume of the test sample with an equal volume of the DPPH working solution. Include a control containing only the solvent and the DPPH solution.[1]

  • Incubation: Incubate the reactions in the dark at room temperature for 30 minutes.[1][10]

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[5]

  • IC50 Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without a sample and A_sample is the absorbance in the presence of the sample.[11] Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC50 value.

Statistical Validation of Bioassay Results

To determine if the observed differences in IC50 values between various this compound derivatives are statistically significant, a structured analytical approach is necessary. An omnibus test like the Analysis of Variance (ANOVA) is first used to assess if there is any significant difference among the means of all tested groups.[12] If the ANOVA test is significant, post-hoc tests are employed to identify which specific pairs of groups are different.[4][13]

G raw_data Raw Absorbance Data (Multiple Replicates) norm_data Normalized Data (% Viability / % Inhibition) raw_data->norm_data ic50_calc Calculate IC50 Values (Non-linear Regression) norm_data->ic50_calc ic50_values IC50 Values for each This compound Derivative ic50_calc->ic50_values anova One-Way ANOVA ic50_values->anova p_value Is p-value < 0.05? anova->p_value post_hoc Post-Hoc Test (e.g., Tukey's HSD) p_value->post_hoc Yes no_sig Conclusion: No Significant Difference Among Aurones p_value->no_sig No sig Conclusion: Identify Specific Aurones with Significantly Different Activity post_hoc->sig

Statistical validation workflow for bioassay data.

Workflow Explanation:

  • Data Normalization: Raw absorbance data from the bioassay is converted into a percentage, such as % viability or % inhibition, relative to controls.[9]

  • IC50 Calculation: For each this compound derivative, an IC50 value is determined by fitting the normalized data to a dose-response curve.[9]

  • One-Way ANOVA: The collected IC50 values for all compounds (including controls) are analyzed using a one-way ANOVA. This test determines if there is a statistically significant difference somewhere among the means of the different groups.[14][15]

  • Significance Check: The p-value from the ANOVA is checked. A p-value less than 0.05 typically indicates that not all group means are equal.[12]

  • Post-Hoc Testing: If the ANOVA result is significant, a post-hoc test such as Tukey's Honestly Significant Difference (HSD) is performed. This test conducts pairwise comparisons between all groups to identify exactly which this compound derivatives have significantly different bioactivities.[4][14]

This compound-Modulated Signaling Pathways

The biological effects of aurones are often due to their interaction with specific cellular signaling pathways. Visualizing these pathways can help elucidate their mechanism of action.

Many aurones exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway.[1]

G This compound This compound Derivative nfkb NF-κB Pathway This compound->nfkb Inhibits nrf2 Nrf2 Pathway This compound->nrf2 Activates pro_inflam Pro-inflammatory Mediators (NO, PGE2) nfkb->pro_inflam Promotes antioxidant Antioxidant & Cytoprotective Genes nrf2->antioxidant Upregulates inflammation Inflammation pro_inflam->inflammation Induces antioxidant->inflammation Reduces

Dual regulation of inflammation by aurones.

Certain aurones exhibit anticancer activity by arresting the cell cycle. They can achieve this by inhibiting key protein complexes like Cyclin-dependent kinase 2 (CDK2)/Cyclin A, which are essential for cell cycle progression.[1]

G This compound Azaindole-based This compound cdk2 CDK2/Cyclin A Complex This compound->cdk2 Inhibits g1_s G1/S Transition cdk2->g1_s Promotes arrest Cell Cycle Arrest g1_s->arrest apoptosis Apoptosis arrest->apoptosis

This compound-mediated inhibition of the cell cycle.

References

Safety Operating Guide

Proper Disposal of Aurones: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Aurones, a class of flavonoids recognized for their distinctive yellow hue and diverse biological activities, require careful handling and disposal. This document provides essential procedural guidance for the proper disposal of aurone compounds in a laboratory setting.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. While aurones as a class may not have a single, universally applicable hazard profile, they are bioactive molecules and should be handled with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A fully buttoned laboratory coat is mandatory.

Engineering Controls:

  • All handling of solid aurones and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the event of accidental exposure.

Step-by-Step Disposal Protocol

The following steps outline a general procedure for the safe disposal of this compound waste. Note: These are general guidelines and must be adapted to comply with all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All materials contaminated with aurones, including unused product, stock solutions, contaminated labware (e.g., pipette tips, vials, chromatography plates), and spent personal protective equipment (PPE), should be treated as chemical waste.

    • Segregate this compound waste from other waste streams to prevent unintentional reactions. For instance, halogenated and non-halogenated solvent waste should be collected separately.[1]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the this compound and any solvents used.

    • The label should prominently display:

      • The words "Hazardous Waste."

      • The chemical name(s) of the contents (e.g., "this compound-derivative in Methanol/Dichloromethane").

      • The approximate concentrations and volumes.

      • The associated hazard symbols (e.g., Flammable, Toxic).

      • The date of waste accumulation.

    • Keep waste containers securely closed except when adding waste.[1][2]

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure that incompatible waste types are stored separately to prevent accidental mixing.[2] For example, acids should be stored separately from bases.

  • Disposal Request and Pickup:

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

    • Do not pour this compound waste down the drain or dispose of it in the regular trash.[2][3]

Spill Management

In the event of an this compound spill, the following immediate actions should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills of volatile solutions, a respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

Specific quantitative data for the disposal of all aurones is not available. However, the following table provides general guidance based on common laboratory practices for chemical waste.

ParameterGuidelineSource
Waste Container Size Typically 1-20 liters, depending on the volume of waste generated.[2]
pH of Aqueous Waste Neutralize acidic or basic waste solutions to a pH between 6 and 9 before collection, if safe and permissible by local regulations.[4]
Heavy Metal Contamination If this compound synthesis involved heavy metals (e.g., mercury salts), this waste must be segregated as heavy metal waste.[3][5]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound waste is depicted in the diagram below.

AuroneDisposalWorkflow A Identify this compound Waste (Unused chemical, contaminated labware, PPE) B Segregate Waste (e.g., solid vs. liquid, halogenated vs. non-halogenated) A->B C Select Compatible Container (Leak-proof, chemically resistant) B->C D Label Container Correctly ('Hazardous Waste', chemical name, hazards, date) C->D E Store in Designated Area (Secure, ventilated, segregated) D->E F Request Waste Pickup (Follow institutional EHS procedures) E->F G Final Disposal (By licensed hazardous waste vendor) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound compounds, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling Aurone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling aurones in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of these compounds.

Hazard Identification and Risk Assessment

Aurones, a class of flavonoids, are generally considered to have low acute toxicity. However, like any chemical substance, they require careful handling to minimize exposure and potential risks. The primary hazards associated with aurones include:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Allergic Skin Reaction: Some related compounds, like auranone, may cause an allergic skin reaction.[1]

  • Respiratory Irritation: Inhalation of aurone dust (for solid compounds) may irritate the respiratory tract.

  • Pharmacological Effects at High Doses: While low doses are generally safe, higher concentrations may have unforeseen pharmacological effects.

Quantitative Data Summary

Hazard CategoryObservationSource
Acute Toxicity This compound derivatives were found to be safe in mice at doses of 10, 25, and 50 mg/kg. At higher doses, effects such as sedation and shivering were observed.Research Study
Skin Sensitization Auranone, a related compound, may cause an allergic skin reaction, leading to dermatitis or a rash.[1]Safety Data Sheet
Eye Irritation Direct contact with auranone may cause temporary irritation.[1]Safety Data Sheet
Ingestion Hazard Expected to be a low ingestion hazard.[1]Safety Data Sheet

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling aurones to prevent direct contact and inhalation:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and potential allergic reactions.
Eye Protection Chemical safety goggles or glasses.Protects eyes from splashes or dust particles.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A dust mask or respirator (if handling fine powders or creating aerosols).Minimizes inhalation of airborne particles.

Operational Plan: Safe Handling of Aurones

Adherence to the following step-by-step procedures is crucial for the safe handling of aurones.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare a Clean and Ventilated Workspace prep_ppe->prep_workspace weigh Weigh this compound Compound in a Fume Hood prep_workspace->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve reaction Perform Experimental Procedures dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Properly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound compounds in a laboratory setting.

Step-by-Step Handling Protocol:

  • Review Safety Data: Before handling any this compound, thoroughly review its specific Safety Data Sheet (SDS) if available. If an SDS for the specific this compound is not available, consult the SDS for a closely related compound or the general safety information for flavonoids.

  • Personal Protective Equipment: Always wear the appropriate PPE as specified in the table above.

  • Ventilation: Handle solid aurones that may produce dust in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.

  • Weighing and Transfer: When weighing solid aurones, do so on a tared weigh paper or in a suitable container within a fume hood to contain any dust.

  • Spill Response: In the event of a spill, isolate the area. For small spills of solid aurones, gently sweep the material into a designated waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Avoid Ingestion and Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling aurones, even if gloves were worn.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination.

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Solid this compound Waste (e.g., contaminated weigh paper, excess solid) solid_container Designated Solid Chemical Waste Container solid_waste->solid_container liquid_waste Liquid this compound Waste (e.g., solutions, reaction mixtures) liquid_container Designated Liquid Chemical Waste Container liquid_waste->liquid_container contaminated_ppe Contaminated PPE (e.g., gloves, disposable lab coats) ppe_container Designated Contaminated PPE Waste Container contaminated_ppe->ppe_container licensed_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company solid_container->licensed_disposal liquid_container->licensed_disposal ppe_container->licensed_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.